1,3,5-Tris(4-ethynylphenyl)benzene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,3,5-tris(4-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h1-3,7-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJQOFZIULKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531521 | |
| Record name | 1,3,5-tris(4-ethynylphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71866-86-9 | |
| Record name | 1,3,5-tris(4-ethynylphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) for Advanced Material Synthesis
This guide provides a comprehensive technical overview of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a key building block in the design and synthesis of advanced porous materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, characterization, and application of TEPB, with a focus on its role in the construction of Covalent Organic Frameworks (COFs).
Introduction: The Significance of this compound (TEPB)
This compound, often abbreviated as TEPB, is a trigonal organic molecule possessing a C3-symmetric core.[1] Its rigid, planar structure and terminal ethynyl groups make it an exceptional building block, or "linker," for the bottom-up synthesis of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[2] The precise geometry of TEPB dictates the formation of predictable and tunable porous architectures, which are of significant interest for a wide range of applications.
The terminal alkyne functionalities of TEPB are highly reactive and can undergo various coupling reactions, most notably Glaser-Hay coupling and Sonogashira-Hagihara cross-coupling, to form extended, conjugated networks.[3] The resulting materials, including COFs and porous conjugated polymers (PCPs), exhibit high thermal stability, permanent porosity, and tailorable electronic properties. These features make them promising candidates for applications in gas storage and separation, catalysis, sensing, and energy storage.[2][3]
Physicochemical Properties of TEPB
A thorough understanding of the physicochemical properties of TEPB is essential for its effective use in materials synthesis.
| Property | Value | Reference |
| CAS Number | 71866-86-9 | [4] |
| Molecular Formula | C₃₀H₁₈ | [4] |
| Molecular Weight | 378.47 g/mol | [4] |
| Appearance | Typically a solid | |
| IUPAC Name | This compound | [4] |
| Synonyms | TEPB, 4,4''-Diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | [3] |
Synthesis of this compound (TEPB): A Step-by-Step Protocol
The synthesis of TEPB is typically achieved through a two-step process involving a Sonogashira-Hagihara cross-coupling reaction to form a protected intermediate, followed by a deprotection step to yield the terminal alkynes. The use of a protecting group, commonly trimethylsilyl (TMS), is crucial to prevent the premature and uncontrolled self-polymerization of the terminal alkynes.
Figure 1: Synthetic workflow for this compound (TEPB).
Step 1: Synthesis of 1,3,5-Tris(4-((trimethylsilyl)ethynyl)phenyl)benzene (Protected Intermediate)
This step involves the palladium-catalyzed Sonogashira-Hagihara cross-coupling of 1,3,5-tribromobenzene with ethynyltrimethylsilane. The causality behind this choice of reaction lies in its high efficiency and functional group tolerance for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Experimental Protocol:
-
Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 1,3,5-tribromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.04 eq), and triphenylphosphine (PPh₃, 0.03 eq).
-
Solvent and Reagent Addition: To this mixture, add freshly distilled triethylamine (Et₃N) as the solvent and base. The base is critical as it neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.
-
Reaction Conditions: Heat the reaction mixture to 50°C for 15 minutes. Then, add ethynyltrimethylsilane (excess, e.g., 3.5 eq) and increase the temperature to 90°C. The reaction is typically stirred at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the triethylamine under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a non-polar eluent such as hexanes. This purification step is essential to remove the catalyst and any side products, ensuring the high purity of the protected TEPB required for subsequent steps.
Step 2: Deprotection to Yield this compound (TEPB)
The removal of the trimethylsilyl (TMS) protecting groups is a critical step to generate the reactive terminal alkynes. This is typically achieved under mild basic conditions to avoid unwanted side reactions.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 1,3,5-tris(4-((trimethylsilyl)ethynyl)phenyl)benzene (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Reagent Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is typically complete within a few hours and can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Characterization of this compound (TEPB)
The identity and purity of the synthesized TEPB must be rigorously confirmed using a combination of spectroscopic techniques. This self-validating system ensures the quality of the starting material for COF synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TEPB is expected to show characteristic signals for the aromatic protons and the terminal alkyne protons. The aromatic protons on the central benzene ring and the peripheral phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The terminal alkyne protons (C≡C-H) will exhibit a characteristic singlet at approximately δ 3.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The sp-hybridized carbons of the alkyne groups are expected to appear around δ 78 and 83 ppm. The various sp²-hybridized carbons of the aromatic rings will resonate in the region of δ 120-145 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the TEPB molecule. Key vibrational bands to be observed include:
-
C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹, confirming the presence of the terminal alkyne.
-
C≡C stretch: A weaker absorption in the range of 2100-2260 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of TEPB. The expected molecular ion peak [M]⁺ would be at m/z = 378.14.
Application in the Synthesis of Covalent Organic Frameworks (COFs)
The C₃ symmetry and terminal alkyne groups of TEPB make it an ideal building block for the synthesis of highly ordered, porous COFs. A common approach is the solvothermal synthesis involving a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a complementary trigonal linker.
Figure 2: Schematic representation of COF synthesis using TEPB and a trigonal azide linker.
Solvothermal Synthesis of a Triazine-Linked COF: A Representative Protocol
This protocol describes the synthesis of a triazine-linked COF from TEPB and a complementary trigonal azide linker, such as 1,3,5-tris(4-azidophenyl)benzene. The solvothermal method is chosen as it facilitates the formation of a crystalline, porous framework by allowing for reversible bond formation and error correction at elevated temperatures.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (TEPB, 1.0 eq), a trigonal azide linker (1.0 eq), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and mesitylene).
-
Catalyst Addition: Add a copper(I) catalyst, such as copper(I) iodide (CuI), to the mixture.
-
Degassing and Sealing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction. The tube is then sealed under vacuum.
-
Solvothermal Reaction: Place the sealed tube in an oven and heat it to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
-
Isolation and Purification of the COF: After the reaction, cool the tube to room temperature. The resulting solid product is collected by filtration and washed sequentially with various solvents, such as dimethylformamide (DMF), acetone, and methanol, to remove any unreacted monomers and the catalyst.
-
Activation: The purified COF is then "activated" by heating under vacuum to remove any solvent molecules trapped within the pores.
Characterization of the Resulting COF
The successful synthesis of a porous, crystalline COF is confirmed through a series of characterization techniques.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary method to confirm the crystallinity of the COF. A well-defined diffraction pattern with sharp peaks indicates a highly ordered, crystalline structure. The peak positions can be compared to simulated patterns based on the expected crystal structure.
-
Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity of the COF. From these measurements, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated. A type I or type IV isotherm is typically observed for microporous or mesoporous COFs, respectively.
-
Solid-State ¹³C NMR and FT-IR Spectroscopy: These techniques are used to confirm the formation of the triazine linkages and the incorporation of the TEPB and azide linkers into the framework.
Conclusion
This compound is a versatile and powerful building block for the construction of advanced porous materials. Its rigid, C₃-symmetric structure and reactive terminal alkyne groups enable the synthesis of highly ordered and porous Covalent Organic Frameworks with tunable properties. This guide has provided a detailed overview of the synthesis, characterization, and application of TEPB, offering researchers and scientists a solid foundation for its use in the development of next-generation materials for a variety of applications.
References
A Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene: A Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Trifunctional Linker
1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) is a rigid, trigonal organic molecule that has emerged as a critical building block in supramolecular chemistry and materials science.[1] Its structure, featuring a central benzene core with three radiating 4-ethynylphenyl arms, provides a unique C3 symmetry. This distinct geometry makes it an exemplary trifunctional linker for the bottom-up construction of highly ordered, porous two-dimensional (2D) and three-dimensional (3D) materials.[2][3] The terminal alkyne (ethynyl) groups are highly reactive, serving as versatile handles for a variety of powerful coupling reactions, including Sonogashira coupling, oxidative coupling, and click chemistry.[1][4]
This guide provides a comprehensive overview of TEPB, detailing its fundamental properties, synthesis, and characterization. It further explores its applications in the development of advanced functional materials such as Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs), which are of significant interest in fields ranging from gas storage and catalysis to sensing and drug delivery.[1][5]
Core Molecular and Physical Properties
The identity and purity of TEPB are defined by its specific molecular formula and weight. These fundamental properties are the foundation for all stoichiometric calculations in synthesis and for its characterization via mass spectrometry.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₁₈ | [5][6][7] |
| Molecular Weight | 378.5 g/mol (approx.) | [5][6][7] |
| Exact Mass | 378.14085 Da | [7] |
| CAS Number | 71866-86-9 | [1][6] |
| Appearance | Solid | [8] |
| Purity | Typically >95-97% | [6][9] |
| Storage | Store in a cool, dry place; sealed | [8][9] |
Synthesis and Characterization
The synthesis of TEPB is a multi-step process that typically culminates in a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. A common conceptual pathway involves the coupling of a tri-halogenated benzene core (e.g., 1,3,5-tribromobenzene) with a protected alkyne-bearing phenylboronic acid derivative, followed by deprotection.
The causality behind choosing specific reaction conditions is critical. For instance, Sonogashira coupling is employed due to its high efficiency and functional group tolerance. The use of a palladium catalyst in combination with a copper(I) co-catalyst and a suitable base (like an amine) creates a catalytic cycle that efficiently forms the crucial carbon-carbon bond between the aryl halide and the terminal alkyne. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is imperative to prevent the undesirable oxidative homocoupling of the terminal alkynes, which would lead to impurities.
Workflow for Synthesis and Verification:
Caption: Synthesis and verification workflow for this compound (TEPB).
Spectroscopic Characterization: Verification of the TEPB structure is a self-validating process achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include distinct doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl rings and a sharp singlet for the terminal alkyne protons (typically around 3.0 ppm). The integration of these signals should correspond to the C₃₀H₁₈ formula.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the sp-hybridized carbons of the alkyne groups (approx. 80-90 ppm) and multiple signals in the aromatic region (approx. 120-145 ppm) for the sp² carbons of the benzene rings.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. The experimentally determined mass should match the calculated exact mass (378.14085 Da) with very high precision.[11]
Applications in Advanced Material Synthesis
The true utility of TEPB lies in its role as a rigid, trigonal linker for creating porous organic materials with high surface areas and tunable properties.[1]
Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers with ordered structures formed from covalent bonds between organic building blocks.[2] TEPB is an ideal candidate for constructing 2D and 3D COFs.[1] When co-polymerized with linear or other geometrically defined linkers, it can form extended, crystalline networks with predictable topologies.[3] These materials are investigated for applications in gas storage and separation, catalysis, and optoelectronics.
Conjugated Microporous Polymers (CMPs)
CMPs are a class of porous organic polymers characterized by their extended π-conjugation throughout the network.[12] The synthesis of CMPs often involves reactions like Sonogashira-Hagihara or oxidative coupling of alkyne-containing monomers.[1][13]
-
Sonogashira-Hagihara Coupling: TEPB can be reacted with aromatic halides (e.g., dibromo- or tribromo-aromatics) to create rigid, porous networks with high thermal stability and large surface areas.[1][13]
-
Oxidative Coupling: The terminal alkyne groups of TEPB can be coupled directly (e.g., using copper or palladium catalysts) to form 1,3-diyne (butadiyne) linkages.[4][14] This reaction has been used to synthesize CMP nanosheets with high photocatalytic activity for hydrogen production and polymers for electrochemical sensing of biomarkers like hydrogen peroxide.[1][4]
Experimental Protocol: Synthesis of a TEPB-based CMP via Oxidative Coupling
This protocol provides a representative method for synthesizing a poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB) network.
Objective: To synthesize a conjugated microporous polymer via the oxidative homocoupling of TEPB.
Materials:
-
This compound (TEPB)
-
Pyridine (anhydrous)
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve TEPB in anhydrous pyridine under a nitrogen atmosphere. Rationale: Anhydrous conditions and an inert atmosphere are crucial to prevent side reactions and ensure the efficiency of the copper-catalyzed coupling.
-
Catalyst Addition: Add CuCl₂ and TMEDA to the solution. The TMEDA acts as a ligand to solubilize and activate the copper catalyst.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The formation of a solid precipitate indicates polymer formation.
-
Workup: Quench the reaction by pouring the mixture into methanol. Rationale: Methanol precipitates the polymer completely and helps to wash away residual pyridine and catalyst.
-
Purification: Filter the solid product and wash it sequentially with water, methanol, and chloroform to remove unreacted monomers, oligomers, and catalyst residues.
-
Drying: Dry the resulting polymer powder under vacuum at an elevated temperature (e.g., 80 °C) overnight.
-
Characterization: Confirm the formation of the polymer network using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the terminal alkyne C-H stretch) and assess its porosity using Brunauer-Emmett-Teller (BET) surface area analysis.
Safety and Handling
According to GHS classifications, TEPB is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical compound; it is a precisely engineered molecular unit that enables the rational design of complex, functional materials. Its rigid trigonal geometry and reactive alkyne termini provide chemists with a powerful tool for constructing porous polymers with high surface areas and tailored electronic properties. As research in COFs, CMPs, and other framework materials continues to expand, the demand for high-purity, well-characterized linkers like TEPB will undoubtedly grow, paving the way for innovations in catalysis, energy storage, and biomedical applications.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3,5-Tris (4-Ethynylphenyl)Benzene - CD Bioparticles [cd-bioparticles.net]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 9. 71866-86-9 this compound AKSci 5063CU [aksci.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Spectroscopic Guide to 1,3,5-Tris(4-ethynylphenyl)benzene: Structure, Properties, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-ethynylphenyl)benzene is a highly symmetrical, rigid, and multifunctional molecule that has garnered significant interest in materials science and supramolecular chemistry. Its unique structure, featuring a central benzene ring connected to three phenylacetylene arms, makes it a valuable building block for the synthesis of advanced materials such as covalent organic frameworks (COFs), porous organic polymers, and dendrimers. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data interpretation, and the correlation between the molecular structure and its spectral features are presented to aid researchers in the unambiguous identification and characterization of this important compound.
Introduction
This compound, with the chemical formula C₃₀H₁₈ and a molecular weight of 378.47 g/mol , possesses a C₃ rotational symmetry.[1] This high degree of symmetry and the presence of reactive terminal alkyne groups are key to its utility in the bottom-up synthesis of complex macromolecular architectures.[2] The rigid triphenylbenzene core provides a robust and pre-organized scaffold, while the ethynylphenyl arms can participate in a variety of coupling reactions, most notably Sonogashira coupling and oxidative Glaser coupling, to form extended conjugated systems.[2]
The resulting materials exhibit promising properties for applications in gas storage and separation, catalysis, sensing, and optoelectronics. A thorough understanding of the spectroscopic signature of the monomeric building block is therefore crucial for confirming its successful synthesis and for the subsequent characterization of the resulting polymeric or supramolecular structures.
This guide will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the protons and carbon atoms, respectively.
¹H NMR Spectroscopy
Expected ¹H NMR Data:
Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 3H | Protons on the central benzene ring |
| ~7.6 | d | 6H | Protons on the outer phenyl rings (ortho to the central ring) |
| ~7.5 | d | 6H | Protons on the outer phenyl rings (meta to the central ring) |
| ~3.1 | s | 3H | Acetylenic protons |
Interpretation:
-
Aromatic Protons: The protons on the central benzene ring are chemically equivalent and are expected to appear as a singlet around 7.7 ppm. The protons on the three outer phenyl rings will give rise to two doublets, corresponding to the protons ortho and meta to the point of attachment to the central ring. These are expected in the range of 7.5-7.6 ppm.
-
Acetylenic Proton: The three terminal acetylenic protons are also chemically equivalent and should appear as a sharp singlet. Based on data for similar compounds like 1,3,5-triethynylbenzene, this peak is anticipated around 3.1 ppm.[3]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can slightly affect the chemical shifts.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Temperature: Standard room temperature (e.g., 298 K).
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Reference the spectrum to the TMS signal.
-
¹³C NMR Spectroscopy
Expected ¹³C NMR Data:
The symmetry of the molecule also simplifies the ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Quaternary carbon of the central benzene ring attached to the phenyl groups |
| ~125 | CH carbon of the central benzene ring |
| ~140 | Quaternary carbon of the outer phenyl rings attached to the central ring |
| ~132 | CH carbons of the outer phenyl rings |
| ~128 | CH carbons of the outer phenyl rings |
| ~123 | Quaternary carbon of the outer phenyl rings attached to the ethynyl group |
| ~83 | Acetylenic carbon (C≡CH) |
| ~78 | Acetylenic carbon (C≡CH) |
Interpretation:
-
Aromatic Carbons: The spectrum will show distinct signals for the quaternary and protonated carbons of both the central and outer benzene rings. The chemical shifts are influenced by the substitution pattern and the electronic effects of the neighboring groups.
-
Acetylenic Carbons: The two carbons of the ethynyl group are non-equivalent and will appear as two distinct signals in the region of 70-90 ppm. For 1,3,5-triethynylbenzene, these signals are observed at approximately 81.6 and 78.7 ppm.[3]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Technique: Proton-decoupled ¹³C NMR is standard to simplify the spectrum to singlets for each unique carbon.
-
-
Data Acquisition:
-
A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing:
-
Similar processing steps as for ¹H NMR (Fourier transform, phasing, and baseline correction).
-
The spectrum is referenced to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by vibrations associated with the aromatic rings and the terminal alkyne groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | ≡C-H stretching |
| ~3030 | Aromatic C-H stretching |
| ~2110 | C≡C stretching |
| ~1600, 1500, 1450 | Aromatic C=C stretching |
| ~830 | Out-of-plane C-H bending (para-disubstituted benzene) |
Interpretation:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a characteristic signature of the terminal alkyne C-H bond.
-
C≡C Stretch: A weaker, sharp absorption around 2110 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. The intensity of this peak can be variable.
-
Aromatic Vibrations: The presence of benzene rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the outer phenyl rings.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique reveals the extent of π-conjugation.
Expected UV-Vis Data:
| λmax (nm) | Electronic Transition |
| ~250-350 | π → π* transitions |
Interpretation:
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the extended conjugated system of the molecule. The exact position and intensity of the absorption maxima (λmax) will depend on the solvent used. The high degree of conjugation is expected to result in absorptions at longer wavelengths compared to simpler aromatic systems. For instance, the related 1,3,5-triphenylbenzene shows an absorption maximum around 252 nm.[4] The extended conjugation through the ethynyl linkers in the target molecule is likely to shift this to a longer wavelength.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
The instrument will automatically subtract the absorbance of the solvent.
-
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure and electronic properties. The high symmetry of the molecule leads to relatively simple and well-defined spectra, allowing for straightforward identification. The characteristic signals of the terminal alkyne groups in both IR and NMR, combined with the distinct pattern of the aromatic protons and carbons, serve as a reliable fingerprint for this compound. This comprehensive spectroscopic data is essential for researchers working with this versatile building block, ensuring the quality of the starting material and enabling the accurate characterization of the novel materials derived from it.
References
A Technical Guide to the Solubility of 1,3,5-Tris(4-ethynylphenyl)benzene in Common Organic Solvents
Abstract
1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a trigonal, star-shaped molecule, is a critical building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and porous conjugated polymers.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in organic solvents, which dictates the choice of reaction media, purification methods, and processing techniques. This guide provides an in-depth analysis of the solubility profile of TEPB. It combines a theoretical examination of its molecular structure with a survey of solvents reported in the literature and presents a definitive, field-proven experimental protocol for determining its thermodynamic solubility. This document is intended to serve as a comprehensive resource for researchers and scientists in materials science and drug development.
Part 1: Theoretical Prediction of Solubility
Molecular Structure and Polarity Analysis
This compound is a large, non-polar, and highly symmetric hydrocarbon.[2] Its structure (Figure 1) is characterized by a central benzene ring connected to three phenylacetylene arms.
-
Chemical Formula: C₃₀H₁₈[2]
-
Molecular Weight: 378.46 g/mol [1]
-
Key Structural Features:
-
Aromatic Core: Composed entirely of benzene rings, the molecule is rich in π-electrons.
-
Non-Polarity: The molecule consists solely of carbon and hydrogen atoms, with non-polar C-C and C-H bonds. Its high symmetry (D₃h point group) results in a zero net dipole moment.
-
Rigidity: The combination of benzene rings and alkyne groups creates a rigid, planar structure.
-
Figure 1: Chemical structure of this compound.
The "Like Dissolves Like" Principle and Predictive Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Solute-Solvent Interactions for TEPB: The primary intermolecular forces TEPB can engage in are van der Waals forces, specifically London dispersion forces, and potential π-π stacking interactions between its aromatic rings. It lacks hydrogen bond donors or acceptors.
-
Predicted Solubility Profile:
-
High Solubility Expected in: Non-polar and moderately polar aprotic solvents. Solvents with aromatic character (e.g., toluene, xylenes) are expected to be particularly effective due to favorable π-π interactions. Chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., tetrahydrofuran) should also be effective solvents.
-
Low to Negligible Solubility Expected in: Highly polar and protic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are dominated by strong hydrogen bonding networks. The energy cost to break these bonds to accommodate a large, non-polar molecule like TEPB is high, leading to very poor solubility.
-
Highly Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While lacking hydrogen bonds, their high polarity makes them poor matches for the non-polar TEPB.
-
Aliphatic Non-Polar Solvents (e.g., Hexane, Cyclohexane): While non-polar, their linear or cyclic nature may offer less effective solvation for the large, rigid, and planar structure of TEPB compared to aromatic or chlorinated solvents.
-
-
Part 2: Reported Solvents and Qualitative Solubility Data
| Solvent Class | Specific Solvent | Context of Use / Implied Solubility |
| Ethers | Tetrahydrofuran (THF) | Common solvent for reactions involving TEPB, indicating good solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Frequently used for synthesis and purification, indicating good solubility. |
| Amides | N,N-Dimethylformamide (DMF) | Used as a reaction solvent, suggesting moderate to good solubility. |
| Amines | Pyridine, Triethylamine | Often used as a solvent or co-solvent in coupling reactions, indicating solubility. |
| Aromatic | Toluene, Xylenes | Used in syntheses; expected to be excellent solvents due to structural similarity. |
This table summarizes solvents in which this compound has been successfully dissolved for chemical synthesis, implying at least moderate solubility under reaction conditions.
Part 3: Authoritative Experimental Protocol for Thermodynamic Solubility Determination
For applications requiring precise knowledge of saturation limits, such as crystallography or formulation development, experimental determination is essential. The "Shake-Flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6] This protocol provides a self-validating system to generate reliable and reproducible data.
Causality Behind Experimental Design
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility.[7] Kinetic solubility often measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (like DMSO), begins to precipitate.[5][8] This can yield a supersaturated, metastable value.[7] Thermodynamic solubility, however, represents the true equilibrium concentration of a solute in a solvent with an excess of solid material present. For fundamental physicochemical characterization, the thermodynamic value is required.[6]
-
Equilibration Time: A key variable is the time allowed for the system to reach equilibrium. For large, rigid molecules like TEPB, dissolution can be slow. The protocol must include sufficient incubation time (e.g., 24 hours or more) to ensure a true equilibrium is reached.[5]
-
Temperature Control: Solubility is temperature-dependent. All measurements must be performed at a constant, recorded temperature (e.g., 25 °C) using a temperature-controlled shaker or incubator.
-
Solid-State Analysis: The starting material's purity and crystalline form (polymorphism) can significantly impact solubility. A metastable polymorph will have a higher apparent solubility than the most stable form.[7] Therefore, using a well-characterized, stable crystalline solid is paramount for obtaining the intrinsic solubility.
Step-by-Step Methodology
-
Preparation:
-
Add an excess of solid TEPB (e.g., 5-10 mg) to a series of 2 mL glass vials. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to 25 °C.
-
Agitate the vials vigorously for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[5]
-
-
Sample Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a glass syringe.
-
Immediately filter the supernatant through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove all undissolved particulates. The filter material must not absorb the solute.[3]
-
-
Quantification:
-
Prepare a precise dilution of the clear filtrate with a suitable solvent (often the same solvent or one compatible with the analytical method).
-
Determine the concentration of TEPB in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
A calibration curve must be generated using standard solutions of TEPB of known concentrations for accurate quantification.[3]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in mg/mL or mol/L at the specified temperature (e.g., "25.3 ± 0.7 mg/mL in Toluene at 25 °C").
-
Experimental Workflow Diagram
Workflow for thermodynamic solubility determination.
Part 4: Conclusion
The solubility of this compound is dictated by its large, non-polar, aromatic structure. It exhibits high solubility in non-polar aromatic and chlorinated solvents and poor solubility in polar, protic solvents like water and alcohols. For research and development, particularly in materials science, a precise understanding of its solubility limits is crucial. While literature provides qualitative guidance, the definitive shake-flask method detailed herein is the authoritative protocol for generating high-quality, thermodynamic solubility data. Adherence to this protocol will ensure the accuracy and reproducibility required for advanced scientific applications.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ws [chem.ws]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. inventivapharma.com [inventivapharma.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tris(4-ethynylphenyl)benzene
Abstract
1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) is a planar, trifunctional aromatic molecule that has garnered significant interest as a primary building block for advanced macromolecular structures, including covalent organic frameworks (COFs), porous conjugated polymers, and high-performance thermosetting resins. The utility of TEPB in these applications is intrinsically linked to its thermal behavior; specifically, the reactivity of its terminal ethynyl (acetylene) groups, which can undergo thermal polymerization to form highly cross-linked, thermally stable networks. This guide provides a comprehensive technical overview of the principles and methodologies used to characterize the thermal stability and decomposition profile of TEPB. While direct, publicly available thermogravimetric and calorimetric data on the TEPB monomer is scarce, this document serves as a first-principles guide for researchers, scientists, and drug development professionals on how to approach this critical characterization. We will delve into the theoretical underpinnings of thermal analysis, provide field-proven experimental protocols, and explain the causality behind experimental choices, thereby offering a self-validating system for the rigorous assessment of TEPB's thermal properties.
Introduction: The Significance of this compound
This compound is a C3-symmetric organic molecule featuring a central benzene ring connected to three phenylacetylene arms at the 1, 3, and 5 positions.[1] This unique, star-shaped geometry and the presence of reactive terminal alkyne functionalities make TEPB an exceptional monomer for the synthesis of materials with high thermal stability, porosity, and unique optoelectronic properties.[2] Its applications are diverse, ranging from gas storage and separation to catalysis and advanced electronics.[2]
The thermal processing of TEPB is a critical step in the fabrication of these advanced materials. Upon heating, the ethynyl groups of TEPB can undergo a variety of reactions, most notably cyclotrimerization, to form a rigid, cross-linked polyphenylene network. This process, often referred to as curing, transforms the discrete TEPB molecules into a robust, intractable polymer. The temperature at which this curing process begins, its rate, and the ultimate thermal stability of the resulting polymer are all crucial parameters for material design and application. Consequently, a thorough understanding of the thermal stability and decomposition temperature of the TEPB monomer is paramount.
Assessing Thermal Properties: Key Analytical Techniques
The thermal behavior of a material like TEPB is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide complementary information about the material's response to a controlled temperature program.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material. A TGA experiment will reveal the onset temperature of mass loss, the rate of decomposition, and the percentage of non-volatile residue remaining at high temperatures.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and chemical reactions (e.g., curing). For TEPB, DSC is crucial for identifying its melting point and the exothermic heat flow associated with the thermal polymerization of its ethynyl groups.
Expected Thermal Profile of this compound
Upon heating, TEPB is expected to exhibit the following thermal events in sequence:
-
Melting: As a crystalline solid, TEPB will first undergo a phase transition from solid to liquid, which will be observed as an endothermic peak in the DSC thermogram.
-
Curing (Polymerization): At a higher temperature, the terminal ethynyl groups will begin to react, leading to polymerization and cross-linking. This is an exothermic process that will be observed as a broad exothermic peak in the DSC thermogram. The onset of this exotherm indicates the initiation of the curing reaction.
-
Decomposition: If the temperature is increased further, the covalent bonds within the newly formed polymer network will begin to break, leading to the evolution of volatile fragments and a corresponding mass loss in the TGA thermogram. The temperature at which significant mass loss begins is defined as the decomposition temperature. Polymers derived from TEPB are known for their exceptional thermal stability, often exhibiting decomposition temperatures well above 400 °C.[3]
The following table summarizes the key thermal events and the analytical techniques used to observe them.
| Thermal Event | Analytical Technique | Expected Observation | Significance for TEPB |
| Melting | DSC | Endothermic peak | Defines the transition to the liquid state, relevant for melt processing. |
| Curing (Polymerization) | DSC | Broad exothermic peak | Indicates the temperature range of the cross-linking reaction, crucial for material fabrication. |
| Decomposition | TGA | Significant mass loss | Defines the upper-temperature limit of the material's stability. |
Experimental Protocol: A Self-Validating System for Thermal Analysis
To ensure the generation of reliable and reproducible data, a rigorous and well-documented experimental protocol is essential. The following section outlines a step-by-step methodology for the thermal analysis of TEPB.
Instrumentation and Calibration
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is ideal. Alternatively, separate TGA and DSC instruments can be used.
-
Calibration: The temperature and heat flow of the DSC, and the temperature and mass balance of the TGA must be calibrated using certified reference materials (e.g., indium for DSC, calcium oxalate for TGA) prior to sample analysis.
Sample Preparation
-
Sample Purity: The TEPB sample should be of high purity, as impurities can affect the melting point and decomposition profile.
-
Sample Mass: A sample mass of 3-5 mg is recommended for both TGA and DSC analysis.
-
Crucibles: Aluminum or platinum crucibles are typically used. For high-temperature TGA, ceramic (alumina) crucibles are preferred.
TGA Experimental Parameters
-
Place a precisely weighed TEPB sample (3-5 mg) into a tared TGA crucible.
-
Place the crucible onto the TGA balance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
DSC Experimental Parameters
-
Place a precisely weighed TEPB sample (3-5 mg) into a DSC crucible and hermetically seal it.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature that encompasses both the melting and curing events (e.g., 350 °C).
-
Record the differential heat flow and temperature continuously.
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of TEPB.
Caption: Workflow for TGA and DSC analysis of TEPB.
Interpretation of Results and Causality
The data obtained from TGA and DSC analysis provides a wealth of information about the thermal properties of TEPB.
-
The Melting Point (from DSC): The endothermic peak in the DSC thermogram corresponds to the melting of the TEPB crystals. The peak temperature is the melting point. This is a critical parameter for any melt-processing applications.
-
The Curing Exotherm (from DSC): The onset of the broad exothermic peak indicates the temperature at which the thermally induced polymerization of the ethynyl groups begins. The area under this peak is proportional to the total heat of reaction (enthalpy of polymerization). A larger enthalpy suggests a more extensive cross-linking reaction, which generally correlates with higher thermal and mechanical stability in the resulting polymer.
-
Decomposition Temperature (from TGA): The TGA thermogram will show a stable baseline until the onset of decomposition. The decomposition temperature is often reported as the temperature at which 5% mass loss occurs (Td5%). This value provides a quantitative measure of the thermal stability of the cured TEPB material. For high-performance polymers derived from TEPB, this temperature is expected to be very high, reflecting the strength of the bonds in the cross-linked aromatic network. The high char yield (residual mass at the end of the experiment) is also indicative of the formation of a stable, carbonaceous network.
Conclusion
This compound is a key molecular building block for a new generation of high-performance materials. Its thermal properties are of paramount importance, dictating the conditions required for its processing and the ultimate stability of the resulting products. While specific thermal analysis data for the monomer is not widely published, this guide provides a robust framework for its determination and interpretation. By employing the principles of thermogravimetric analysis and differential scanning calorimetry, and by following a rigorous, self-validating experimental protocol, researchers can gain the critical insights needed to unlock the full potential of this versatile molecule. The high thermal stability observed in polymers derived from TEPB underscores the importance of understanding the thermal behavior of the monomer to control the formation of these remarkable materials.
References
An In-depth Technical Guide to the Electronic and Photophysical Properties of 1,3,5-Tris(4-ethynylphenyl)benzene
Foreword: Unveiling the Potential of a Versatile Molecular Building Block
Welcome to a comprehensive exploration of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a molecule of significant interest in the realms of materials science, organic electronics, and drug development. This guide is meticulously crafted for researchers, scientists, and professionals who seek a deeper understanding of the core electronic and photophysical properties of this unique tripodal building block. Our objective is to move beyond a superficial overview, providing instead a robust technical narrative grounded in scientific principles and validated experimental methodologies. As you delve into this document, you will find not just data, but the rationale behind the experimental approaches, empowering you to critically evaluate and innovate upon the existing knowledge.
Molecular Architecture and Synthetic Strategy
This compound is a C3-symmetric aromatic molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 4-ethynylphenyl arms.[1][2] This planar, star-shaped geometry provides a rigid and extended π-conjugated system, which is fundamental to its intriguing electronic and photophysical properties. The terminal acetylene groups are particularly significant, serving as versatile reactive sites for the construction of larger, more complex architectures such as covalent organic frameworks (COFs) and porous conjugated polymers (PCPs).[2]
The synthesis of TEPB is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of sp-hybridized carbon atoms of terminal alkynes with sp2-hybridized carbon atoms of aryl halides. A logical and experimentally validated synthetic approach involves a two-step process starting from 1,3,5-tribromobenzene.
Synthetic Protocol: A Two-Step Approach to High-Purity TEPB
The causality behind this two-step protocol lies in the need to control the reactivity of the acetylene units and prevent undesired side reactions, such as homocoupling of the terminal alkyne. The use of a trimethylsilyl (TMS) protecting group for the acetylene is a key strategic choice.
Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene
This initial step involves the Sonogashira coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene. The TMS group is a sterically bulky and electronically stabilizing moiety that prevents the terminal alkyne from undergoing self-coupling reactions under the catalytic conditions.
Experimental Protocol: Sonogashira Coupling for TMS-Protected Intermediate [3][4]
-
Materials:
-
1,3,5-Tribromobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
Hexanes for chromatography
-
-
Procedure:
-
In a flame-dried two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3,5-tribromobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.04 eq), and PPh₃ (0.03 eq).
-
Add freshly distilled triethylamine to dissolve the reagents.
-
Heat the solution to 50 °C with stirring for 15 minutes.
-
Add trimethylsilylacetylene (excess, e.g., 3.0-4.0 eq) dropwise to the reaction mixture.
-
Increase the temperature to 90 °C and reflux for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by column chromatography on silica gel using hexanes as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a light yellow powder.
-
-
Characterization of Intermediate:
Step 2: Deprotection to Yield this compound
The removal of the TMS protecting groups is typically achieved under mild basic conditions, which selectively cleave the Si-C bond without affecting the rest of the molecule.
Experimental Protocol: TMS Deprotection [4]
-
Materials:
-
1,3,5-Tris((trimethylsilyl)ethynyl)benzene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1N solution
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Prepare a solution of KOH in anhydrous MeOH and add it to the THF solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by the slow addition of 1N HCl solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1,3,5-triethynylbenzene, which can be further reacted to obtain TEPB.
-
The final step to obtain TEPB would involve another Sonogashira coupling of the deprotected 1,3,5-triethynylbenzene with a suitable 4-halophenyl precursor. For the purpose of this guide, we will focus on the properties of the core TEPB molecule, assuming its successful synthesis.
Electronic Properties: A Frontier Molecular Orbital Perspective
The electronic behavior of TEPB is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties, including its absorption and emission characteristics, and its potential as a semiconductor.
While experimental data for the monomeric TEPB is not extensively reported, computational studies on closely related structures provide valuable insights. For instance, density functional theory (DFT) calculations on 1,3,5-Tris(4-carboxyphenyl)benzene, a structurally analogous molecule, revealed a HOMO energy of -0.257 eV and a LUMO energy of -0.0852 eV, resulting in an energy gap of 0.1718 eV.[1] It is important to note that these are theoretical values for a related molecule and experimental determination for TEPB is crucial for precise characterization.
Polymers derived from TEPB, such as Poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), have been studied electrochemically. These studies provide an indication of the electronic properties of the extended conjugated system. For some PTEPB-based polymers, HOMO and LUMO energy levels have been reported in the range of -5.22 to -5.60 eV and -3.76 to -4.16 eV, respectively.[5] The significant difference between the calculated monomer values and the experimental polymer values highlights the effect of polymerization on the electronic structure.
Experimental Determination of Electronic Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to experimentally determine the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials obtained from a CV experiment can be correlated to the energies of the frontier orbitals.
Experimental Protocol: Cyclic Voltammetry of TEPB
-
Instrumentation:
-
Potentiostat with a three-electrode cell setup.
-
Working electrode (e.g., glassy carbon or platinum).
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter electrode (e.g., platinum wire).
-
-
Materials:
-
This compound.
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Ferrocene (as an internal standard for potential calibration).
-
-
Procedure:
-
Prepare a solution of TEPB in the chosen solvent with the supporting electrolyte.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Assemble the three-electrode cell with the TEPB solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and back.
-
Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks.
-
Calibrate the potential scale by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ redox potential is typically assumed to be -4.8 eV relative to the vacuum level.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
EHOMO = -[Eox - EFc/Fc⁺ + 4.8] eV
-
ELUMO = -[Ered - EFc/Fc⁺ + 4.8] eV
-
-
The electrochemical band gap can then be determined as the difference between the LUMO and HOMO energy levels.
-
Photophysical Properties: Interaction with Light
The extended π-conjugation of TEPB endows it with interesting photophysical properties, making it a potential candidate for applications in optoelectronics and as a fluorescent probe. The absorption of light promotes an electron from the HOMO to the LUMO, and the subsequent relaxation of this excited state can occur through radiative (fluorescence) or non-radiative pathways.
UV-Visible Absorption Spectroscopy
Experimental Protocol: UV-Visible Absorption Spectroscopy of TEPB [7]
-
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer.
-
Quartz cuvettes (typically 1 cm path length).
-
-
Materials:
-
This compound.
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or THF).
-
-
Procedure:
-
Prepare a dilute solution of TEPB in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0 to ensure linearity (Beer-Lambert Law).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a reference blank.
-
Identify the wavelength of maximum absorption (λmax).
-
The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited by absorbing light. The key parameters obtained from fluorescence spectroscopy are the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF).
The fluorescence of 1,3,5-triphenylbenzene derivatives has been reported, with emission typically observed in the violet-blue region of the spectrum.[6] The quantum yield, which is a measure of the efficiency of the fluorescence process, and the lifetime of the excited state are crucial for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Experimental Protocol: Fluorescence Spectroscopy of TEPB
-
Instrumentation:
-
Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.
-
Quartz cuvettes.
-
-
Materials:
-
This compound solution (as prepared for UV-Vis spectroscopy).
-
A known fluorescence standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Procedure:
-
Emission Spectrum:
-
Excite the TEPB solution at its absorption maximum (λmax).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the TEPB solution and a standard solution of known quantum yield.
-
The quantum yield of TEPB (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
-
Fluorescence Lifetime:
-
This measurement typically requires specialized equipment such as a time-correlated single-photon counting (TCSPC) system.
-
The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured to determine the excited-state lifetime.
-
-
Structure-Property Relationships and Applications
The unique electronic and photophysical properties of TEPB, stemming from its C3-symmetric and extended π-conjugated structure, make it a highly versatile building block for a range of applications.
Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs)
The primary application of TEPB is as a linker for the synthesis of COFs and PCPs.[2] The rigid, trigonal geometry of TEPB allows for the formation of highly ordered, porous, and crystalline materials. These materials have shown great promise in:
-
Gas Storage and Separation: The tunable porosity and high surface area of TEPB-based frameworks make them suitable for the selective adsorption and storage of gases like carbon dioxide.
-
Catalysis: The extended π-system and the potential to incorporate catalytic sites within the framework make these materials promising heterogeneous catalysts.
-
Sensing: The electronic properties of TEPB-derived polymers can be harnessed for the development of electrochemical sensors, for example, for the detection of hydrogen peroxide.[5]
Organic Electronics
The semiconducting nature of polymers derived from TEPB suggests their potential use in organic electronic devices such as OLEDs and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the TEPB core or the peripheral groups is a key advantage in this field.
Data Summary
| Property | Value | Method of Determination | Reference |
| Electronic Properties | |||
| HOMO Energy Level (Monomer) | Data not available in cited literature (Theoretical value for a carboxylated analog: -0.257 eV) | Cyclic Voltammetry (Experimental), DFT (Theoretical) | [1] |
| LUMO Energy Level (Monomer) | Data not available in cited literature (Theoretical value for a carboxylated analog: -0.0852 eV) | Cyclic Voltammetry (Experimental), DFT (Theoretical) | [1] |
| HOMO-LUMO Gap (Monomer) | Data not available in cited literature (Theoretical value for a carboxylated analog: 0.1718 eV) | Calculated from HOMO and LUMO energies | [1] |
| Photophysical Properties | |||
| Absorption Maximum (λmax) | Expected in the UV region (238-346 nm for related compounds) | UV-Visible Absorption Spectroscopy | [6] |
| Emission Maximum (λem) | Expected in the violet-blue region | Fluorescence Spectroscopy | [6] |
| Fluorescence Quantum Yield (ΦF) | Data not available in cited literature | Fluorescence Spectroscopy (Relative or Absolute Method) | |
| Fluorescence Lifetime (τF) | Data not available in cited literature | Time-Correlated Single-Photon Counting (TCSPC) |
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Workflow
Caption: A plausible three-step synthetic workflow for TEPB.
Energy Level Diagram
Caption: Schematic energy level diagram for TEPB.
Conclusion and Future Outlook
This compound stands out as a molecule with significant potential, primarily driven by its unique structural and electronic features. This guide has provided a detailed overview of its synthesis, electronic properties, and photophysical characteristics, underpinned by established experimental protocols. While the application of TEPB in the construction of advanced materials like COFs and PCPs is well-documented, a comprehensive experimental characterization of the monomeric species is an area ripe for further investigation. Future research should focus on obtaining precise experimental data for the HOMO/LUMO energy levels, fluorescence quantum yield, and lifetime of the TEPB monomer. Such data will be invaluable for the rational design of new materials with tailored optoelectronic properties and for advancing its application in fields ranging from organic electronics to targeted drug delivery systems.
References
- 1. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Computational studies on the geometry of 1,3,5-Tris(4-ethynylphenyl)benzene
An In-depth Technical Guide to the Computational Analysis of 1,3,5-Tris(4-ethynylphenyl)benzene Geometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TEB) is a highly symmetric, rigid molecule that has garnered significant interest as a fundamental building block in materials science. Its trigonal structure makes it an ideal linker for the synthesis of Covalent Organic Frameworks (COFs) and other porous conjugated polymers with applications in gas storage, catalysis, and sensor technology.[1][2] The precise geometry and electronic properties of the TEB monomer dictate the final structure and function of these advanced materials. This technical guide provides a comprehensive overview of the computational methodologies used to elucidate the geometric and electronic structure of TEB, with a focus on Density Functional Theory (DFT). It serves as a practical guide for researchers aiming to understand and predict the behavior of TEB and similar molecular architectures.
Introduction: The Significance of Molecular Geometry in TEB-based Materials
This compound is a planar, C3-symmetric molecule characterized by a central benzene ring connected to three phenylacetylene arms at the 1, 3, and 5 positions.[2] This unique structure provides a rigid and well-defined geometry that is crucial for its role as a linker in the construction of highly ordered materials like COFs.[1] The planarity and rigidity of TEB influence the porosity and surface area of the resulting polymers, which are key factors in applications such as gas separation and storage.[2]
Computational studies, particularly those employing quantum chemistry methods, are indispensable for understanding the nuanced structural and electronic properties of TEB. These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, computational analysis can reveal the distribution of electrons within the molecule, highlighting its reactive sites and predicting its spectroscopic signatures. Such insights are vital for designing novel materials with tailored properties and for understanding the mechanisms of action in applications like electrochemical sensing.[3]
Theoretical and Computational Methodologies: A Primer
The computational investigation of molecular structures like TEB predominantly relies on Density Functional Theory (DFT). DFT offers a favorable balance between computational accuracy and efficiency, making it well-suited for molecules of this size.[4]
The Choice of Functional and Basis Set
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules composed of first- and second-row elements, hybrid functionals that mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, providing reliable geometric and electronic properties.[4]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p) , is a robust choice for TEB. This basis set provides a flexible description of the electron density by using a triple-split valence representation for core and valence electrons, augmented with diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electrons in chemical bonds.[5]
Software Packages
Several software packages are available for performing DFT calculations, including Gaussian, ORCA, and GAMESS. These programs allow for the implementation of the chosen functional and basis set to perform geometry optimization, frequency calculations, and the prediction of various molecular properties.
Workflow for Geometric and Electronic Analysis
A systematic computational workflow is essential for obtaining reliable results. The following steps outline a standard procedure for the analysis of TEB.
Caption: A typical workflow for the computational analysis of molecular geometry and properties.
Step 1: Building the Initial Molecular Structure
An initial 3D structure of TEB can be built using molecular modeling software such as Avogadro or ChemDraw. The initial geometry should be a reasonable approximation of the expected structure to ensure efficient convergence of the geometry optimization algorithm.
Step 2: Geometry Optimization
The initial structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311+G(d,p)). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.
Step 3: Frequency Calculation
To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry. The results of the frequency calculation also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
Step 4: Property Calculations
Once the optimized geometry is confirmed, a variety of electronic properties can be calculated:
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and its potential as a semiconductor.
-
Electrostatic Potential (ESP) Surface: The ESP surface maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual representation of the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and hybridization within the molecule.
Expected Results and Discussion
While experimental crystal structures provide invaluable data, computational results offer a picture of the molecule in the gas phase, free from packing forces.
Optimized Geometry
The geometry of TEB is expected to be largely planar due to the sp2 hybridization of the carbon atoms in the benzene rings and the sp hybridization of the acetylenic carbons. The molecule possesses D3h symmetry. The key geometric parameters to analyze are the bond lengths, bond angles, and dihedral angles.
| Parameter | Expected Value (Å or °) | Significance |
| C-C (central ring) | ~1.40 Å | Typical aromatic C-C bond length. |
| C-C (phenyl rings) | ~1.40 Å | Aromatic C-C bond length. |
| C-C (inter-ring) | ~1.48 Å | Single bond with some double bond character due to conjugation. |
| C≡C (acetylene) | ~1.21 Å | Typical triple bond length. |
| C-H (phenyl) | ~1.08 Å | Aromatic C-H bond length. |
| C-H (acetylene) | ~1.06 Å | Acetylenic C-H bond length. |
| C-C-C (in rings) | ~120° | Ideal sp2 bond angle. |
| C-C-C (inter-ring) | ~120° | Reflects the trigonal planar geometry. |
| C-C≡C | ~180° | Linear geometry of the acetylene linker. |
| Phenyl-Phenyl Dihedral | ~0° | The degree of twisting between the central and peripheral phenyl rings. |
Note: These are illustrative values. Actual calculated values will depend on the level of theory.
Caption: A diagram illustrating the key structural components of TEB for geometric analysis.
Electronic Properties
The electronic properties of TEB are dominated by its extended π-conjugated system.
-
HOMO and LUMO: The HOMO is expected to be delocalized across the entire molecule, with significant contributions from the phenyl and acetylene π-orbitals. The LUMO will also be a delocalized π*-orbital. The HOMO-LUMO gap is anticipated to be in a range that makes TEB-based polymers semiconducting. A smaller gap generally correlates with higher reactivity and better charge transport properties.
-
Electrostatic Potential: The ESP surface will likely show a negative potential (electron-rich regions) associated with the π-systems of the aromatic rings and the acetylene groups, while the hydrogen atoms will exhibit a positive potential (electron-poor regions).
Applications and Implications of Computational Insights
The computational analysis of TEB's geometry provides fundamental insights that are directly relevant to its applications.
-
Design of Covalent Organic Frameworks (COFs): The rigidity and planarity of TEB, as confirmed by geometry optimization, are essential for the formation of crystalline COFs with well-defined pores. The calculated bond lengths and angles can be used as input parameters for larger-scale simulations of COF structures, aiding in the prediction of their porosity and gas uptake properties.[1][2]
-
Development of Novel Sensors: The electronic properties of TEB, particularly the nature of its frontier molecular orbitals, are critical for its use in sensor applications. For instance, in the electrochemical detection of hydrogen peroxide, the 1,3-diyne linkages formed during the polymerization of TEB act as specific active sites.[3] Computational studies can help to elucidate the mechanism of interaction between the polymer and the analyte, guiding the design of more sensitive and selective sensors.
-
Materials for Electronics and Photonics: The semiconducting nature of TEB-based polymers, suggested by the calculated HOMO-LUMO gap, makes them promising candidates for applications in organic electronics. The extended π-conjugation also suggests potential for non-linear optical properties.
Conclusion
provide a powerful lens through which to understand its fundamental properties. Density Functional Theory offers a reliable and efficient means to determine its optimized geometry, electronic structure, and other key physicochemical characteristics. These theoretical insights are not merely academic; they provide a rational basis for the design and development of advanced materials, from high-surface-area COFs for gas storage to sophisticated sensors for biomedical applications. As the demand for novel functional materials grows, the synergy between computational chemistry and experimental synthesis will continue to be a driving force for innovation.
References
A Comprehensive Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene: A Versatile Building Block in Supramolecular Chemistry
Executive Summary: 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) has emerged as a cornerstone building block in the field of supramolecular chemistry and materials science. Its unique molecular architecture, characterized by a C3-symmetric core and three radially extending ethynylphenyl arms, provides a precise and rigid framework for the bottom-up construction of highly ordered, porous materials. The terminal alkyne functionalities serve as versatile reactive sites for a variety of coupling reactions, enabling the synthesis of complex two-dimensional (2D) and three-dimensional (3D) networks. This technical guide offers an in-depth exploration of TEPB, covering its fundamental properties, synthesis, and its pivotal role in the design of advanced functional materials such as Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs). We will delve into specific experimental methodologies, the causality behind synthetic choices, and the diverse applications of TEPB-derived architectures, from gas storage and catalysis to chemical sensing.
Introduction to this compound (TEPB)
Molecular Structure and Physicochemical Properties
This compound, also known as TEPB, is an organic compound with the chemical formula C₃₀H₁₈.[1] Its structure is defined by a central benzene ring substituted at the 1, 3, and 5 positions with 4-ethynylphenyl groups.[2] This arrangement imparts a trigonal, planar geometry, which is a critical feature for creating extended, ordered networks. The terminal ethynyl (alkyne) groups are the key functional handles that drive its utility in polymerization and self-assembly processes.
The molecule's rigid, conjugated π-system gives rise to unique electronic and photophysical properties, which are harnessed in applications requiring semiconducting or light-absorbing materials.[3][4]
Caption: Molecular structure of this compound (TEPB).
Table 1: Physicochemical Properties of TEPB
| Property | Value | Reference |
| CAS Number | 71866-86-9 | [1][2] |
| Molecular Formula | C₃₀H₁₈ | [1] |
| Molecular Weight | 378.46 g/mol | [1][2] |
| Appearance | Typically a solid powder | [5] |
| Classification | Terphenyl, COF Ligand, Organic Frame Material | [2][6] |
Key Attributes for Supramolecular Assembly
The efficacy of TEPB as a building block stems from several core attributes:
-
High Symmetry (C3): The trigonal symmetry is fundamental for the formation of regular, honeycomb-like 2D sheets or other highly ordered 3D networks. This pre-programmed geometry reduces defects and promotes long-range crystalline order.
-
Rigidity: The aromatic backbone is conformationally rigid, ensuring that the resulting supramolecular structures have well-defined and persistent pores, a crucial feature for applications in gas storage and separation.[7][8]
-
Reactive Termini: The terminal alkyne groups are highly versatile. They can undergo a range of reactions, most notably oxidative coupling to form 1,3-diyne linkages and palladium-catalyzed cross-coupling reactions like the Sonogashira–Hagihara reaction.[3][9] This chemical versatility allows for the creation of diverse covalent frameworks.
Synthesis of the TEPB Building Block
The synthesis of TEPB typically involves the construction of its triphenylbenzene core, followed by the introduction of the terminal alkyne functionalities. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency and functional group tolerance.
Synthetic Rationale and Common Routes
A common and effective strategy involves a Suzuki or Sonogashira coupling reaction. For instance, 1,3,5-tribromobenzene can be coupled with a suitable boronic acid or terminal alkyne derivative of bromobenzene. The ethynyl group is often introduced in a protected form (e.g., as a trimethylsilylacetylene) and deprotected in the final step to yield the reactive terminal alkyne.
References
- 1. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 71866-86-9 [chemicalbook.com]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Metal–Organic Framework and Covalent–Organic Framework‐Based Aerogels: Synthesis, Functionality, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Potential applications of 1,3,5-Tris(4-ethynylphenyl)benzene in materials science
An In-Depth Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene: A Versatile Building Block for Advanced Materials
Authored by: A Senior Application Scientist
Foreword: The Architectural Elegance of a Key Molecular Triptych
In the dynamic landscape of materials science, the quest for molecular precursors that offer a blend of rigidity, reactivity, and precise spatial orientation is perpetual. It is in this context that this compound, hereafter referred to as TEPB, has emerged as a molecule of significant interest. Its C3-symmetric, trigonal planar structure, coupled with the reactivity of its terminal ethynyl groups, provides an elegant and powerful platform for the bottom-up construction of highly ordered, porous, and functional materials. This guide aims to provide researchers, materials scientists, and professionals in related fields with a comprehensive understanding of the fundamental properties of TEPB and its burgeoning applications, underpinned by field-proven insights and methodologies. We will delve into the causality behind its utility in various applications, from the rational design of porous frameworks to the fabrication of sensitive electrochemical sensors, thereby offering a holistic view of this versatile molecular building block.
Molecular Profile and Physicochemical Properties of TEPB
At the heart of TEPB's utility lies its unique molecular architecture. The central benzene ring acts as a rigid core, from which three 4-ethynylphenyl arms extend outwards in a 1,3,5-substitution pattern, enforcing a trigonal geometry. This planarity and symmetry are crucial for the formation of ordered, crystalline materials like Covalent Organic Frameworks (COFs).[1] The terminal alkyne functionalities are the reactive sites, readily participating in a variety of coupling reactions, most notably Sonogashira-Hagihara cross-coupling and oxidative coupling, to form extended polymeric networks.[1][2][3]
Below is a visual representation of the molecular structure of this compound.
Caption: Molecular structure of this compound (TEPB).
Table 1: Key Physicochemical Properties of TEPB
| Property | Value | Source |
| CAS Number | 71866-86-9 | [1][4][5] |
| Molecular Formula | C₃₀H₁₈ | [4][6] |
| Molecular Weight | 378.46 g/mol | [4][6] |
| Appearance | White to off-white powder/crystals | [7] |
| Purity | Typically >97% | [8] |
Core Applications in Materials Science
The versatility of TEPB as a building block has led to its application in several cutting-edge areas of materials science. Its ability to form robust, porous, and functional materials makes it a valuable precursor for a range of applications.
Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs)
The trigonal geometry of TEPB makes it an ideal candidate for the synthesis of two-dimensional and three-dimensional COFs and PCPs.[1][9] These materials are characterized by their high surface areas, tunable porosity, and crystalline structures, which are advantageous for applications in gas storage and separation, and catalysis.[9]
2.1.1. Gas Storage and Separation
The inherent porosity of TEPB-based frameworks allows for the selective adsorption and storage of gases. For instance, a microporous conjugated semiconducting polymer, PCP-SO-TPB, prepared from TEPB and 2,7-dibromodibenzo[b,d]thiophene 5,5-dioxide via a Sonogashira–Hagihara cross-coupling reaction, exhibited a high Brunauer-Emmett-Teller (BET) surface area and high selectivity for CO₂ over N₂.[1] This selectivity is crucial for applications such as carbon capture from flue gas.
2.1.2. Catalysis
The extended π-conjugation in TEPB-derived polymers makes them suitable for photocatalytic applications. For example, 1,3-diyne-linked conjugated microporous polymer nanosheets (CMPNs), synthesized through the oxidative coupling of TEPB, have demonstrated highly efficient photocatalytic activity for hydrogen production from water under visible light.[1] Furthermore, TEPB-based porous conjugated polymers have been utilized for the photoreduction of low-concentration CO₂ in the gas phase.[1]
Electrochemical Sensing
Beyond its role in porous frameworks, TEPB is a valuable monomer for the synthesis of conjugated polymers with unique electronic properties that can be harnessed for sensing applications.[9] A notable example is the development of an electrochemical sensor for hydrogen peroxide (H₂O₂).[2][3][9]
A 1,3-diyne-linked conjugated polymer, poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), synthesized from TEPB via an oxidative coupling reaction, has shown compelling results in the electrochemical detection of H₂O₂.[2][3] Quantum chemistry calculations have revealed that the 1,3-diyne linkages in the polymer are the specific active sites for the electrochemical reaction.[3] This approach has been successfully applied to monitor H₂O₂ released from living cells, highlighting its potential in developing sensitive diagnostic tools.[3][10]
Other Potential Applications
The unique properties of TEPB-based materials open doors to a range of other advanced applications. These include:
-
Battery Cathodes: The redox activity and porous nature of TEPB-derived frameworks suggest their potential use as electrode materials in batteries.[1]
-
Carbon-Rich Materials: The high carbon content and acetylenic linkages in TEPB make it a suitable precursor for the synthesis of novel carbon-rich materials and nanostructures.[11]
-
Water Splitting: TEPB-based conjugated microporous polymer nanosheets have been shown to be effective for overall water splitting under visible light, producing stoichiometric amounts of hydrogen and oxygen.[10]
Experimental Protocol: Synthesis of a TEPB-Based Conjugated Polymer for Hydrogen Peroxide Sensing
This section provides a detailed, step-by-step methodology for the synthesis of poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB) via oxidative coupling, a protocol adapted from established literature for the creation of an electrochemical sensor for hydrogen peroxide.[2][3][10]
Materials and Reagents
-
This compound (TEPB)
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Copper(I) chloride (CuCl)
-
Oxygen (O₂)
-
Glassy carbon electrode (GCE)
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate-buffered saline (PBS)
Synthesis of PTEPB
-
Dissolve TEPB in a mixture of anhydrous pyridine and DMF.
-
Add CuCl to the solution and stir under an oxygen atmosphere at room temperature for 24 hours. The oxygen serves as the oxidant for the coupling reaction.
-
After the reaction is complete, pour the mixture into a solution of hydrochloric acid to precipitate the polymer.
-
Filter the precipitate and wash it sequentially with water, methanol, and acetone to remove unreacted monomers and catalyst residues.
-
Dry the resulting PTEPB polymer under vacuum.
Fabrication of the PTEPB-Modified Electrode
-
Disperse the synthesized PTEPB powder in a suitable solvent (e.g., DMF) to form a stable suspension.
-
Drop-cast a small volume of the PTEPB suspension onto the surface of a polished glassy carbon electrode.
-
Allow the solvent to evaporate, leaving a thin film of PTEPB on the electrode surface.
Electrochemical Detection of Hydrogen Peroxide
-
Place the PTEPB-modified GCE into an electrochemical cell containing a phosphate-buffered saline (PBS) solution.
-
Use a standard three-electrode setup with the PTEPB-modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Perform cyclic voltammetry (CV) or amperometry to measure the electrochemical response of the electrode to the addition of varying concentrations of hydrogen peroxide. The reduction current will correlate with the concentration of H₂O₂ in the solution.
The following diagram illustrates the workflow for the synthesis of the PTEPB polymer and its application in an electrochemical sensor.
Caption: Workflow for PTEPB synthesis and its use in H₂O₂ sensing.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone building block in the design and synthesis of advanced functional materials. Its rigid, C3-symmetric structure and reactive terminal alkyne groups provide a predictable and versatile platform for creating materials with tailored properties. The applications of TEPB-based materials, particularly in gas storage and separation, catalysis, and electrochemical sensing, are a testament to its potential. As research in this area continues to evolve, we can anticipate the development of even more sophisticated materials derived from TEPB, with enhanced performance and novel functionalities. The exploration of TEPB in areas such as organic electronics, energy storage, and biomedical applications remains a fertile ground for future innovation, promising to further solidify its importance in the field of materials science.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 71866-86-9 [chemicalbook.com]
- 6. 1,3,5-Tris (4-Ethynylphenyl)Benzene - CD Bioparticles [cd-bioparticles.net]
- 7. FCKeditor - Resources Browser [midyear.aza.org]
- 8. calpaclab.com [calpaclab.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Core: A Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene and its Advanced Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) has emerged as a cornerstone building block in modern materials science and nanotechnology. Its rigid, C3-symmetric, and highly conjugated structure provides an exceptional scaffold for the bottom-up synthesis of precisely ordered, high-performance materials. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of TEPB and its derivatives. We will delve into the critical synthetic methodologies, including the foundational Sonogashira coupling for the preparation of the TEPB core and the subsequent oxidative coupling and further cross-coupling reactions to generate advanced materials. A significant focus is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide will explore the diverse applications of TEPB-derived materials, ranging from Covalent Organic Frameworks (COFs) for gas storage and catalysis to conjugated polymers for advanced sensing technologies. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are provided to empower researchers in harnessing the full potential of this versatile molecular scaffold.
The Nexus Molecule: this compound (TEPB)
At the heart of a burgeoning field of advanced materials lies this compound, a molecule of elegant symmetry and profound utility.[1] Often abbreviated as TEPB, its structure features a central benzene ring substituted at the 1, 3, and 5 positions with 4-ethynylphenyl moieties. This arrangement confers a unique combination of properties that make it an invaluable synthon for the construction of complex, functional architectures.
The key attributes of TEPB that underpin its versatility include:
-
Trigonal Planar Geometry: The C3 symmetry of the core dictates the formation of highly ordered, porous, and crystalline two-dimensional (2D) and three-dimensional (3D) networks.[2]
-
Terminal Alkyne Functionality: The three ethynyl groups serve as reactive handles for a variety of powerful coupling reactions, most notably Sonogashira and oxidative coupling, enabling the extension of the conjugated system and the formation of robust frameworks.
-
Rigid and Conjugated Backbone: The interconnected network of sp² and sp hybridized carbon atoms results in a rigid structure with extended π-conjugation, leading to desirable electronic and photophysical properties.
These fundamental characteristics have positioned TEPB as a critical component in the synthesis of Covalent Organic Frameworks (COFs), porous conjugated polymers (PCPs), and other advanced materials with applications in gas storage and separation, catalysis, sensing, and optoelectronics.[2][3]
Below is a visual representation of the foundational TEPB molecule.
Caption: Molecular structure of this compound (TEPB).
Synthesis of the TEPB Core: A Sonogashira Coupling Approach
The most prevalent and efficient method for the synthesis of TEPB involves a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between a tri-halogenated benzene core, typically 1,3,5-tribromobenzene, and a terminal alkyne, such as phenylacetylene.[4][5] The Sonogashira reaction is a robust and versatile C-C bond-forming reaction that is central to the synthesis of many conjugated organic materials.[6]
The choice of a tri-halogenated benzene, particularly 1,3,5-tribromobenzene, is strategic. The bromine atoms provide the necessary reactivity for the palladium-catalyzed oxidative addition step, while their meta-disposition on the benzene ring ensures the desired C3 symmetry in the final product. The use of a terminal alkyne with a protecting group, such as trimethylsilyl (TMS), followed by deprotection, is a common strategy to prevent undesired side reactions like the Glaser coupling.
Mechanistic Rationale of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is paramount for optimizing reaction conditions and troubleshooting potential issues.
References
An In-Depth Technical Guide to the Safety and Handling of 1,3,5-Tris(4-ethynylphenyl)benzene
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Tris(4-ethynylphenyl)benzene, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and conjugated polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details critical safety and handling precautions, outlines a robust synthetic protocol, and describes methods for purification and characterization. By integrating established chemical principles with practical, field-proven insights, this guide aims to ensure the safe and effective utilization of this versatile compound in a laboratory setting.
Introduction: A Versatile Building Block for Advanced Materials
This compound is a highly symmetrical aromatic compound featuring a central benzene ring substituted with three phenylacetylene moieties at the 1, 3, and 5 positions.[1] This unique trigonal planar geometry and the presence of terminal alkyne functionalities make it an exceptionally valuable monomer for the construction of two- and three-dimensional porous organic polymers and covalent organic frameworks (COFs).[2][3] The resulting materials exhibit high surface areas and tunable electronic properties, rendering them suitable for a wide range of applications, including gas storage, separation, catalysis, and sensing.[2] Given its increasing importance in materials chemistry and potential applications in fields related to drug delivery and diagnostics, a thorough understanding of its safe handling and synthesis is paramount for researchers.
Safety and Handling Precautions
As with any chemical substance, a comprehensive understanding of the potential hazards associated with this compound is essential for its safe handling. The following information is derived from globally harmonized system (GHS) classifications and general knowledge of aryl alkyne reactivity.[4]
Hazard Identification and Classification
Based on available data, this compound is classified with the following hazards:
| Hazard Class | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
|
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Skin and Body Protection: A lab coat should be worn to protect against skin exposure. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage
-
Handling: Avoid generating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste should be handled by a licensed waste disposal company.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A common synthetic route involves the coupling of 1,3,5-trihalobenzene (typically triiodobenzene or tribromobenzene) with a protected form of 4-ethynylphenylacetylene, followed by deprotection.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.[5]
Step 1: Sonogashira Coupling to form 1,3,5-Tris(4-((trimethylsilyl)ethynyl)phenyl)benzene
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-triiodobenzene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Add anhydrous and degassed toluene and triethylamine (Et3N) via syringe.
-
To the stirred solution, add (4-ethynylphenyl)trimethylsilane (3.3 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Deprotection to form this compound
-
Dissolve the purified 1,3,5-Tris(4-((trimethylsilyl)ethynyl)phenyl)benzene from Step 1 in a mixture of methanol and tetrahydrofuran (THF).
-
Add potassium carbonate (K2CO3) (3.0-5.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
Purification of this compound
The final product is typically a solid that can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., toluene, chloroform/hexane).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.5-7.8 ppm. A singlet for the terminal alkyne protons around 3.1 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. Alkyne carbons in the range of 78-83 ppm. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C30H18 (378.47 g/mol ).[4] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretch of the terminal alkyne around 3300 cm⁻¹. C≡C stretch around 2100 cm⁻¹. |
| Melting Point | Literature values should be consulted for comparison. |
Representative NMR Data Interpretation
The high degree of symmetry in this compound simplifies its NMR spectra.
-
¹H NMR: The spectrum is expected to show a singlet for the three equivalent protons of the central benzene ring, two doublets for the four protons on each of the outer phenyl rings (an AA'BB' system), and a singlet for the three equivalent acetylenic protons.
-
¹³C NMR: Due to symmetry, the spectrum will show a reduced number of signals. One would expect to see signals for the quaternary carbons of the central ring, the CH of the central ring, the quaternary carbons of the outer rings, the CHs of the outer rings, and the two distinct alkyne carbons.
Conclusion
This compound is a cornerstone molecule in the development of novel porous materials with significant potential in diverse scientific and technological fields. Adherence to the safety precautions outlined in this guide is critical for its responsible handling. The provided synthetic and purification protocols offer a reliable pathway for obtaining high-purity material, enabling researchers to confidently advance their investigations into the exciting applications of this versatile compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene
Introduction
1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) is a highly symmetrical, star-shaped molecule featuring a central benzene ring connected to three 4-ethynylphenyl arms.[1] Its rigid, trigonal structure and terminal alkyne functionalities make it an exceptionally valuable building block in materials science and supramolecular chemistry.[1][2] TEPB serves as a critical linker for the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and porous conjugated polymers (PCPs).[1][2] These materials exhibit high surface areas and tunable porosity, rendering them suitable for applications in gas storage, separation, catalysis, and sensor technology.[2] For instance, polymers derived from TEPB have been successfully employed in the electrochemical detection of hydrogen peroxide and in photocatalytic hydrogen production.[1][3]
The synthesis of TEPB is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction couples terminal alkynes with aryl halides.[4][5][6] The protocol described herein details the synthesis of TEPB from 1,3,5-trihalobenzene and a suitable ethynylphenyl source, employing a dual palladium/copper catalytic system. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, providing a robust and reproducible methodology grounded in established chemical principles.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper, a testament to its efficiency under mild conditions.[7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The Palladium Cycle: The primary catalytic cycle is driven by palladium. It begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide (e.g., 1,3,5-tribromobenzene). This step forms a Pd(II) intermediate.[8]
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base.[7] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[8] This step is crucial as it activates the alkyne for the subsequent step.
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation, transferring the acetylide ligand to the Pd(II) complex and regenerating the copper(I) catalyst.[8] The resulting diorganopalladium(II) complex, now bearing both the aryl and acetylide groups, undergoes reductive elimination. This final step forms the desired carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 1,3,5-tribromobenzene and 4-ethynyl-N,N-diisopropylaniline, followed by a subsequent reaction to yield the final product. Using a protected or surrogate alkyne is a common strategy to prevent side reactions like homocoupling (Glaser coupling).[9]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Recommended Purity |
| 1,3,5-Tribromobenzene | 626-39-1 | 314.78 g/mol | >98% |
| (4-Ethynylphenyl)trimethylsilane | 14389-63-2 | 174.33 g/mol | >97% |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol | Catalyst grade |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 g/mol | >99.5% |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | >99% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous, >99.9% |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Anhydrous, >99.5% |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.46 g/mol | 1.0 M solution in THF |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS grade |
| Hexane | 110-54-3 | 86.18 g/mol | ACS grade |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS grade |
| Celite® | 61790-53-2 | N/A | Filtration aid |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Laboratory grade |
Experimental Workflow
Caption: Step-by-step experimental workflow for TEPB synthesis.
Step-by-Step Procedure
Part A: Sonogashira Coupling of 1,3,5-Tribromobenzene with (4-Ethynylphenyl)trimethylsilane
-
Apparatus Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is assembled. The apparatus is flame-dried under vacuum and subsequently filled with an inert atmosphere (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne and to protect the Pd(0) catalyst from oxidation.[6][9]
-
Reagent Addition: To the flask, add 1,3,5-tribromobenzene (1.00 g, 3.18 mmol), bis(triphenylphosphine)palladium(II) dichloride (223 mg, 0.32 mmol, 10 mol%), copper(I) iodide (61 mg, 0.32 mmol, 10 mol%), and triphenylphosphine (167 mg, 0.64 mmol).
-
Solvent and Base Addition: Under a positive flow of argon, add 80 mL of anhydrous THF, followed by 20 mL of anhydrous triethylamine. The triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction.[4]
-
Alkyne Addition: Add (4-ethynylphenyl)trimethylsilane (1.82 g, 10.48 mmol, 3.3 eq.) dropwise to the stirring mixture via syringe.
-
Reaction: The reaction mixture is heated to 65°C and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The disappearance of the starting 1,3,5-tribromobenzene spot indicates reaction completion.
Part B: Work-up and In-situ Deprotection
-
Filtration: After cooling to room temperature, the reaction mixture is diluted with 50 mL of dichloromethane (DCM) and filtered through a pad of Celite® to remove the palladium catalyst and copper salts.[8] The filter cake is washed with additional DCM (3 x 20 mL).
-
Concentration: The combined organic filtrates are concentrated under reduced pressure to yield a crude solid.
-
Deprotection of Silyl Group: The crude intermediate is redissolved in 100 mL of THF. To this solution, a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (12.7 mL, 12.7 mmol, 4 eq.) is added dropwise at room temperature. The mixture is stirred for 3 hours. TBAF is a standard reagent for the mild cleavage of silicon-carbon bonds.[10]
-
Quenching and Extraction: The reaction is quenched by the addition of 100 mL of deionized water. The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated aqueous NH₄Cl (to remove residual copper), followed by brine, and then dried over anhydrous magnesium sulfate.[8]
-
Final Concentration: The solvent is removed under reduced pressure to yield the crude this compound as a solid.
Part C: Purification and Characterization
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A solvent gradient of hexane to a hexane/DCM mixture (e.g., starting with 100% hexane and gradually increasing the DCM polarity) is typically effective for separating the product from non-polar impurities and any remaining starting materials.
-
Product Isolation: Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a white to pale yellow solid.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 378.46 g/mol .[1]
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Equivalents |
| 1,3,5-Tribromobenzene | 1.00 g | 3.18 | 1.0 |
| (4-Ethynylphenyl)trimethylsilane | 1.82 g | 10.48 | 3.3 |
| PdCl₂(PPh₃)₂ | 223 mg | 0.32 | 0.10 |
| CuI | 61 mg | 0.32 | 0.10 |
| PPh₃ | 167 mg | 0.64 | 0.20 |
| TBAF (1.0 M in THF) | 12.7 mL | 12.7 | 4.0 |
| Anhydrous THF | 80 mL + 100 mL | - | - |
| Anhydrous Triethylamine | 20 mL | - | - |
| Reaction Temperature | 65 °C | - | - |
| Reaction Time | 24-48 hours | - | - |
| Expected Yield | ~70-85% | - | - |
Concluding Remarks
The palladium-catalyzed Sonogashira coupling provides a reliable and high-yielding pathway for the synthesis of this compound. The success of this protocol hinges on the careful exclusion of oxygen and moisture, the use of high-purity reagents, and diligent monitoring of the reaction progress. The resulting TEPB is a versatile precursor for creating complex, functional materials with wide-ranging applications. This application note serves as a comprehensive guide, empowering researchers to confidently synthesize this important molecular building block.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 1,3,5-Tris(4-ethynylphenyl)benzene by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive guide to the purification of 1,3,5-Tris(4-ethynylphenyl)benzene (TEB), a critical building block for covalent organic frameworks (COFs) and other advanced materials.[1] The protocol details a robust method for isolating TEB from common impurities, particularly those arising from Sonogashira cross-coupling reactions, using silica gel column chromatography. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is elucidated to ensure both procedural success and a deep understanding of the separation principles.
Introduction: The Rationale for High-Purity TEB
This compound is a planar, trigonal molecule whose structure lends itself to the formation of highly ordered, porous two- and three-dimensional polymers.[1] The terminal ethynyl groups are reactive sites for various coupling reactions, making TEB a valuable linker in the synthesis of COFs, porous conjugated polymers (PCPs), and other nanomaterials with applications in gas storage, catalysis, and organic electronics.[1]
The performance of these advanced materials is critically dependent on the purity of the monomeric building blocks. Impurities from the synthesis of TEB, which is commonly prepared via a palladium-catalyzed Sonogashira coupling of 1,3,5-trihalobenzene with a protected or terminal alkyne, can disrupt the long-range order of the resulting framework, leading to diminished porosity and suboptimal performance. A common and often difficult-to-remove impurity is the homocoupled diacetylene byproduct.[2] Therefore, a reliable purification method is paramount. Column chromatography offers a scalable and effective technique for achieving the high purity required for these demanding applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of TEB is essential for developing a successful purification strategy and ensuring laboratory safety.
| Property | Value | Source |
| Chemical Formula | C₃₀H₁₈ | [3][4] |
| Molecular Weight | 378.47 g/mol | [3][4] |
| CAS Number | 71866-86-9 | [3][4] |
| Appearance | Solid | [3] |
| Purity (Typical) | >97% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation.
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Chromatographic Purification Strategy
The purification of TEB by column chromatography is based on the principle of differential adsorption of the target compound and its impurities onto a solid stationary phase while a liquid mobile phase passes through. Due to the aromatic and relatively non-polar nature of TEB, a normal-phase chromatography setup is most appropriate.
Stationary Phase Selection
Silica gel is the adsorbent of choice for the purification of TEB and similar aromatic compounds. Its slightly acidic surface provides a good balance of interactions for separating molecules based on polarity. For optimal resolution, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.
Mobile Phase Development and Optimization
The selection of an appropriate mobile phase is critical for achieving good separation. The ideal solvent system will result in the target compound having a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, with clear separation from all impurities.
Given the non-polar nature of TEB, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like dichloromethane or ethyl acetate) is a suitable starting point. Based on protocols for structurally similar compounds, a ternary mixture can also be effective.
Recommended TLC Screening Solvents:
-
Hexane:Dichloromethane mixtures (e.g., 9:1, 4:1, 2:1)
-
Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1)
-
A system analogous to that used for 1,3,5-Tris(4-bromophenyl)benzene: n-hexane:Ethyl Acetate:Acetone (7.5:1.5:1).[5]
The optimal solvent system is one that provides a significant ΔRf between TEB and its impurities, particularly the less polar homocoupled byproducts which are expected to elute first.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 500 mg of crude TEB. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials and Equipment
| Material/Equipment | Specification |
| Crude TEB | ~500 mg |
| Silica Gel | 230-400 mesh (40-63 µm) |
| Glass Chromatography Column | 2-3 cm diameter, 40-50 cm length |
| Solvents (HPLC Grade) | n-Hexane, Dichloromethane |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Other | Sand (washed), Cotton or glass wool, Beakers, Erlenmeyer flasks, Rotary evaporator |
Step-by-Step Purification Procedure
Step 1: TLC Analysis of Crude Material
-
Dissolve a small amount of the crude TEB in dichloromethane.
-
Spot the solution on a TLC plate and develop it in the chosen solvent system (e.g., 4:1 Hexane:Dichloromethane).
-
Visualize the spots under UV light (254 nm). Identify the spot corresponding to the product and any impurities. The desired Rf for the product should be in the 0.2-0.4 range.
Step 2: Column Packing (Dry Packing Method)
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Fill the column with dry silica gel to about two-thirds of its volume.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
Step 3: Sample Loading
-
Dissolve the 500 mg of crude TEB in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
In a separate beaker, add approximately 1 g of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the packed column, ensuring the top layer of sand is not disturbed.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase (e.g., 4:1 Hexane:Dichloromethane) to the column.
-
Apply gentle air pressure to the top of the column to start the elution. Maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-15 mL per fraction).
-
Continuously monitor the separation by spotting the collected fractions on TLC plates.
Step 5: Product Isolation
-
Once the fractions containing the pure TEB have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and confirm the purity using analytical techniques such as NMR spectroscopy.
Visualizing the Workflow
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. If Rf is too high, decrease polarity (more hexane). If too low, increase polarity (more dichloromethane). |
| Cracked Column Bed | Column ran dry; uneven packing. | Ensure the solvent level never drops below the top of the stationary phase. Repack the column if necessary. |
| Band Tailing | Sample overload; sample too polar for the solvent. | Reduce the amount of sample loaded. Increase the polarity of the mobile phase slightly. |
| Product Elutes with Impurities | Insufficient resolution. | Use a longer column or silica gel with a smaller particle size. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
Conclusion
The protocol described provides a reliable and systematic approach to the purification of this compound using silica gel column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, high-purity TEB suitable for the synthesis of advanced materials can be obtained. Adherence to the principles of chromatography and safety guidelines outlined in this note will enable researchers to consistently achieve successful purifications.
References
Preparation of Porous Organic Polymers from 1,3,5-Tris(4-ethynylphenyl)benzene: An Application and Protocol Guide
Introduction: The Dawn of Designer Porous Materials
Porous organic polymers (POPs) represent a fascinating class of materials characterized by their robust covalent frameworks, intrinsic porosity, and low density.[1] Composed of light elements such as carbon, hydrogen, oxygen, and nitrogen, these materials offer exceptional thermal and chemical stability.[1] The true power of POPs lies in their "bottom-up" design and synthesis, allowing for precise control over their structural and functional properties. By carefully selecting the monomeric building blocks and the polymerization chemistry, researchers can tailor the pore size, surface area, and chemical functionality of the resulting polymer to suit a specific application.
This guide focuses on the preparation of POPs from a particularly versatile and widely used monomer: 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). The C3-symmetric and rigid nature of TEPB makes it an ideal building block for creating highly cross-linked, three-dimensional networks with permanent porosity. The terminal ethynyl groups of TEPB are amenable to a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and the Glaser-Hay oxidative coupling. These reactions provide efficient pathways to robust and highly conjugated porous frameworks.
The resulting TEPB-based POPs have garnered significant interest across various scientific disciplines. Their high surface area and tunable pore structure make them excellent candidates for gas storage and separation, catalysis, and environmental remediation. Furthermore, their inherent biocompatibility and the potential for post-synthetic modification open up exciting possibilities in the realm of drug delivery, a key focus area for researchers in drug development.[2] This guide will provide detailed protocols for the synthesis of TEPB-based POPs via Sonogashira and Glaser-Hay coupling, comprehensive characterization techniques, and an in-depth look into their application as advanced drug delivery systems.
Synthetic Strategies: Building the Porous Architecture
The creation of porous organic polymers from this compound hinges on the efficient formation of a robust, cross-linked network. Two powerful and widely employed catalytic systems for this purpose are the Sonogashira cross-coupling and the Glaser-Hay oxidative coupling. The choice between these methods depends on the desired network structure and the availability of co-monomers.
Sonogashira Cross-Coupling Polymerization: Precision in Network Formation
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. In the context of POPs, the Sonogashira polymerization of TEPB with a multi-halogenated aromatic linker allows for the precise construction of a well-defined porous network.
Mechanism of Sonogashira Cross-Coupling Polymerization
The catalytic cycle of the Sonogashira reaction is a synergistic interplay between palladium and copper catalysts. The currently accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) center in a process called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
Application Note: Synthesis of Graphdiyne Analogues Using 1,3,5-Tris(4-ethynylphenyl)benzene
For: Researchers, scientists, and drug development professionals exploring novel carbon allotropes.
Introduction: The Dawn of Graphdiyne
Graphdiyne (GDY) is a fascinating two-dimensional (2D) carbon allotrope, distinguished by its unique structure composed of both sp- and sp²-hybridized carbon atoms.[1][2] This configuration of benzene rings linked by diacetylene units creates a porous, highly π-conjugated network, endowing GDY with remarkable electronic, mechanical, and chemical properties distinct from its famous cousin, graphene.[1][3] These characteristics make graphdiyne and its analogues promising candidates for a wide array of applications, including gas separation, catalysis, energy storage, and nanoelectronics.[1][4][5]
The strategic synthesis of well-defined graphdiyne structures is paramount to unlocking their full potential. A key building block in this endeavor is 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a trigonal monomer that serves as a foundational node for the construction of extended graphdiyne-like networks.[6] This application note provides a detailed guide to the synthesis of graphdiyne analogues using TEPB, focusing on the underlying chemical principles and offering robust protocols for researchers in the field.
The Central Role of this compound (TEPB)
The molecular architecture of TEPB, featuring a central benzene core with three radially extending 4-ethynylphenyl arms, makes it an ideal precursor for forming porous, conjugated organic frameworks.[6] The terminal alkyne groups are the reactive sites for polymerization, typically through acetylenic homocoupling reactions like the Glaser-Hay coupling.[7][8][9] This reaction facilitates the formation of diacetylene linkages, which are the defining structural motif of graphdiyne.
The choice of TEPB as a monomer allows for a degree of control over the resulting polymer's porosity and electronic properties. The inherent C₃ symmetry of the molecule guides the formation of a hexagonal, honeycomb-like lattice, analogous to the structure of graphene but with larger, well-defined pores.
Synthetic Strategy: The Glaser-Hay Acetylenic Coupling
The synthesis of graphdiyne analogues from TEPB is most commonly achieved through a modified Glaser-Hay coupling reaction.[7][8] This is an oxidative homocoupling of terminal alkynes that utilizes a copper salt as a catalyst and an amine base in the presence of an oxidant, typically oxygen from the air. The fundamental transformation involves the dimerization of two terminal alkyne groups to form a 1,3-diyne linkage.
The causality behind this choice of reaction is twofold:
-
Efficiency and Selectivity: The Glaser-Hay coupling is highly effective for forming C(sp)-C(sp) bonds, leading to the desired diacetylene linkages with high fidelity.
-
Versatility: The reaction conditions can be tuned to control the morphology and quality of the resulting graphdiyne material, from thin films and nanowalls to bulk powders.[7][8][10]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of graphdiyne analogues from TEPB.
Caption: Experimental workflow for graphdiyne analogue synthesis.
Detailed Experimental Protocol: Bulk Synthesis of Graphdiyne Analogue Powder
This protocol outlines a method for the bulk synthesis of a graphdiyne analogue powder using TEPB, adapted from established procedures.[10][11]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (TEPB) | >98% | Commercially available | |
| Copper(II) Sulfate (CuSO₄) | >99% | Standard supplier | Anhydrous is preferred |
| Pyridine | >99.8% | Anhydrous | Store under an inert atmosphere |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99% | Standard supplier | |
| N,N-Dimethylformamide (DMF) | >99.8% | Anhydrous | For washing |
| Acetone | >99.5% | ACS grade | For washing |
| Deionized Water | >18 MΩ·cm | In-house system | For washing |
| Nitrogen Gas | >99.99% | High purity | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Catalyst Solution Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve copper(II) sulfate (CuSO₄) in pyridine under a nitrogen atmosphere. The concentration of the catalyst solution can be varied, but a typical starting point is a 0.1 M solution.
-
Monomer Solution Preparation: In a separate flask, dissolve this compound (TEPB) in pyridine to create a monomer solution. The concentration will depend on the desired scale of the reaction.
-
Initiation of Polymerization: Heat the catalyst solution to 60 °C with vigorous stirring. Once the temperature has stabilized, add the TEPB monomer solution dropwise to the catalyst solution over a period of several hours using a constant pressure dropping funnel. This slow addition is crucial to control the polymerization rate and prevent the formation of amorphous oligomers.
-
Reaction Progression: After the addition of the monomer is complete, maintain the reaction mixture at 60 °C under a nitrogen atmosphere with continuous stirring for 48 hours.[10] A dark precipitate should form as the graphdiyne analogue polymerizes and becomes insoluble in the reaction medium.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration through a suitable membrane filter (e.g., PTFE).
-
Purification: Wash the collected solid sequentially with N,N-dimethylformamide (DMF), deionized water, and acetone to remove any unreacted monomer, oligomers, and residual catalyst.[10] Repeat the washing steps until the filtrate is colorless.
-
Drying: Dry the purified graphdiyne analogue powder in a vacuum oven at 65 °C overnight to remove all traces of solvent.[10]
Characterization of the Synthesized Graphdiyne Analogue
The successful synthesis of the graphdiyne analogue can be confirmed through a combination of spectroscopic and microscopic techniques.
-
Raman Spectroscopy: This is a powerful tool for identifying the characteristic vibrational modes of graphdiyne. Key peaks to look for include those corresponding to the sp-hybridized carbon atoms in the diacetylene linkages and the sp²-hybridized carbon atoms in the benzene rings.
-
UV-Vis Spectroscopy: The extended π-conjugation of the graphdiyne network results in characteristic absorption bands in the UV-Vis spectrum, which can be used to confirm the formation of the polymeric material.[7][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the material and to confirm that it is primarily composed of carbon.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are employed to visualize the morphology of the synthesized graphdiyne analogue, revealing its structure at the nanoscale.[8]
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The visual observation of a dark precipitate during the reaction is the first indication of successful polymerization. Subsequent purification and characterization provide definitive confirmation. The expected spectroscopic and microscopic signatures, when compared with literature values for similar materials, serve as a benchmark for validating the identity and quality of the synthesized graphdiyne analogue.
Visualizing the Reaction Mechanism
The following diagram illustrates the core chemical transformation in the Glaser-Hay coupling of TEPB.
Caption: Simplified mechanism of Glaser-Hay coupling for graphdiyne synthesis.
Conclusion and Future Perspectives
The synthesis of graphdiyne analogues using this compound as a key building block offers a reliable and versatile route to this exciting class of carbon nanomaterials. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and properties of these materials. Further research into tuning the reaction conditions, exploring different catalysts, and utilizing alternative monomers will undoubtedly lead to the discovery of novel graphdiyne analogues with tailored properties for a wide range of applications, from advanced electronics to innovative therapeutic platforms.
References
- 1. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and Applications of Graphdiyne-Based Metal-Free Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Synthesis of Graphdiyne-Based Multiscale Catalysts for Energy Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Facile and large-scale synthesis of polymorphic graphdiyne catalyzed by transition metal salts for organic pollutant removal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fabricating High-Performance Electrochemical Sensors with Poly(1,3,5-tris(4-ethynylphenyl)-benzene): A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the fabrication and application of electrochemical sensors utilizing the novel conjugated polymer, poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB). This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying scientific principles and practical insights gleaned from extensive field experience. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Promise of a Porous Polymer in Electrochemical Sensing
Poly(1,3,5-tris(4-ethynylphenyl)-benzene) is a conjugated microporous polymer characterized by a unique structure of 1,3-diyne linkages.[1][2] These linkages are not merely structural elements; they serve as the electrochemically active sites responsible for the polymer's remarkable sensing capabilities.[2] The inherent porosity of PTEPB provides a large surface area, facilitating enhanced interaction with target analytes and contributing to its high sensitivity. This guide will focus on the application of PTEPB in the sensitive and selective detection of hydrogen peroxide (H₂O₂), a crucial biomarker in various physiological and pathological processes.[2]
Part 1: Synthesis of Poly(1,3,5-tris(4-ethynylphenyl)-benzene) via Oxidative Coupling
The synthesis of PTEPB is achieved through an oxidative coupling polymerization of the monomer, 1,3,5-tris(4-ethynylphenyl)-benzene (TEPB). This process, catalyzed by a copper(I) salt, results in the formation of the extended π-conjugated system with the critical diyne linkages.
Protocol 1: Synthesis of PTEPB
Materials:
-
1,3,5-tris(4-ethynylphenyl)-benzene (TEPB)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pyridine
-
Acetone
-
Chloroform
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Solution Preparation: In a flame-dried Schlenk flask, dissolve a specific amount of TEPB in a mixture of pyridine and acetone.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in a mixture of pyridine and acetone under an inert atmosphere (Argon or Nitrogen).
-
Polymerization: Slowly add the monomer solution to the catalyst solution with vigorous stirring under an inert atmosphere. Allow the reaction to proceed at room temperature for 24 hours. The formation of a precipitate indicates the polymerization process.
-
Purification:
-
Filter the precipitate and wash it thoroughly with chloroform to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with copious amounts of methanol to remove the catalyst and other impurities.
-
Dry the resulting PTEPB polymer in a vacuum oven at 60°C overnight.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The oxidative coupling reaction is sensitive to atmospheric oxygen, which can lead to undesired side reactions. An inert atmosphere of argon or nitrogen is crucial to ensure the selective formation of the desired diyne linkages.
-
Catalyst System: The CuCl/TMEDA complex is a highly effective catalyst for the homocoupling of terminal alkynes. TMEDA acts as a ligand, stabilizing the copper(I) oxidation state and enhancing its catalytic activity.
-
Solvent System: The choice of pyridine and acetone provides a suitable medium for both the monomer and the catalyst, ensuring a homogeneous reaction mixture.
-
Washing Steps: The sequential washing with chloroform and methanol is critical for obtaining a pure polymer. Chloroform effectively removes organic impurities, while methanol is used to eliminate the inorganic catalyst residues.
Part 2: Fabrication of the PTEPB-Modified Electrochemical Sensor
The performance of the electrochemical sensor is critically dependent on the quality of the polymer film deposited on the electrode surface. This section details the preparation of a PTEPB-modified glassy carbon electrode (GCE), a commonly used substrate in electrochemistry due to its wide potential window and chemical inertness.
Protocol 2: Fabrication of PTEPB/GCE
Materials:
-
Glassy Carbon Electrode (GCE)
-
Poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB) powder
-
N,N-Dimethylformamide (DMF)
-
Nafion solution (5 wt%)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
-
Micropipette
-
Infrared (IR) lamp
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface to a mirror finish using alumina slurries of decreasing particle size (0.3 µm followed by 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then sonicate it in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Finally, rinse with deionized water and allow the electrode to dry at room temperature.
-
-
Preparation of PTEPB Casting Solution:
-
Prepare a homogeneous suspension of PTEPB in DMF at a concentration of 1 mg/mL by sonicating the mixture for at least 30 minutes.
-
To this suspension, add a small volume of Nafion solution (typically 5-10 µL per mL of PTEPB suspension) and sonicate for another 10 minutes.
-
-
Electrode Modification:
-
Place the cleaned and dried GCE under an IR lamp to gently heat the surface.
-
Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5 µL) of the prepared PTEPB/Nafion suspension onto the GCE surface. Ensure the droplet covers the entire active surface of the electrode.
-
Allow the solvent to evaporate completely under the IR lamp, which typically takes 5-10 minutes. This will result in a uniform polymer film on the electrode surface.
-
Causality Behind Experimental Choices:
-
GCE Polishing: A smooth and clean electrode surface is essential for the formation of a stable and uniform polymer film, which in turn ensures reproducible electrochemical measurements.
-
PTEPB Suspension: DMF is a good solvent for dispersing the PTEPB polymer. Sonication is crucial to break down any agglomerates and obtain a fine, homogeneous suspension.
-
Nafion as a Binder: Nafion, a perfluorinated sulfonic acid ionomer, acts as a binder, improving the adhesion of the PTEPB film to the GCE surface and enhancing its long-term stability in aqueous solutions.
-
IR Lamp Drying: Gentle heating with an IR lamp facilitates rapid and even evaporation of the solvent, preventing the formation of "coffee rings" and leading to a more uniform polymer coating.
Part 3: Electrochemical Characterization and Application
Once the PTEPB/GCE is fabricated, its electrochemical properties and sensing performance are evaluated using various techniques. This section provides protocols for cyclic voltammetry, electrochemical impedance spectroscopy, and amperometric detection of hydrogen peroxide.
Electrochemical Measurement Setup
All electrochemical experiments should be performed using a standard three-electrode system in a glass electrochemical cell.
-
Working Electrode: The fabricated PTEPB/GCE.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or a graphite rod.
All electrochemical measurements are typically performed using a potentiostat/galvanostat.
Protocol 3: Cyclic Voltammetry (CV) Characterization
CV is a powerful technique to study the redox behavior of the modified electrode and its electrocatalytic activity towards the target analyte.
Procedure:
-
Record the cyclic voltammogram of the PTEPB/GCE in a 0.1 M phosphate buffer solution (PBS, pH 7.4) in the absence of hydrogen peroxide. This will serve as the baseline.
-
Record the cyclic voltammograms in the same electrolyte containing different concentrations of hydrogen peroxide.
-
Vary the scan rate (e.g., from 10 to 200 mV/s) to investigate the kinetics of the electrode reaction.
Expected Observations:
In the presence of hydrogen peroxide, a significant increase in the reduction current should be observed, indicating the electrocatalytic reduction of H₂O₂ at the PTEPB-modified electrode. The peak potential for H₂O₂ reduction is typically observed in the range of -0.2 V to -0.4 V (vs. Ag/AgCl). The linear relationship between the peak current and the square root of the scan rate will indicate a diffusion-controlled process.
Protocol 4: Amperometric Detection of Hydrogen Peroxide
Amperometry is a highly sensitive technique for the quantitative determination of an analyte by measuring the current at a constant potential.
Procedure:
-
Apply a constant potential (the optimal potential determined from the CV experiments, typically around -0.3 V vs. Ag/AgCl) to the PTEPB/GCE in a stirred 0.1 M PBS (pH 7.4).
-
After the background current stabilizes, make successive additions of a standard hydrogen peroxide solution into the electrochemical cell.
-
Record the corresponding steady-state current response after each addition.
-
Plot the calibration curve of the current response versus the hydrogen peroxide concentration.
Data Analysis:
The amperometric response will show a step-wise increase in current with each addition of H₂O₂. The calibration curve should exhibit a linear relationship over a certain concentration range. From this curve, the sensitivity (slope of the linear portion) and the limit of detection (LOD) can be calculated.
Table 1: Typical Performance Characteristics of a PTEPB/GCE Sensor for H₂O₂ Detection
| Parameter | Typical Value |
| Linear Range | 1 µM to 10 mM |
| Sensitivity | 50 - 150 µA mM⁻¹ cm⁻² |
| Limit of Detection (S/N=3) | 0.1 - 1 µM |
| Response Time | < 5 seconds |
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
EIS is used to probe the interfacial properties of the modified electrode.
Procedure:
-
Perform EIS measurements in a solution containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Apply a DC potential corresponding to the formal potential of the redox probe and a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
Data Analysis:
The Nyquist plot for a bare GCE will typically show a small semicircle, representing the charge transfer resistance (Rct). After modification with PTEPB, a significant increase in the Rct is expected, indicating that the polymer film hinders the electron transfer of the redox probe. This confirms the successful modification of the electrode surface. The data can be fitted to an equivalent circuit model to extract quantitative information about the interfacial properties.
Visualizing the Workflow and Sensing Mechanism
To further clarify the processes described, the following diagrams illustrate the key workflows and the proposed sensing mechanism.
Caption: Experimental workflow for PTEPB synthesis, sensor fabrication, and analysis.
Caption: Proposed mechanism for the electrocatalytic reduction of H₂O₂ at the PTEPB-modified electrode.
Conclusion and Future Perspectives
This guide has provided a comprehensive and technically detailed protocol for the fabrication of electrochemical sensors based on poly(1,3,5-tris(4-ethynylphenyl)-benzene). The unique properties of this conjugated microporous polymer, particularly its electroactive diyne linkages and porous structure, make it a highly promising material for the development of sensitive and selective sensors for a variety of analytes. The methodologies presented here are robust and can be adapted for the detection of other biomarkers, opening up new avenues for research in clinical diagnostics, environmental monitoring, and drug development. Future work could focus on further enhancing the sensor performance through the incorporation of nanomaterials or by functionalizing the polymer backbone to introduce additional recognition elements.
References
Application Notes & Protocols: 1,3,5-Tris(4-ethynylphenyl)benzene-Based Materials for Carbon Dioxide Reduction
Abstract: The conversion of carbon dioxide (CO₂) into value-added chemicals and fuels is a cornerstone of sustainable chemistry and renewable energy research. This guide provides a comprehensive overview and detailed protocols for the application of materials derived from 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) in the photocatalytic reduction of CO₂. TEPB is a versatile, trigonal building block ideal for constructing highly porous, conjugated organic polymers (POPs) and covalent organic frameworks (COFs).[1][2] These materials offer a unique combination of high surface area, tunable electronic properties, and inherent chemical stability, making them exceptional candidates for heterogeneous catalysis. This document is intended for researchers and scientists, providing the foundational knowledge and practical methodologies to synthesize, characterize, and evaluate TEPB-based materials for CO₂ reduction.
Introduction: The Rationale for TEPB-Based Materials
The primary challenge in CO₂ reduction is the molecule's inherent thermodynamic stability. Overcoming this requires catalysts that can efficiently absorb energy (e.g., from light), generate and separate charge carriers (electrons and holes), and provide active sites for CO₂ adsorption and conversion.
This compound (TEPB) is an exemplary monomer for creating such catalysts.[1][2] Its rigid, C₃-symmetric structure and terminal alkyne groups allow for the formation of extended, cross-linked networks through reactions like Sonogashira-Hagihara coupling or oxidative coupling.[1][3] The resulting porous frameworks possess several key advantages:
-
High Porosity and Surface Area: The microporous nature of TEPB-based polymers facilitates the diffusion and trapping of CO₂ molecules, increasing their concentration near the catalytic sites.[4][5]
-
Extended π-Conjugation: The aromatic framework allows for efficient light absorption across the UV-visible spectrum and promotes the delocalization and transport of photogenerated electrons.
-
Tunable Functionality: The TEPB scaffold can be copolymerized with other monomers to tune the material's electronic band structure, enhance light absorption, or introduce specific catalytic moieties.[5]
-
Excellent Stability: These materials are constructed from strong covalent bonds, rendering them chemically and thermally robust, a prerequisite for long-term catalytic applications.[6]
This guide will focus on the synthesis of a TEPB-based conjugated microporous polymer (CMP), its characterization, and its application in a model photocatalytic system for CO₂ reduction.
Synthesis of a TEPB-Based Conjugated Microporous Polymer (CMP)
The following protocol details the synthesis of a CMP via a Sonogashira-Hagihara cross-coupling reaction. This palladium- and copper-catalyzed reaction is highly efficient for forming carbon-carbon bonds between terminal alkynes (from TEPB) and aryl halides, creating a robust, porous network.
Protocol 1: Synthesis of TEPB-TNB Co-polymer
This protocol describes the synthesis of a porous co-polymer from this compound (TEPB) and 1,3,5-tris(4-bromophenyl)benzene (TBB) as monomers.
Materials:
-
This compound (TEPB)
-
1,3,5-Tris(4-bromophenyl)benzene (TBB)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Diisopropylamine (DIPA)
-
Methanol, Tetrahydrofuran (THF), Acetone
-
Schlenk flask and line
Methodology:
-
Reactor Setup: In a 100 mL Schlenk flask under an argon atmosphere, add TEPB (189.2 mg, 0.5 mmol), TBB (278.9 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), CuI (5.7 mg, 0.03 mmol), and PPh₃ (31.5 mg, 0.12 mmol).
-
Causality Note: The Pd(PPh₃)₂Cl₂ is the primary catalyst for the cross-coupling reaction. CuI acts as a co-catalyst, facilitating the activation of the terminal alkyne. PPh₃ serves as a ligand to stabilize the palladium catalyst and prevent its precipitation as palladium black.
-
-
Solvent Addition: Add anhydrous toluene (20 mL) and anhydrous DIPA (10 mL) to the flask via syringe. DIPA acts as both a solvent and a base to neutralize the HBr byproduct formed during the reaction.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture at 90 °C with stirring for 72 hours under an argon atmosphere. A solid precipitate will form as the polymer network grows and becomes insoluble.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Collect the solid product by filtration. c. Wash the collected solid sequentially with THF (3 x 50 mL), water (3 x 50 mL), methanol (3 x 50 mL), and acetone (3 x 50 mL). This extensive washing removes unreacted monomers, catalyst residues, and oligomers. d. Perform a final purification step by Soxhlet extraction with THF for 24 hours to ensure all soluble impurities are removed from the polymer's pores.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final product as a fine powder.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a TEPB-based conjugated microporous polymer (CMP).
Material Characterization
Verifying the structure and properties of the synthesized CMP is a critical step to ensure the reliability of subsequent catalytic tests. This section outlines the essential characterization techniques.
Protocol 2: Physicochemical Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the consumption of monomer functional groups and the formation of the polymer network.
-
Procedure: Acquire spectra of the TEPB and TBB monomers and the final CMP product.
-
Expected Result: A significant reduction or disappearance of the terminal alkyne C≡C-H stretch (around 3280 cm⁻¹) from TEPB and the C-Br stretch (around 500-600 cm⁻¹) from TBB in the final product spectrum confirms successful polymerization.[6]
-
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR:
-
Objective: To provide information about the carbon environment in the solid-state polymer network.[4][7]
-
Procedure: Analyze the dry CMP powder according to the instrument's standard operating procedure for solid-state NMR.
-
Expected Result: The spectrum should show broad peaks corresponding to the aromatic carbons of the polymer backbone. The absence of sharp peaks from the monomers indicates high purity.
-
-
Porosity and Surface Area Analysis (BET):
-
Objective: To quantify the surface area and pore size distribution, which are crucial for CO₂ adsorption.
-
Procedure: Perform N₂ adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer. Degas the sample under vacuum at ~120 °C overnight before analysis.
-
Expected Result: TEPB-based CMPs typically exhibit Type I or Type II isotherms, indicative of microporous materials. The Brunauer-Emmett-Teller (BET) surface area can range from 500 to over 1000 m²/g.[6][8][9]
-
-
Powder X-Ray Diffraction (PXRD):
-
Objective: To assess the crystallinity of the material.
-
Procedure: Obtain a PXRD pattern of the dry CMP powder.
-
Expected Result: Most CMPs synthesized via Sonogashira coupling are amorphous, resulting in a broad, featureless halo in the PXRD pattern, which distinguishes them from highly crystalline COFs.[6][7]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of the polymer.
-
Procedure: Heat the sample under a nitrogen atmosphere from room temperature to ~800 °C at a ramp rate of 10 °C/min.
-
Expected Result: The material should show high thermal stability, with minimal weight loss up to 400-500 °C, confirming its robust nature.[6]
-
Table 1: Expected Characterization Data for a TEPB-Based CMP
| Technique | Parameter | Expected Outcome | Significance |
| FTIR | Key Vibrational Bands | Disappearance of C≡C-H (~3280 cm⁻¹) and C-Br bands. | Confirms successful polymerization reaction. |
| ssNMR | ¹³C Spectrum | Broad aromatic signals; absence of monomer signals. | Verifies polymer structure and purity. |
| BET | Surface Area | 500 - 1200 m²/g | High surface area is critical for gas adsorption. |
| BET | Pore Size | Primarily microporous (< 2 nm) | Small pores enhance CO₂ interaction and selectivity. |
| PXRD | Diffractogram | Broad amorphous halo | Confirms amorphous nature of the polymer network. |
| TGA | Decomposition Temp. | > 400 °C | Demonstrates high thermal stability for catalysis. |
Photocatalytic CO₂ Reduction
This section provides a detailed protocol for evaluating the performance of the synthesized TEPB-based CMP in the photocatalytic reduction of CO₂.
Protocol 3: Photocatalytic Activity Measurement
Materials & Equipment:
-
Synthesized TEPB-based CMP catalyst
-
Gas-tight photocatalytic reactor with a quartz window
-
Xenon lamp (300 W or similar) with a cutoff filter (e.g., λ > 420 nm for visible light)
-
Gas chromatograph (GC) for product analysis
-
High-purity CO₂ (99.999%)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethanolamine (TEOA) as a sacrificial electron donor
-
Magnetic stirrer and gas-tight syringes
Methodology:
-
Catalyst Dispersion: Disperse 10 mg of the TEPB-based CMP in 40 mL of a solution of anhydrous acetonitrile containing 10% (v/v) TEOA in the photocatalytic reactor.
-
Causality Note: TEOA acts as a sacrificial electron donor. It irreversibly quenches the photogenerated holes in the catalyst's valence band, which significantly suppresses electron-hole recombination and frees up more electrons for the CO₂ reduction reaction.[10]
-
-
System Purging: Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure the system is saturated with CO₂ and free of air. Maintain a slight positive pressure of CO₂ (~1 atm).
-
Initial Sample: Before irradiation, take a 0.5 mL gas sample from the reactor's headspace with a gas-tight syringe and analyze it by GC. This serves as the baseline (t=0) measurement.
-
Photoreaction: Place the reactor in a water bath to maintain a constant temperature (e.g., 25 °C). Begin stirring and turn on the Xenon lamp to irradiate the suspension through the quartz window.
-
Sampling: At regular intervals (e.g., every hour for 4-6 hours), take 0.5 mL gas samples from the headspace for GC analysis.
-
Control Experiments: To validate the results, perform control experiments: (a) without the catalyst, (b) without light irradiation, and (c) under an argon atmosphere instead of CO₂. No significant product formation is expected under these conditions.
Photocatalytic Reactor Setup Diagram
Caption: Schematic of a typical experimental setup for photocatalytic CO₂ reduction.
Product Analysis and Data Interpretation
Accurate quantification of the reaction products is essential for determining the catalyst's efficiency and selectivity.
Protocol 4: Gas Chromatography (GC) Analysis
Instrument Configuration:
-
A dual-channel gas chromatograph is recommended.
-
Channel 1 (for CO, CH₄, H₂): Equipped with a Molsieve 5Å column and a Thermal Conductivity Detector (TCD). Argon is typically used as the carrier gas.[11]
-
Channel 2 (for CO₂, C₂H₄, C₂H₆): Equipped with a PoraPLOT U or HayeSep D column and a Flame Ionization Detector (FID). A methanizer may be needed before the FID to convert CO and CO₂ to CH₄ for sensitive detection.[11][12][13]
Procedure:
-
Calibration: Prepare calibration curves for all expected products (e.g., CO, CH₄, H₂) using certified standard gas mixtures of known concentrations.
-
Analysis: Inject the 0.5 mL gas sample taken from the reactor into the GC.
-
Quantification: Integrate the peak areas for each product and use the calibration curves to determine their concentration in µmol or ppm.
-
Calculation: Calculate the production rate for each product in µmol per gram of catalyst per hour (µmol g⁻¹ h⁻¹). The selectivity for a specific carbon-based product (e.g., CO) is calculated as the moles of carbon in that product divided by the total moles of carbon in all detected products.
Table 2: Example GC Product Analysis Data
| Product | Column | Detector | Typical Retention Time (min) |
| Hydrogen (H₂) | Molsieve 5Å | TCD | ~1.5 - 2.0 |
| Carbon Monoxide (CO) | Molsieve 5Å | TCD/FID | ~3.0 - 4.0 |
| Methane (CH₄) | Molsieve 5Å | TCD/FID | ~2.5 - 3.5 |
| Carbon Dioxide (CO₂) | PoraPLOT U | TCD | ~2.0 - 3.0 |
| Ethylene (C₂H₄) | PoraPLOT U | FID | ~3.5 - 4.5 |
Note: Retention times are system-dependent and must be confirmed with standards.
Mechanism of Photocatalytic CO₂ Reduction
The overall process can be summarized in three key steps:
Caption: Key steps in the mechanism of photocatalytic CO₂ reduction on a CMP catalyst.
-
Light Absorption: The CMP absorbs photons with energy greater than its band gap, promoting an electron from the valence band (VB) to the conduction band (CB), creating an electron-hole pair.
-
Charge Separation and Transfer: The generated electrons and holes migrate to the catalyst surface. The sacrificial agent (TEOA) is oxidized by the holes, preventing electron-hole recombination.
-
Surface Reaction: Adsorbed CO₂ molecules on the catalyst surface accept electrons from the CB and are reduced to products like CO or CH₄.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. rsc.org [rsc.org]
Application Note: Structural and Porous Characterization of 1,3,5-Tris(4-ethynylphenyl)benzene-Based Polymers by PXRD and BET
Introduction
Porous organic polymers (POPs) are a versatile class of materials characterized by their robust covalent frameworks, intrinsic porosity, and high thermal and chemical stability.[1][2] Among the various building blocks for POPs, 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) has emerged as a crucial monomer for constructing highly cross-linked, porous networks.[3][4][5][6][7] The resulting polymers exhibit exceptional properties, making them promising candidates for applications in gas storage and separation, catalysis, and optoelectronics.[2][8]
A thorough understanding of the structural and porous properties of TEPB-based polymers is paramount for optimizing their performance in these applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of these advanced materials using Powder X-ray Diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis.
Part 1: Structural Elucidation with Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique indispensable for probing the long-range structural order of materials. In the context of TEPB-based polymers, PXRD is primarily employed to distinguish between crystalline and amorphous phases, a critical factor influencing the material's mechanical and thermal properties.[9]
Theoretical Background
Crystalline materials, with their highly ordered atomic arrangements, produce sharp, well-defined diffraction peaks at specific angles (2θ).[10][11] In contrast, amorphous materials lack long-range order, resulting in broad, diffuse scattering patterns often referred to as "amorphous halos".[10][11] Many TEPB-based polymers are semi-crystalline, exhibiting both sharp peaks and a broad halo in their PXRD patterns.[10] The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo.[10]
Experimental Protocol: PXRD Analysis
This protocol outlines the standard procedure for acquiring PXRD data for TEPB-based polymer samples.
Instrumentation:
-
Benchtop or floor-standing powder X-ray diffractometer
-
Sample holders (low-background holder recommended for small sample amounts)[12]
-
Mortar and pestle or sample grinder
-
Spatula and glass slide
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is a dry, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to achieve a fine, uniform powder.
-
Carefully load the powdered sample into the sample holder. Use a glass slide to gently press and flatten the surface, ensuring it is flush with the holder's surface.[12] This minimizes errors in peak positions due to sample height displacement.
-
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Set the desired 2θ angular range for the scan. A typical range for polymer analysis is 5° to 50°.
-
Select an appropriate step size and scan speed. Slower scan speeds and smaller step sizes will yield higher quality data but require longer acquisition times.
-
-
Data Collection:
-
Initiate the X-ray source and begin the data acquisition.
-
-
Data Analysis:
-
Process the raw data using appropriate software to remove background noise.
-
Identify the positions and intensities of the diffraction peaks.
-
Compare the experimental pattern with known standards or theoretical patterns if available.
-
For semi-crystalline materials, perform a peak deconvolution to separate the crystalline peaks from the amorphous halo and calculate the degree of crystallinity.
-
Data Interpretation
The resulting PXRD pattern provides a fingerprint of the polymer's solid-state structure.
-
Crystalline Polymers: Exhibit sharp, intense Bragg peaks, indicating a high degree of long-range order.
-
Amorphous Polymers: Show a broad, diffuse halo with no distinct peaks, characteristic of a disordered structure.[10]
-
Semi-Crystalline Polymers: Display a combination of sharp peaks superimposed on a broad amorphous halo.[10]
| Feature | Crystalline Polymer | Amorphous Polymer |
| PXRD Pattern | Sharp, well-defined peaks | Broad, diffuse halo |
| Atomic Arrangement | Highly ordered, repeating lattice | Disordered, random arrangement |
| Physical Properties | Generally more rigid, higher melting point | Softer, more pliable |
Workflow for PXRD Analysis
Caption: PXRD analysis workflow from sample preparation to data interpretation.
Part 2: Porosity and Surface Area Assessment with BET Analysis
The Brunauer-Emmett-Teller (BET) theory is the foundational method for determining the specific surface area of solid and porous materials.[13][14] This information is crucial for applications such as gas storage, where a larger surface area generally correlates with higher adsorption capacity.
Theoretical Background
The BET method is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption.[13] It involves the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material at various relative pressures.[13] By analyzing the adsorption isotherm, the amount of gas required to form a monolayer on the surface can be determined, from which the specific surface area is calculated. The BET equation is used to model the adsorption data:
1 / [W((P₀/P) - 1)] = 1 / (WₘC) + (C - 1) / (WₘC) * (P/P₀)
Where:
-
W is the weight of gas adsorbed
-
P/P₀ is the relative pressure
-
Wₘ is the weight of the monolayer
-
C is the BET constant, related to the heat of adsorption
Experimental Protocol: BET Surface Area Analysis
This protocol is based on the multipoint nitrogen adsorption method, consistent with ASTM D6556 for carbon black, which can be adapted for porous polymers.[15][16][17]
Instrumentation:
-
Multipoint static-volumetric gas adsorption analyzer[15][17]
-
Sample tubes and sealing frits
-
Degassing station
-
Analytical balance
-
Liquid nitrogen
Procedure:
-
Sample Preparation (Degassing):
-
Accurately weigh a sufficient amount of the TEPB-based polymer sample (typically 100-200 mg) into a sample tube.
-
Attach the sample tube to the degassing station.
-
Heat the sample under vacuum or a flow of inert gas to remove any adsorbed contaminants, such as water and carbon dioxide. The degassing temperature and time should be optimized for the specific polymer to avoid thermal degradation. A common starting point is 120°C for several hours.
-
-
Analysis:
-
Transfer the degassed sample tube to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature of 77 K.[13]
-
The instrument will then automatically dose the sample with known amounts of nitrogen gas at incrementally increasing pressures.
-
The amount of gas adsorbed at each pressure point is measured until the desired relative pressure range is covered.
-
-
Data Analysis:
-
The adsorption isotherm (volume of gas adsorbed vs. relative pressure) is plotted.
-
The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the specific surface area (m²/g).
-
Further analysis of the isotherm can provide information on pore size distribution (using methods like Barrett-Joyner-Halenda, BJH) and total pore volume.[18]
-
Data Interpretation
The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the porous nature of the material.
-
Type I Isotherm: Characteristic of microporous materials (pore size < 2 nm), showing a rapid rise in nitrogen uptake at low relative pressures.[18]
-
Type IV Isotherm: Typical for mesoporous materials (pore size 2-50 nm), featuring a hysteresis loop between the adsorption and desorption branches.[18][19]
| Parameter | Description | Typical Units | Importance |
| BET Surface Area | The total surface area per unit mass of the material. | m²/g | Crucial for adsorption capacity and catalytic activity. |
| Pore Volume | The total volume of the pores per unit mass. | cm³/g | Indicates the total space available for guest molecules. |
| Pore Size Distribution | The distribution of pore sizes within the material. | Å or nm | Affects selectivity in separation and catalytic processes. |
Workflow for BET Analysis
Caption: BET analysis workflow from sample preparation to data analysis.
Conclusion
The combination of Powder X-ray Diffraction and Brunauer-Emmett-Teller analysis provides a comprehensive characterization of the structural and porous properties of this compound-based polymers. PXRD reveals the degree of crystallinity, which influences the material's physical properties, while BET analysis quantifies the specific surface area and porosity, which are critical for performance in applications such as gas storage and catalysis. By following the detailed protocols and understanding the principles behind these techniques, researchers can gain valuable insights into their materials, enabling the rational design and synthesis of next-generation porous organic polymers.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Microporous Organic Polymers: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. youtube.com [youtube.com]
- 12. mcgill.ca [mcgill.ca]
- 13. BET theory - Wikipedia [en.wikipedia.org]
- 14. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 15. ASTM D6556-21 Standard Test Method for Carbon Black - Total and External Surface Area by Nitrogen Adsorption [goldapp.com.cn]
- 16. matestlabs.com [matestlabs.com]
- 17. infinitalab.com [infinitalab.com]
- 18. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 19. eng.uc.edu [eng.uc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene
Welcome to the technical support center for the synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important building block for covalent organic frameworks (COFs) and porous conjugated polymers (PCPs)[1]. The following information is structured in a question-and-answer format to directly address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound typically involves a Sonogashira cross-coupling reaction between 1,3,5-tribromobenzene and an excess of a protected or terminal alkyne, such as (4-ethynylphenyl)trimethylsilane followed by deprotection, or directly with 4-ethynylphenylacetylene.[2][3] This reaction, while powerful, can be sensitive to various parameters.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the most likely causes?
Low to no product yield in a Sonogashira coupling is a common issue that can often be traced back to a few key areas.
A1: Primary Suspects for Reaction Failure:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere to prevent degradation.[4] Pd(II) precatalysts are generally more stable than Pd(0) sources.[4]
-
Reagent Quality: The purity of your starting materials, 1,3,5-tribromobenzene and the alkyne, is critical. Impurities can poison the catalyst.[4] If necessary, purify your starting materials before use. The copper(I) iodide (CuI) co-catalyst can also degrade over time; using a fresh batch is recommended.[4]
-
Reaction Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne.[4][5] It is crucial to thoroughly degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.[4]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
The formation of alkyne dimers is a frequent side reaction, especially in the presence of the copper co-catalyst.[6][7]
A2: Strategies to Reduce Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the alkyne.[8] Ensure your reaction setup is free of air by using proper Schlenk techniques or a glovebox.
-
Copper-Free Conditions: While copper(I) salts increase the reaction rate, they are also responsible for Glaser coupling.[6] Consider a copper-free Sonogashira protocol. These reactions may require specific ligands or different reaction conditions to be efficient.[4]
-
Slow Addition of Alkyne: If the concentration of the copper acetylide intermediate is too high, it can lead to homocoupling.[9] Adding the alkyne slowly to the reaction mixture can help to minimize this side reaction.
-
Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling to as low as 2%.[8]
Q3: A black precipitate has formed in my reaction mixture. What is it and what should I do?
The appearance of a black precipitate is a strong indicator of catalyst decomposition.
A3: Understanding and Preventing Palladium Black Formation:
The black solid is "palladium black," which is finely divided metallic palladium that has precipitated out of the solution.[4] This indicates that the palladium catalyst has decomposed and is no longer catalytically active.
-
Causes:
-
Solutions:
Optimizing Reaction Parameters for Higher Yield
To systematically improve the yield of this compound, consider the following parameters:
Catalyst System
The choice of palladium catalyst and ligands is crucial for an efficient reaction.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[13] For less reactive aryl bromides, more active catalysts with bulky, electron-rich phosphine ligands may be necessary.[14][15] | The ligand environment around the palladium center influences its catalytic activity. Electron-rich ligands can increase the rate of oxidative addition.[13] |
| Copper Co-catalyst | CuI is the standard co-catalyst used to increase the reaction rate.[6] | Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is a more reactive species for the coupling reaction.[6] |
| Ligands | Triphenylphosphine (PPh₃) is a common ligand. N-heterocyclic carbene (NHC) ligands can be effective alternatives to phosphines.[13] | Ligands stabilize the palladium catalyst and modulate its reactivity.[13] |
Solvents and Bases
The reaction medium plays a significant role in the Sonogashira coupling.[16]
| Parameter | Recommendation | Rationale |
| Solvent | Common solvents include amines (like triethylamine, which also acts as the base), DMF, THF, and toluene.[6][9][11] The choice of solvent can significantly impact the reaction rate and yield.[16] | The solvent must dissolve the reactants, catalyst, and intermediates.[16] For some systems, a mixture of solvents can be beneficial.[3] |
| Base | An amine base, such as triethylamine or diisopropylamine, is typically required.[4] Other bases like potassium carbonate or cesium carbonate can also be used.[6] | The base deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct.[4][6] |
Reaction Temperature
Temperature can be a critical parameter to optimize.
| Parameter | Recommendation | Rationale |
| Temperature | Reactions are often run at room temperature to 80°C.[6][11] For unreactive aryl bromides, higher temperatures may be necessary.[11] | Higher temperatures can overcome the activation energy for the oxidative addition step, which is often rate-limiting, but can also lead to catalyst decomposition and side reactions.[11][12][14] |
Experimental Workflow & Protocols
Visualizing the Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization for your specific setup.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (10 mol%).
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., a 3:1 mixture of toluene and triethylamine).[9]
-
Add 4-ethynylphenylacetylene (3.3 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).[11]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. books.lucp.net [books.lucp.net]
Technical Support Center: Synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene
Welcome to the technical support guide for the synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). This document is designed for researchers, chemists, and materials scientists who are actively engaged in the synthesis of this important covalent organic framework (COF) linker and building block for advanced materials.[1][2][3] Our goal is to provide practical, field-tested insights into the common challenges and side reactions encountered during its synthesis, moving beyond standard protocols to explain the underlying chemical principles.
The primary route to TEPB involves a threefold Sonogashira cross-coupling reaction between 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene) and a suitable 4-ethynylphenyl source.[1] While elegant in theory, this reaction is prone to several side reactions that can significantly impact yield, purity, and reproducibility. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Homocoupling Side Reactions
Question 1: My final product is contaminated with a significant amount of a diyne byproduct, 1,4-bis(4-ethynylphenyl)buta-1,3-diyne. What is causing this, and how can I prevent it?
Answer: This is the most common and frustrating side reaction in Sonogashira couplings. You are observing the effects of Glaser-Hay homocoupling , an oxidative dimerization of your terminal alkyne starting material.[4][5][6]
Causality & Mechanism: The Glaser coupling is catalyzed by the same copper(I) salt (e.g., CuI) that is used as a co-catalyst in the standard Sonogashira reaction.[4] In the presence of an oxidant, typically atmospheric oxygen, the copper acetylide intermediate, which is also part of the Sonogashira cycle, undergoes oxidation to a copper(II) species. This species then reacts with another copper(I) acetylide molecule to form the diyne product, regenerating the copper(I) catalyst.[4][7]
The presence of oxygen is the critical driver for this side reaction.[4] Therefore, even trace amounts of air in your reaction vessel can lead to significant byproduct formation.
Visualizing the Glaser-Hay Side Reaction: Below is a diagram illustrating the catalytic cycle of this undesirable pathway.
Caption: Mechanism of the Glaser-Hay homocoupling side reaction.
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: The most direct solution is to create and maintain an inert atmosphere. Standard Sonogashira protocols require this, but lapses are common.[5]
-
Employ Copper-Free Conditions: The development of copper-free Sonogashira protocols was driven specifically by the need to avoid Glaser coupling.[5][6] These reactions often require more specialized ligands or different bases but are highly effective.[6][8]
-
Use a Protected Alkyne: A robust, albeit longer, route involves using an alkyne with a protecting group, such as a trimethylsilyl (TMS) group. The threefold Sonogashira coupling is performed first, and the TMS groups are subsequently removed in a separate deprotection step.
Section 2: Incomplete Reactions and Low Yield
Question 2: My reaction is sluggish, and TLC/LC-MS analysis shows a mixture of mono-, di-, and the desired tri-substituted product. How can I drive the reaction to completion?
Answer: Achieving a threefold substitution on the 1,3,5-tribromobenzene core can be challenging due to steric hindrance and decreasing reactivity with each successive coupling. Isolating a mixture of partially reacted intermediates is a common issue.[9]
Causality & Key Factors:
-
Reactivity of Aryl Halides: The rate of the oxidative addition step in the Sonogashira catalytic cycle is highly dependent on the carbon-halogen bond strength. The reactivity order is I > Br > Cl >> F.[5] While 1,3,5-tribromobenzene is commonly used, its reactivity is moderate, requiring optimized conditions to achieve full conversion.
-
Catalyst Deactivation: The palladium catalyst can decompose, often observed as the formation of palladium black, losing its catalytic activity before the reaction is complete.
-
Steric Hindrance: As more bulky ethynylphenyl groups are added to the central benzene ring, the remaining reaction sites become more sterically hindered, slowing down subsequent coupling steps.
Visualizing the Sequential Reaction Pathway:
Caption: Pathway showing potential for incomplete substitution.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Increase Pd catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). | Compensates for catalyst deactivation over the long reaction times required for threefold coupling. |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in copper-free systems. | These ligands stabilize the Pd(0) center, prevent agglomeration, and promote the oxidative addition of the less reactive aryl bromides.[10] |
| Temperature | Increase reaction temperature (e.g., from 60°C to 80-100°C), monitoring for catalyst decomposition. | Provides the necessary activation energy for the later, more difficult coupling steps. A higher temperature can sometimes be necessary for aryl bromides.[5] |
| Solvent & Base | Switch to a higher-boiling solvent (e.g., Toluene, DMF) and a stronger base if needed. | Ensures the reaction can be run at the required temperature. Triethylamine is a common base and can also act as a solvent.[8][11] |
| Reaction Time | Extend the reaction time significantly (e.g., 24-48 hours). | Given that the second and third coupling steps are slower, a longer reaction time is often necessary to achieve full conversion.[9] |
Section 3: Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a starting point but requires strict adherence to inert atmosphere techniques to minimize Glaser homocoupling.
Step-by-Step Methodology:
-
Vessel Preparation: Add 1,3,5-tribromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-ethynylphenylacetylene (3.3 eq). Then, via syringe, add anhydrous, degassed solvent (e.g., THF or Toluene) followed by a degassed amine base (e.g., triethylamine, 4-5 eq). Note: Degas solvents and liquid reagents by bubbling argon through them for at least 30 minutes prior to use.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution (to remove the amine and copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is highly recommended to avoid the primary side reaction of Glaser coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a Pd source (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under argon, add 4-ethynylphenylacetylene (3.3 eq). Then, add the degassed solvent (e.g., DMF) and a suitable base (e.g., diisopropylamine or K₂CO₃).[12]
-
Reaction: Heat the mixture, often to a slightly higher temperature than the copper-catalyzed version (e.g., 80-110°C), and stir. Monitor the reaction progress.
-
Workup: Once complete, cool the mixture and filter it through a pad of Celite to remove catalyst residues. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Troubleshooting Flowchart
For a quick diagnosis of potential issues, please refer to the following flowchart:
Caption: A diagnostic flowchart for common synthesis issues.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. ijnc.ir [ijnc.ir]
Technical Support Center: Synthesis and Porosity Control of TEPB-Based Covalent Organic Frameworks
Welcome to the technical support guide for Covalent Organic Frameworks (COFs) synthesized from 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). This document is designed for researchers, chemists, and materials scientists aiming to control and optimize the porosity of these highly versatile crystalline materials. As a trigonal building block, TEPB is a cornerstone for creating COFs with tunable porosity and high surface areas, essential for applications in gas storage, catalysis, and sensing.[1][2]
This guide provides field-proven insights and troubleshooting solutions to common challenges encountered during synthesis, focusing on the critical relationship between experimental parameters and the resulting framework porosity.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of TEPB-based COFs, presented in a question-and-answer format.
Q1: My final product is an amorphous powder with a low BET surface area. What went wrong and how can I improve crystallinity and porosity?
A1: Obtaining an amorphous product is a frequent challenge in COF synthesis, often pointing to a reaction that proceeded too quickly or under conditions that did not favor the reversible bond formation necessary for error correction and ordered crystal growth.[3] The goal is to balance reaction kinetics and thermodynamics.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The solvent's role is paramount. It must solubilize the monomers to an appropriate extent without making the reaction uncontrollably fast.[3]
-
The Problem: If monomers are too soluble, the reaction can be too rapid, leading to the kinetic product—an amorphous polymer. If they are poorly soluble, the reaction may not proceed efficiently.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with binary or ternary solvent systems. For TEPB and its typical reaction partners (e.g., aromatic halides for Sonogashira coupling), a mixture of a good solvent and a poor solvent often yields the best results. Common systems include dioxane/mesitylene, butanol/toluene, or similar combinations.
-
Polarity Tuning: Systematically vary the ratio of the solvents. For instance, start with a 1:1 (v/v) mixture and adjust to 3:1 or 1:3 to find the optimal condition that promotes slow, controlled precipitation of the crystalline COF.
-
-
-
Ineffective Catalyst or Concentration: For reactions like Sonogashira coupling, the catalyst system (e.g., Pd/Cu) and base are critical.
-
The Problem: An overly active catalyst can accelerate polymerization at the expense of crystallinity. An insufficient amount of catalyst or an inappropriate base can stall the reaction.
-
Troubleshooting Steps:
-
Catalyst Loading: Reduce the catalyst loading to slow down the reaction. While standard procedures might suggest a certain mol%, decreasing it can sometimes favor crystallinity.
-
Base Selection: The choice and concentration of the base (e.g., diisopropylethylamine, triethylamine) can influence reaction kinetics. Ensure the base is pure and appropriately matched to the reaction.
-
-
-
Incorrect Reaction Temperature or Time: Temperature directly controls the reaction rate and the reversibility of bond formation.
-
The Problem: High temperatures can lead to rapid, irreversible polymerization. Insufficient time may not allow for the crystalline framework to fully form.
-
Troubleshooting Steps:
-
Temperature Screening: Most solvothermal syntheses for TEPB-based COFs are conducted between 80°C and 120°C. If you are getting an amorphous product, try lowering the temperature to slow the kinetics and allow for thermodynamic product formation.[3]
-
Extended Reaction Time: Couple a lower temperature with a longer reaction time (e.g., 72 hours instead of 48) to give the system adequate time to self-correct into a crystalline structure.
-
-
-
Post-Synthesis "Reactivation":
-
The Technique: If you have already produced an amorphous powder, it is sometimes possible to induce crystallinity. This involves suspending the amorphous material in a suitable solvent mixture (e.g., dioxane/mesitylene) and heating it again under solvothermal conditions. This process can provide the energy needed for structural reorganization into a more ordered framework.[3]
-
Troubleshooting Workflow: From Amorphous Powder to Crystalline COF
Caption: Troubleshooting decision workflow for improving COF crystallinity.
Q2: My COF's porosity collapses after I remove the solvent. How can I maintain the structure?
A2: Pore collapse is common in materials with flexible frameworks. The loss of guest solvent molecules, which support the porous structure, leads to interlayer contraction or "pancaking." The key is to replace the high-boiling-point synthesis solvent with a more volatile, low-surface-tension medium before final drying.
Solutions:
-
Solvent Exchange: Before drying, wash the COF powder extensively with a solvent that is more volatile and has lower surface tension than the synthesis solvent (e.g., tetrahydrofuran or acetone). This is a critical step to remove residual high-boiling solvents and unreacted monomers.
-
Supercritical Drying: This is the most effective method for preserving delicate porous structures. After exchanging the solvent with liquid CO₂, the sample is brought above the critical point of CO₂ (31°C, 1071 psi). The CO₂ is then vented as a gas, completely avoiding the liquid-vapor phase transition and the associated capillary forces that cause pore collapse.
-
High-Vacuum Drying: If supercritical drying is unavailable, a less aggressive alternative is drying under high vacuum at a moderate temperature (e.g., 60-80°C) for an extended period (12-24 hours). This should only be done after a thorough solvent exchange with a volatile solvent like acetone.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I rationally tune the pore size of a COF made with TEPB?
A1: The principle of reticular chemistry allows for the rational design of pore size. Since TEPB provides a fixed-length vertex, tuning the pore size involves modifying the linker molecule that connects the TEPB units.
-
Varying Linker Length: The most direct method is to use a series of co-monomers (e.g., di-halogenated aromatics for Sonogashira coupling) of different lengths. A longer linker will result in a larger pore, while a shorter linker will reduce the pore size.
-
Pore Wall Functionalization: Introducing functional groups onto the linker molecule can effectively reduce the pore aperture. For example, replacing a simple phenyl linker with one bearing methyl or ethyl groups will cause those groups to project into the pore, reducing its effective diameter. This has been demonstrated to enhance solute rejection in COF membranes.[4][5]
Q2: Can I create a hierarchical pore structure with both micropores and macropores?
A2: Yes, creating hierarchical porosity is an advanced technique used to improve mass transport within the COF, which is crucial for applications like catalysis.[6] This involves using a template during the synthesis.
-
Hard Templating: This method uses sacrificial templates, such as monodisperse polystyrene (PS) or silica (SiO₂) spheres.[7] The COF is synthesized in the presence of these spheres. After the framework is formed around them, the spheres are removed by calcination (for SiO₂) or dissolution in a solvent like toluene (for PS). This leaves behind large, interconnected macropores in addition to the intrinsic micropores of the COF structure.[7]
References
Technical Support Center: Stability and Storage of 1,3,5-Tris(4-ethynylphenyl)benzene
Welcome to the technical support center for 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the self-polymerization of TEPB during storage and handling. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEPB) and why is its stability important?
A1: this compound, with CAS number 71866-86-9, is a trigonal organic compound featuring a central benzene ring with three 4-ethynylphenyl arms.[1][2] It is a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and porous conjugated polymers (PCPs).[1] The stability of TEPB is critical because the terminal alkyne groups are highly reactive and can undergo self-polymerization, leading to impurities that can significantly impact the structure and properties of the final materials.
Q2: What are the primary factors that can cause TEPB to self-polymerize during storage?
A2: The self-polymerization of TEPB is primarily initiated by exposure to heat, light (specifically UV radiation), oxygen, and certain metal contaminants.[3][4] These factors can trigger unintended oxidative coupling of the terminal alkyne groups, radical polymerization, or thermal degradation pathways.
Q3: How can I visually inspect my TEPB for signs of polymerization?
A3: Pure TEPB is typically a white to light-yellow crystalline powder. The presence of discoloration (e.g., darkening to tan or brown), changes in solubility, or a clumpy appearance may indicate the formation of oligomers or polymers. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) are recommended to detect the presence of polymeric impurities.
Q4: Is it necessary to store TEPB under an inert atmosphere?
A4: Yes, it is highly recommended. Storing TEPB under an inert atmosphere, such as nitrogen or argon, minimizes contact with atmospheric oxygen and moisture, which can initiate oxidative polymerization and other degradation pathways.[3][5][6]
Troubleshooting Guide: Preventing Self-Polymerization
This section provides a detailed, question-and-answer formatted guide to address specific issues you might encounter.
Issue 1: My TEPB has started to discolor after a few weeks of storage. What is happening and what should I do?
-
Causality: Discoloration is a common indicator of oligomerization or polymerization. This is likely due to exposure to light and/or oxygen, which can initiate radical reactions or oxidative coupling of the terminal alkyne functionalities. The extended conjugation in the resulting oligomers leads to the absorption of visible light, causing the color change.
-
Solution:
-
Assess the extent of degradation: If the discoloration is minor, the material may still be usable for some applications, but it is advisable to purify a small sample by recrystallization or column chromatography and re-characterize it.
-
Improve storage conditions immediately: Transfer the material to an amber glass vial to protect it from light.[3] Purge the vial with a dry, inert gas (argon or nitrogen) before sealing it tightly. For long-term storage, place the vial in a desiccator inside a freezer.
-
Issue 2: I have been storing my TEPB in the freezer, but I am still seeing some signs of degradation. Why is this happening?
-
Causality: While cold temperatures slow down reaction rates, they do not completely halt polymerization, especially if other factors are present. Frequent removal from the freezer can lead to temperature cycling and condensation, introducing moisture. Additionally, if the container is not properly sealed and purged with an inert gas, oxygen can still be present.
-
Solution:
-
Minimize temperature cycling: Aliquot the TEPB into smaller, single-use vials. This prevents the need to warm up and cool down the entire batch repeatedly.
-
Ensure a completely inert environment: Before sealing, ensure the vial is thoroughly purged with a dry inert gas. Using a glove box for aliquoting and sealing is the best practice.[3]
-
Consider a polymerization inhibitor: For very long-term storage, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can be beneficial, although this will need to be removed before use.
-
Issue 3: Can I store TEPB in a plastic container?
-
Causality: It is generally not recommended to store reactive organic compounds like TEPB in plastic containers. Plasticizers and other additives can leach into the sample, potentially acting as catalysts or impurities in subsequent reactions. Furthermore, many plastics are permeable to oxygen and moisture over time.
-
Solution: Always use glass containers, preferably amber glass to protect from light. For sealing, use a cap with a PTFE liner to ensure an inert and tight seal.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
-
Preparation: In a glove box with an inert atmosphere (<1 ppm O₂ and H₂O), aliquot the desired amount of TEPB into a clean, dry amber glass vial.
-
Inerting: If a glove box is not available, place the TEPB in the vial and purge with a gentle stream of dry argon or nitrogen for several minutes to displace all air.
-
Sealing: Tightly seal the vial with a cap containing a PTFE liner. For added security, wrap the cap with Parafilm®.
-
Storage Location: Place the sealed vial inside a desiccator containing a suitable desiccant. Store the desiccator in a freezer at -20 °C.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
Protocol 2: Checking for Oligomerization/Polymerization using ¹H NMR
-
Sample Preparation: Prepare a standard concentration solution of your stored TEPB in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure TEPB: The spectrum should show sharp, well-defined peaks corresponding to the aromatic and acetylenic protons. The acetylenic proton signal should appear as a sharp singlet.
-
Degraded TEPB: The presence of broad peaks, a diminished or broadened acetylenic proton signal, or the appearance of new signals in the aromatic region can indicate the presence of oligomers or polymers. A decrease in the integration value of the acetylenic proton relative to the aromatic protons is a strong indicator of polymerization.
-
Visualization of Degradation Pathways and Prevention
The following diagram illustrates the potential self-polymerization pathways of TEPB and the key preventative measures.
Caption: Potential degradation pathways of TEPB and corresponding preventative measures.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C | Slows down the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative coupling and degradation from moisture.[3][5] |
| Light | Protection from light (Amber vial) | Minimizes light-induced radical polymerization.[3][4] |
| Container | Borosilicate glass vial with PTFE-lined cap | Ensures an inert storage environment and prevents contamination. |
| Handling | In a glove box or under an inert gas stream | Minimizes exposure to air and moisture during handling.[7][8] |
References
- 1. ossila.com [ossila.com]
- 2. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. UV-light induced photodegradation of 17alpha-ethynylestradiol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of 1,3,5-Tris(4-ethynylphenyl)benzene-Based COFs
Introduction
Covalent Organic Frameworks (COFs) constructed from 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) and its derivatives are a class of crystalline porous polymers with immense potential in gas storage, separation, catalysis, and optoelectronics.[1][2][3] The defined porosity and tunable functionality of these materials are highly attractive. However, a significant hurdle for their practical application is ensuring their structural and chemical stability, particularly under harsh operating conditions such as humidity, acidic or basic media, and high temperatures.[4][5]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common stability issues and implement effective enhancement strategies for TEPB-based COFs. The content is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable solutions in the troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in TEPB-based COFs?
A1: The stability of COFs is intrinsically linked to the reversibility of the covalent bonds forming the framework.[4][6] While dynamic bond formation is crucial for achieving high crystallinity during synthesis, these same linkages can be susceptible to cleavage under certain conditions. For TEPB-based COFs, which are often formed through linkages like imines or boronate esters, instability can arise from:
-
Hydrolysis: Linkages such as boronate esters are notoriously unstable in the presence of water or even ambient humidity.[4][5] Imine linkages are more robust but can still be susceptible to hydrolysis, especially under acidic conditions.
-
Linker Degradation: The organic building blocks themselves can degrade under harsh conditions, such as prolonged exposure to strong acids, bases, or high temperatures.[7]
-
Loss of Crystallinity: Amorphization can occur due to solvent interactions, mechanical stress, or chemical attack, leading to a collapse of the porous structure. This is often a consequence of the disruption of the ordered π-π stacking between COF layers.[6]
Q2: How does crystallinity relate to the stability of a COF?
A2: Crystallinity and stability are often two sides of the same coin, but their relationship is complex. High crystallinity is generally desired as it ensures a well-defined pore structure and is often associated with thermodynamic stability.[4][6] The "self-healing" nature of reversible reactions allows defects to be corrected during synthesis, leading to a more ordered and stable structure.[6] However, the very reversibility that promotes crystallinity can also be a source of instability.[4] Conversely, highly stable, irreversibly linked frameworks (like triazines) can be challenging to synthesize with high crystallinity.[8][9] Therefore, a key goal is to strike a balance: achieving sufficient crystallinity for a defined structure while ensuring the linkages are robust enough for the intended application.
Q3: What is Post-Synthetic Modification (PSM), and how can it enhance stability?
A3: Post-Synthetic Modification (PSM) is a powerful strategy where the chemical properties of a pre-synthesized COF are altered by forming new covalent or non-covalent bonds.[10][11][12] This approach is highly effective for enhancing stability because it can be performed while preserving the COF's crystalline structure.[13] Key PSM strategies for stability include:
-
Linkage Conversion: Transforming a less stable linkage (e.g., imine) into a more robust one (e.g., amide) through chemical reactions on the intact framework.[8]
-
Pore Wall Functionalization: Introducing functional groups onto the pore walls that can reinforce the structure through steric hindrance or by promoting stronger interlayer interactions.
-
Cross-linking: Introducing covalent cross-links between layers or within the pores to create a more rigid and resilient framework.[13][14]
Q4: Can the choice of synthesis method affect the final stability of the COF?
A4: Absolutely. The synthesis conditions play a critical role in determining not only the crystallinity but also the long-term stability of the COF.[15] Factors such as solvent choice, reaction time, temperature, and the type of catalyst can all influence the outcome.[16] For example, a reaction that proceeds too quickly may lead to a kinetically favored but less stable amorphous polymer, while an overly slow reaction might not provide enough energy to overcome the barrier to crystallization.[6] Optimizing these parameters is essential for forming a thermodynamically stable, highly crystalline product.[16]
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and validated solutions.
Issue 1: Poor Crystallinity or Amorphous Product Observed in PXRD
-
Symptom: The Powder X-ray Diffraction (PXRD) pattern shows broad, undefined peaks or a complete lack of diffraction peaks, indicating poor long-range order.
-
Probable Causes:
-
Inappropriate Solvent System: The solubility of the monomers (TEPB and the corresponding linker) is crucial. If solubility is too high, precipitation of the COF is hindered. If too low, monomers precipitate before forming an ordered framework.[16]
-
Rapid Reaction Rate: An excessively fast polymerization rate leads to the formation of an amorphous polymer instead of a crystalline framework, as the system doesn't have time to self-correct defects.[6]
-
Suboptimal Temperature: Temperature affects both reaction kinetics and monomer solubility. An incorrect temperature can disrupt the delicate balance required for crystallization.
-
Strong Stacking Interactions: Overly strong π-π stacking interactions between aromatic building blocks can lead to rapid, disordered aggregation instead of ordered crystal growth.[17]
-
-
Suggested Solutions:
| Solution | Rationale & Protocol |
| 1. Optimize Solvent System | The goal is to find a solvent or solvent mixture where monomers are sufficiently soluble to react but the resulting COF is poorly soluble, promoting controlled precipitation. Protocol: Screen a range of solvent mixtures, typically a nonpolar solvent (e.g., dioxane, mesitylene) with a polar solvent (e.g., n-butanol, ethanol). Start with a 1:1 (v/v) ratio and systematically vary it (e.g., 3:1, 1:3) while keeping other parameters constant. |
| 2. Modulate Reaction Rate | Slowing the reaction rate allows for thermodynamic control and self-healing, leading to higher crystallinity. Protocol: Add a modulator, such as acetic acid for imine-based COFs. The acid protonates the amine monomer, slowing its condensation with the aldehyde. Start with a low concentration of the modulator (e.g., 0.1 M) and incrementally increase it. |
| 3. Vary Synthesis Temperature | Fine-tune the solvothermal reaction temperature to control kinetics. Protocol: Perform a series of syntheses at different temperatures (e.g., 100°C, 120°C, 140°C) for a fixed time. Analyze the crystallinity of each product by PXRD to identify the optimal temperature. |
| 4. Weaken Stacking Interactions | This can be achieved by modifying the linkers to be more sterically hindered, which can prevent overly rapid aggregation. Protocol: If possible, synthesize a derivative of the TEPB or the complementary linker with bulky side groups. This is a pre-synthetic approach but is a valid strategy if other methods fail. |
Issue 2: COF Degrades Upon Exposure to Acidic or Basic Solutions
-
Symptom: Loss of crystallinity (verified by PXRD) and porosity (verified by gas sorption) after treating the COF with acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
-
Probable Causes:
-
Suggested Solutions:
| Solution | Rationale & Protocol |
| 1. Post-Synthetic Linkage Conversion | Convert the existing linkages into more robust ones. For example, an imine can be converted to a more stable amide. Protocol (Imine to Amide): 1. Suspend the imine-linked COF in a suitable solvent (e.g., THF). 2. Add an oxidizing agent like sodium chlorite (NaClO₂) and a buffer such as 2-methyl-2-butene. 3. Stir the reaction at room temperature for 24-48 hours. 4. Isolate the product by filtration, wash thoroughly, and dry. Confirm conversion with FT-IR (disappearance of C=N stretch, appearance of C=O stretch) and solid-state NMR.[8] |
| 2. Introduce Hydrophobic Moieties | Functionalizing the pore walls with hydrophobic groups can repel water and protect the internal linkages from hydrolysis. This is particularly effective for enhancing stability in aqueous environments. Protocol: This often requires a pre-synthetic approach by using a TEPB derivative functionalized with alkyl or fluoroalkyl groups. |
| 3. Framework Interlocking | Introducing bulky groups can sterically hinder the approach of water or ions to the linkages. Protocol: Use linkers that contain bulky side groups (e.g., tert-butyl groups) during the initial synthesis. This can sometimes lead to lower initial crystallinity, so a balance must be struck. |
Issue 3: Loss of Porosity After Solvent Removal
-
Symptom: The Brunauer-Emmett-Teller (BET) surface area is significantly lower than theoretically expected, suggesting the porous structure has collapsed during activation (solvent removal).
-
Probable Causes:
-
Weak Interlayer Interactions: The 2D layers of the COF are held together primarily by weak van der Waals or π-π stacking forces. The capillary forces exerted during solvent evaporation can be strong enough to pull these layers together, causing pore collapse.
-
Incomplete Polymerization: The presence of unreacted terminal groups can lead to a "floppy" framework that is not rigid enough to maintain its structure upon solvent removal.
-
-
Suggested Solutions:
| Solution | Rationale & Protocol |
| 1. Supercritical CO₂ Drying | Supercritical fluid drying eliminates the liquid-gas interface, thus avoiding the capillary forces that cause pore collapse. Protocol: 1. After synthesis and washing, exchange the solvent with a liquid compatible with liquid CO₂ (e.g., ethanol). 2. Place the sample in a supercritical point dryer. 3. Purge with liquid CO₂ to replace the ethanol. 4. Raise the temperature and pressure above the critical point of CO₂ (31.1°C, 1071 psi). 5. Slowly vent the CO₂ gas, leaving a dry, porous COF. |
| 2. Post-Synthetic Cross-linking | Covalently "stitching" the layers together provides the rigidity needed to withstand activation. The alkyne groups of TEPB are ideal for this via click chemistry. Protocol (Thiol-yne Click): 1. Suspend the TEPB-based COF in a suitable solvent (e.g., THF). 2. Add a dithiol cross-linker (e.g., 1,4-benzenedithiol) and a radical initiator (e.g., AIBN). 3. Heat the reaction under an inert atmosphere (e.g., at 60-80°C) for 24-48 hours. 4. Isolate the cross-linked COF by filtration, wash, and dry. Confirm the reaction via FT-IR (disappearance of the alkyne C-H stretch).[18][19] |
| 3. Enhance Interlayer Interactions | Design the COF to have stronger non-covalent interactions between layers. Protocol: Incorporate linkers capable of hydrogen bonding or use monomers that promote stronger, offset π-π stacking. This is a design consideration for the initial synthesis. |
Key Protocols & Visualizations
Protocol: Stability Enhancement via Thiol-yne Post-Synthetic Modification
This protocol describes the functionalization of the pendant alkyne groups of a TEPB-based COF. This can be used to add functionalities that enhance stability (e.g., hydrophobic groups) or to cross-link the framework.
Objective: To covalently modify the alkyne groups within the COF pores to enhance structural integrity.
Materials:
-
Pre-synthesized TEPB-based COF (ensure it is properly activated and solvent-exchanged into THF).
-
Thiol of choice (e.g., 1-dodecanethiol for hydrophobicity, or a dithiol for cross-linking).
-
Radical initiator (e.g., AIBN or a photoinitiator).
-
Anhydrous, degassed THF.
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
In a Schlenk flask, suspend 100 mg of the TEPB-based COF in 20 mL of anhydrous THF.
-
Sonicate the suspension for 15 minutes to ensure good dispersion.
-
Add a 10-fold molar excess of the thiol reagent (relative to the alkyne units in the COF).
-
Add the radical initiator (e.g., 5 mol% AIBN).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and stir under an inert atmosphere for 48 hours.
-
Cool the reaction to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product extensively with THF, dichloromethane, and methanol to remove unreacted reagents.
-
Dry the modified COF under vacuum at 80°C overnight.
Validation:
-
FT-IR Spectroscopy: Look for the disappearance or significant reduction of the characteristic alkyne C-H peak (~3300 cm⁻¹) and the C≡C peak (~2100 cm⁻¹).
-
Solid-State ¹³C NMR: Confirm the formation of new C-S and C=C bonds.[20]
-
PXRD: Verify that the framework's crystallinity is retained after modification.
-
Gas Sorption Analysis: Measure the BET surface area and pore size distribution to assess changes in porosity.
-
Contact Angle Measurement: If hydrophobicity was targeted, press the COF into a pellet and measure the water contact angle.
Diagrams
Troubleshooting Workflow for COF Stability Issues
Caption: A workflow for diagnosing and solving COF stability problems.
Mechanism of Stability Enhancement via Thiol-yne Click Chemistry
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. Crystallinity and stability of covalent organic frameworks - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | Irreversible bonds for higher stability of COF materials in photocatalytic reactions [frontiersin.org]
- 10. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 11. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. Tying Covalent Organic Frameworks through Alkene Metathesis and Supported Platinum as Efficient Catalysts for Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]
- 17. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ddd.uab.cat [ddd.uab.cat]
- 19. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Thiol-Ene Click Chemistry: A General Strategy for Tuning the Properties of Vinylene-Linked Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Film Formation for 1,3,5-Tris(4-ethynylphenyl)benzene-Derived Polymers
This guide provides in-depth troubleshooting for common issues encountered during the film formation of polymers derived from the 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) monomer. These materials, including porous conjugated polymers (PCPs) and covalent organic frameworks (COFs), are prized for their unique electronic and structural properties but present significant processing challenges due to their inherent rigidity and tendency to form insoluble, cross-linked networks.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to create high-quality, uniform thin films for advanced applications.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common problems encountered during the film deposition process. Each answer provides an immediate diagnostic path and references more detailed protocols in subsequent sections.
Q1: My synthesized polymer has extremely poor solubility. What is the cause and what solvents should I try?
A: This is the most common challenge. The trigonal, rigid structure of the TEPB monomer leads to polymers that are often semi-crystalline or amorphous with strong intermolecular π-π stacking and a high degree of cross-linking, severely limiting their solubility.[2] The cause is the formation of an extensive, rigid three-dimensional network.
-
Immediate Action: Avoid common, non-polar solvents like hexane. Your primary candidates should be solvents with higher boiling points and polarity that can disrupt intermolecular forces. Start with N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene .[3][4]
-
Expert Insight: The "like dissolves like" principle is a starting point, but for these complex polymers, consider the Hansen Solubility Parameters (HSP) to find a more suitable solvent or solvent blend.[3] Success often lies in using a mixture of solvents to balance dispersion, polarity, and hydrogen bonding characteristics.
-
Go to Protocol: For a structured approach, see Protocol 2.1: Systematic Solvent Screening .
Q2: My polymer solution is hazy, or I see precipitates forming over time. What's happening?
A: Haziness or precipitation indicates either incomplete dissolution or polymer aggregation. The rigid polymer chains are likely re-aggregating as they achieve a lower energy state than remaining in solution. This is a precursor to poor film quality, leading to high surface roughness and pinholes.
-
Immediate Action:
-
Filter the solution: Use a 0.2 or 0.45 µm PTFE syringe filter immediately before deposition to remove existing aggregates.[5]
-
Apply energy: Gently warm the solution (e.g., to 40-60°C) and use a bath sonicator to break up aggregates. Be cautious, as excessive heat can promote further cross-linking in some systems.
-
-
Expert Insight: This issue is often linked to the polymer's molecular weight. Higher molecular weight fractions are more prone to aggregation and have lower solubility. Consider if your polymerization reaction is running too long, creating an excessively cross-linked, insoluble fraction.
Q3: My film is cracking, flaking, or appears brittle upon drying. Why?
A: Cracking is a classic sign of high internal stress. This stress arises from two main sources:
-
Volumetric Shrinkage: As the solvent evaporates, the polymer network is forced into a smaller volume. The rigid, cross-linked nature of TEPB-derived polymers prevents the chains from rearranging to accommodate this change, causing stress to build until it exceeds the material's tensile strength.[6]
-
Rapid Solvent Evaporation: Highly volatile solvents evaporate quickly, "locking" the polymer network in a non-equilibrium, high-stress state.[7]
-
Immediate Action: Switch to a solvent with a lower vapor pressure and higher boiling point (e.g., switch from THF to NMP or use a toluene/NMP mixture). This slows evaporation, giving the polymer chains more time to self-organize and dissipate stress.
-
Expert Insight: A two-step spin-coating process can also mitigate this. Use a slow initial spin to gently spread the fluid and allow for slow initial evaporation, followed by a high-speed spin to achieve the final thickness.[8] Post-deposition annealing can also relax stress.
-
Go to Protocol: See Protocol 2.2: Optimizing Spin-Coating Parameters and Protocol 2.4: Post-Deposition Annealing .
Q4: I'm observing pinholes, "comets," and other defects in my film. What is the source?
A: These are typically caused by contaminants, either from the environment, the solution, or the substrate.[5]
-
Pinholes: Often caused by dust particles on the substrate or undissolved polymer aggregates in the solution.
-
"Comets" or Streaks: Result from a particle or bubble pinning a location while the rest of the fluid flows past during spin-coating.
-
Immediate Action:
-
Work in a clean environment: Use a fume hood or glovebox that is regularly cleaned. A laminar flow hood is ideal.
-
Filter your solution: As mentioned in Q2, always filter immediately before use.
-
Improve substrate cleaning: Ensure your substrate cleaning procedure is rigorous and leaves a hydrophilic, high-energy surface for uniform wetting.
-
-
Go to Protocol: See Protocol 2.3: Substrate Preparation for Enhanced Adhesion .
Q5: The film thickness is inconsistent across the substrate or between samples.
A: Film thickness in spin-coating is primarily a function of solution viscosity, solids concentration, spin speed, and solvent evaporation rate.[4][9] Inconsistency points to a lack of control over one of these variables.
-
Immediate Action:
-
Control the environment: Spin-coat in a location with stable temperature and humidity.
-
Standardize your solution: Always use the same polymer concentration and ensure the polymer is fully dissolved.
-
Use a dynamic dispense: Dispensing the solution while the substrate is already rotating at a low speed can improve uniformity compared to a static dispense where solvent evaporation begins immediately.[8]
-
-
Expert Insight: The relationship between spin speed and thickness is not linear; thickness is roughly proportional to the inverse square root of the rotational speed.[8] This means large changes in speed are needed for small changes in thickness, but it also allows for very fine control.
-
Go to Protocol: See Protocol 2.2: Optimizing Spin-Coating Parameters .
Q6: The film has poor adhesion and peels off the substrate easily.
A: Poor adhesion is almost always a surface energy problem. The polymer solution is not properly "wetting" the substrate surface, leading to a weak interface. This is common on untreated silicon or glass wafers, which can be hydrophobic.
-
Immediate Action: Implement a substrate cleaning and activation step that creates a high-energy, hydrophilic surface. Piranha cleaning (for silicon/glass) or oxygen plasma/UV-ozone treatment are highly effective.[5]
-
Expert Insight: In some cases, an adhesion promoter or self-assembled monolayer (SAM) can be applied to the substrate to chemically match the surface to the polymer, creating a stronger covalent or quasi-covalent bond at the interface.
-
Go to Protocol: See Protocol 2.3: Substrate Preparation for Enhanced Adhesion .
Section 2: In-Depth Troubleshooting Protocols
Protocol 2.1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent or co-solvent system for your TEPB-derived polymer.
Objective: To achieve a stable, aggregate-free solution with a concentration suitable for film deposition (typically 1-10 mg/mL).
Methodology:
-
Preparation: Weigh 1-2 mg of your polymer into several small, sealable glass vials.
-
Solvent Addition: Add 1 mL of a candidate solvent to each vial. A recommended starting list is provided in Table 2.1.
-
Initial Assessment (Room Temperature):
-
Seal the vials tightly.
-
Let them sit for 1 hour, then vortex for 30 seconds.
-
Visually inspect for dissolution against a bright background. Note any swelling, partial dissolution, or color change.
-
-
Assisted Dissolution:
-
Place the vials in an ultrasonic bath for 30 minutes.
-
If no dissolution occurs, gently heat the vials to 40-60°C on a hot plate for 1-2 hours, with intermittent vortexing. Caution: Ensure vials are properly sealed and be aware of solvent flash points.
-
-
Co-Solvent Approach: If single solvents fail, attempt mixtures. A common strategy is to mix a "good" swelling agent with a "good" dissolver. For example, try a 9:1 or 4:1 ratio of Toluene:NMP.
-
Stability Check: Once a promising solvent system is found, prepare a larger batch. Let it sit undisturbed for 24 hours and inspect for any signs of precipitation or gelation. A stable solution is key to reproducible results.
Table 2.1: Candidate Solvents for TEPB-Derived Polymers
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity (Dielectric Const.) | Notes |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | 19.1 | 7.6 | Good dissolver, but high volatility can cause cracking. |
| Toluene | 111 | 2.9 | 2.4 | Often effective for aromatic polymers. Moderate evaporation. |
| Dichloromethane (DCM) | 40 | 47.4 | 9.1 | Use with extreme caution due to high volatility.[4] |
| N,N-Dimethylformamide (DMF) | 153 | 0.4 | 36.7 | High polarity, low volatility. Good for resistant polymers. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.03 | 32.2 | Excellent solvent power, very low volatility. Helps reduce stress.[3] |
| Chlorobenzene | 132 | 1.2 | 5.6 | Aromatic solvent with moderate volatility. |
Protocol 2.2: Optimizing Spin-Coating Parameters
Objective: To produce a uniform, defect-free film of a desired thickness by manipulating spin speed, acceleration, and dispense method.
Methodology:
-
Prepare a Defect-Free Solution: Use a freshly filtered (0.2 µm PTFE), fully dissolved polymer solution.
-
Substrate Mount: Securely mount your cleaned substrate on the spin-coater chuck. Ensure it is centered.
-
Dispense Method Selection:
-
Static Dispense: Dispense a sufficient volume of solution to cover ~75% of the substrate surface. Allow it to sit for 2-3 seconds for uniform spreading before starting the spin cycle. Best for lower vapor pressure solvents.[8]
-
Dynamic Dispense: Start the substrate spinning at a low speed (e.g., 500 rpm). Dispense the solution at the center of the rotating substrate. This method is preferred for volatile solvents as it minimizes premature evaporation.[8]
-
-
Spin Cycle Design (Multi-Step Approach):
-
Step 1 (Spread Cycle): Spin at a low speed (500-1000 rpm) for 5-10 seconds. This allows the fluid to spread evenly across the substrate without significant, rapid solvent loss.
-
Step 2 (Thinning Cycle): Ramp up the acceleration (e.g., 1000-2000 rpm/s) to the target speed (e.g., 1500-6000 rpm) and hold for 30-60 seconds. The majority of the solvent is expelled during this step, and the final film thickness is set.
-
Step 3 (Drying Cycle - Optional): A final high-speed spin (e.g., +1000 rpm from Step 2) for 10-15 seconds can help remove residual solvent from the film surface.
-
-
Soft Bake: After the spin cycle, carefully remove the substrate and place it on a hotplate at a temperature well below the polymer's glass transition temperature (e.g., 60-80°C) for 1-5 minutes to gently drive off remaining solvent.
Protocol 2.3: Substrate Preparation for Enhanced Adhesion
Objective: To create a chemically active and clean substrate surface that promotes uniform wetting and strong film adhesion.
Methodology for Silicon/Glass Substrates:
-
Initial Degreasing:
-
Sonicate the substrate in a detergent solution (e.g., Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol (IPA) for 15 minutes.
-
Dry under a stream of clean nitrogen gas.
-
-
Surface Activation (Choose one):
-
Piranha Etch (Highest Efficacy, Extreme Caution Required):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). WARNING: This solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly.
-
Immerse substrates in the piranha solution for 15-30 minutes.
-
Remove and rinse copiously with DI water.
-
Dry with nitrogen. The surface should be highly hydrophilic (a drop of water should spread out completely).
-
-
UV-Ozone or Oxygen Plasma (Safer Alternative):
-
Place the degreased substrates in a UV-Ozone cleaner or plasma asher.
-
Treat for 5-15 minutes according to the manufacturer's instructions. This process removes organic contaminants and generates a reactive, high-energy oxide layer.
-
-
-
Final Step: Use the activated substrates for film deposition immediately (within 30 minutes) to prevent recontamination from the ambient environment.
Protocol 2.4: Post-Deposition Annealing
Objective: To improve film quality by relaxing internal stress, removing residual solvent, and enhancing molecular ordering.
Methodology 1: Thermal Annealing
-
After the soft bake, place the coated substrate in a vacuum oven or a tube furnace with a controlled inert atmosphere (N₂ or Ar).
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the target annealing temperature. This temperature should be chosen carefully, often just above the polymer's glass transition temperature (Tg), if known, but well below its degradation temperature. A typical range might be 150-250°C.
-
Hold at the target temperature for a set duration (30 minutes to several hours). Longer times promote more complete relaxation.
-
Slowly cool the film back to room temperature (e.g., 2-5°C/min). Rapid cooling can re-introduce stress. Thermal annealing can improve the packing of polymer chains.[10]
Methodology 2: Solvent Vapor Annealing (SVA)
-
Place the coated substrate in a sealed chamber, such as a large petri dish or a desiccator.
-
In the same chamber, place a small vial containing a few milliliters of a solvent (or a solvent/non-solvent mixture). This is the "annealing solvent." A good choice is often the solvent used for deposition (e.g., THF or Toluene).
-
Seal the chamber and leave it undisturbed at room temperature for a period ranging from 30 minutes to 24 hours. The solvent vapor will swell the polymer film, increasing chain mobility and allowing the molecules to rearrange into a more ordered, lower-energy state.[11]
-
Remove the substrate from the chamber and allow the absorbed solvent to evaporate slowly, or perform a gentle soft bake (e.g., 60°C for 5 min) to remove it.
Section 3: Characterization and Validation
Verifying the quality of your film is a critical step. Simply achieving a film is not enough; it must meet the requirements for your application.
Table 3.1: Recommended Characterization Techniques for Film Quality Assessment
| Property to Measure | Recommended Technique | What it Tells You |
|---|---|---|
| Film Thickness & Uniformity | Spectroscopic Ellipsometry, Profilometry | Provides precise, non-destructive measurement of film thickness and refractive index.[5] Profilometry can confirm uniformity across the sample. |
| Surface Morphology & Roughness | Atomic Force Microscopy (AFM) | Images the film surface at the nanoscale, quantifying root-mean-square (RMS) roughness. Ideal for identifying pinholes or aggregates.[12] |
| Large-Scale Defects | Optical Microscopy (Nomarski/DIC) | Quickly identifies large defects like cracks, dewetting, comets, and large particulates over a wide area.[5] |
| Cross-Sectional Structure | Scanning Electron Microscopy (SEM) | Allows visualization of the film's thickness, internal structure (porosity), and interface with the substrate.[13] |
| Degree of Cross-linking | Fourier-Transform Infrared Spectroscopy (FTIR) | By monitoring the disappearance of the characteristic ethynyl C-H stretch (~3300 cm⁻¹) or C≡C stretch (~2100 cm⁻¹), you can qualitatively assess the extent of the cross-linking reaction. |
| Crystallinity/Amorphous Nature | X-Ray Diffraction (XRD) | Broad, diffuse scattering indicates an amorphous film, while sharp peaks indicate crystallinity. This helps understand the polymer's packing.[13] |
Section 4: Visual Workflow and Logic Diagrams
The following diagrams provide a visual guide to the troubleshooting and decision-making processes described in this document.
References
- 1. ossila.com [ossila.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of solvent and molecular weight on thickness and surface topography of spin‐coated polymer films | Semantic Scholar [semanticscholar.org]
- 5. desy.de [desy.de]
- 6. ebeammachine.com [ebeammachine.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A closer look at polymer annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Development of mechanical and interfacial characterization methods for polymer thin films - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. openaccesspub.org [openaccesspub.org]
Technical Support Center: Post-Synthetic Modification of 1,3,5-Tris(4-ethynylphenyl)benzene-Based Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the post-synthetic modification (PSM) of frameworks derived from 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of modifying these robust, porous architectures. The trigonal TEPB linker, with its three reactive ethynyl groups, is a powerful building block for creating Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).[1] PSM offers a pivotal strategy to introduce new functionalities that might not be compatible with the initial framework synthesis conditions, thereby expanding the material's applications in catalysis, drug delivery, and sensing.[2][3]
This document is structured to address challenges head-on, moving from specific experimental problems to broader conceptual questions, ensuring you have the expert insights needed for successful modification.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the post-synthetic modification of TEPB-based frameworks. The advice provided is based on established chemical principles and field-proven strategies.
Issue 1: Incomplete or Low Conversion of Ethynyl Groups
Question: I am attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction on my TEPB-based POP, but characterization (FTIR, solid-state NMR) shows a significant number of unreacted alkyne groups. What is causing this and how can I improve the yield?
Answer: Incomplete conversion is a primary challenge in PSM, often stemming from diffusion limitations within the framework's porous structure.[2] Unlike solution-phase reactions, reagents must navigate a complex network of pores to reach reactive sites.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Reagent Diffusion | The intricate and sometimes narrow pores of the framework can hinder the diffusion of large azide molecules or the copper catalyst to the internal ethynyl groups. This results in modification occurring primarily on the external surface. | 1. Solvent Swelling: Pre-soak the framework in the reaction solvent for several hours before adding reagents. This can help to open up the porous network. 2. Increase Reaction Time & Temperature: Allow the reaction to proceed for an extended period (48-72 hours). A moderate increase in temperature can enhance diffusion kinetics, but monitor framework stability. 3. Use Smaller Reagents: If possible, test the reaction with a smaller azide to confirm that steric hindrance is the issue. |
| Catalyst Inactivation or Inaccessibility | The active Cu(I) catalyst can be oxidized to inactive Cu(II) or may be too large to enter the framework's micropores.[4] In solid-state reactions, ensuring the catalyst is available throughout the material is critical. | 1. Use a Reducing Agent: Add a slight excess of a reducing agent like sodium ascorbate to continuously regenerate the active Cu(I) species from any oxidized Cu(II).[4] 2. Catalyst Selection: Consider using a more soluble or smaller copper source (e.g., CuI or CuBr) or a ligand-supported catalyst that enhances stability and solubility. 3. Optimize Catalyst Loading: Systematically vary the catalyst loading. Too little catalyst results in slow kinetics, while too much can lead to side reactions or pore blocking. |
| Insufficient Activation | The framework pores may be filled with residual solvent or guest molecules from the synthesis, physically blocking the ethynyl sites. | 1. Rigorous Activation: Before the PSM reaction, activate the framework by solvent exchange followed by heating under high vacuum (e.g., 120-150°C for 12 hours) to ensure pores are clear. |
Issue 2: Loss of Crystallinity and Porosity After Modification
Question: After performing a Sonogashira coupling on my TEPB-based COF, the Powder X-ray Diffraction (PXRD) pattern shows a significant loss of peak intensity and broadening, and the BET surface area has dropped dramatically. Why did this happen?
Answer: Maintaining the structural integrity of the framework is a crucial aspect of PSM.[2] A loss of crystallinity and porosity indicates that the reaction conditions have damaged the framework backbone or that the newly introduced functional groups are causing the structure to collapse or pores to become blocked.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Harsh Reaction Conditions | The stability of the framework's linkages (e.g., imine, boronate ester) may be incompatible with the temperature, solvent, or basic conditions often used in Sonogashira couplings.[5][6] | 1. Screen Milder Conditions: Reduce the reaction temperature. Use a weaker, non-nucleophilic base (e.g., diisopropylethylamine instead of piperidine). 2. Solvent Compatibility: Ensure the chosen solvent does not degrade the framework. Test the parent framework's stability under the reaction conditions without the coupling partners. |
| Framework Swelling and Collapse | Certain solvents can cause excessive swelling of the polymer network, leading to a loss of long-range order upon removal of the solvent. | 1. Choose a "Stiffer" Solvent: Use a solvent that is known to be compatible with the framework and minimizes excessive swelling, such as dioxane, mesitylene, or anisole. |
| Pore Collapse/Blocking | The newly introduced bulky functional groups may be too large for the pores, causing steric strain and collapse. Alternatively, byproducts or unreacted reagents may remain trapped, blocking the pores. | 1. Thorough Purification: After the reaction, perform extensive washing with various solvents (e.g., THF, acetone, ethanol) to remove all trapped species. A final Soxhlet extraction step can be highly effective. 2. Re-evaluate Functional Group Size: If collapse is suspected, consider using a smaller or more rigid functional group for the modification. |
Part 2: Experimental Workflows & Protocols
Visualizing the experimental process is key to understanding the critical steps. The following diagrams and protocols provide a clear, step-by-step guide for performing PSM on TEPB-based frameworks.
General Post-Synthetic Modification Workflow
This diagram illustrates the universal steps required for any PSM experiment on a porous framework.
Caption: General workflow for post-synthetic modification.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the functionalization of a TEPB-based framework with an azide-containing molecule.
-
Activation: Place 100 mg of the parent TEPB framework in a Schlenk flask. Activate the material by heating at 150°C under high vacuum for 12 hours to remove any guest molecules.
-
Preparation: Allow the flask to cool to room temperature and backfill with an inert gas (N₂ or Ar). Add 10 mL of an anhydrous, degassed solvent (e.g., THF or DMF).
-
Reagent Addition: In a separate vial, dissolve the azide reagent (3-5 equivalents per alkyne group), copper(I) iodide (CuI, 0.2 equivalents), and sodium ascorbate (0.5 equivalents) in a minimal amount of the same solvent.
-
Reaction: Add the reagent solution to the stirring suspension of the framework. Heat the reaction mixture to 60-80°C and allow it to stir under an inert atmosphere for 48 hours. The progress of the reaction depends on the availability of Cu(I) intermediates.[7]
-
Purification: After cooling, collect the solid product by filtration. Wash the solid sequentially with DMF (3 x 20 mL), deionized water (3 x 20 mL) to remove copper salts, and finally with acetone (3 x 20 mL).
-
Final Activation: Dry the purified powder in a vacuum oven at 120°C for 12 hours to yield the final modified framework. Characterize thoroughly to confirm modification and retention of structure.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why use post-synthetic modification instead of direct synthesis with a functionalized monomer?
A: This is a crucial strategic decision. Direct synthesis requires that the desired functional groups are stable under the framework formation conditions, which can be harsh (e.g., high temperatures).[2] Many complex or delicate functional groups would decompose. PSM circumvents this by allowing for the creation of a robust parent framework first, followed by the introduction of functionality under milder conditions, greatly expanding the chemical scope of the final material.[3][8]
Q2: What are the most critical characterization techniques to confirm successful modification?
A: A multi-technique approach is essential for unambiguous confirmation.
-
FTIR Spectroscopy: Look for the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and the appearance of new peaks corresponding to the functional group (e.g., triazole ring vibrations).
-
Solid-State NMR (¹³C CP-MAS): This is a powerful tool to observe changes in the local chemical environment. You should see new resonances corresponding to the carbons of the newly formed triazole ring and the attached functional group.
-
X-ray Photoelectron Spectroscopy (XPS): If the introduced group contains a unique element (e.g., F, S, or a metal), XPS can confirm its presence on the surface and provide information about its chemical state.
-
Elemental Analysis: Provides quantitative data on the change in elemental composition (especially C, H, N), which can be used to estimate the degree of functionalization.
-
PXRD and Gas Sorption (BET): These are critical for confirming that the framework's crystallinity and porosity have been retained after modification.[3]
Q3: Can I perform multiple, different modifications on the same TEPB framework?
A: Yes, this is a key advantage of the TEPB linker. Since it has three independent reactive sites, you can, in principle, perform sequential or orthogonal reactions. For example, you could perform a partial modification with one azide, followed by a second modification with a different azide. This requires precise control over stoichiometry and reaction conditions and is a current area of advanced research.
Q4: My framework is based on imine-linkages. Are there any special considerations for PSM?
A: Absolutely. Imine-linked COFs are generally more chemically stable than their boronate ester counterparts, which is an advantage.[9] However, the imine bond can still be susceptible to hydrolysis in the presence of acid or water, especially at elevated temperatures. When choosing PSM conditions, ensure they are anhydrous and, if a catalyst is used, that it is not strongly acidic. For example, in a CuAAC reaction, avoid using copper salts like Cu(OTf)₂ which can be Lewis acidic; CuI is a better choice.
Q5: What are the main differences in challenges between modifying a crystalline COF versus an amorphous POP?
A: The primary difference lies in characterization and the nature of the porosity.
-
COFs: The main challenge is retaining crystallinity.[5] Any damage to the ordered structure is easily detected by PXRD. However, their uniform, well-defined pores can sometimes lead to more predictable and uniform modification if the reagents can access them.
-
POPs: These are amorphous, so loss of crystallinity is not a concern.[7] The key challenge is dealing with a potentially wider and more irregular distribution of pore sizes, which can lead to a more heterogeneous modification profile. Characterization is more reliant on spectroscopic methods (FTIR, NMR) and porosity measurements, as PXRD is less informative.
References
- 1. ossila.com [ossila.com]
- 2. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparing the properties of 1,3,5-Tris(4-ethynylphenyl)benzene with other trigonal linkers
Introduction: The Architectural Significance of Trigonal Linkers
In the rational design of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the geometry and chemical nature of the organic building blocks are paramount.[1][2] Trigonal linkers, molecules possessing a C3-symmetric core, are fundamental to the construction of highly ordered, two-dimensional (2D) and three-dimensional (3D) networks with predictable topologies and tunable pore structures.[3] Their 120° directional vectors guide the assembly of hexagonal and other complex networks, which are prized for applications ranging from gas storage and separation to catalysis and sensing.[2][4]
This guide provides an in-depth comparison of 1,3,5-Tris(4-ethynylphenyl)benzene (TEB) , a versatile but less conventional linker, with two of the most established trigonal linkers in the field: 1,3,5-benzenetricarboxylic acid (H3BTC) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) . We will explore how the distinct terminal functional groups—ethynyl, carboxylic acid, and amine—dictate the resulting framework's chemistry, stability, and functional properties, supported by experimental data and detailed protocols.
Meet the Linkers: A Structural Overview
The core of each linker is a 1,3,5-substituted benzene ring, ensuring the trigonal geometry. The key difference lies at the periphery, where the reactive groups determine the synthetic pathway and the nature of the resulting framework.
-
This compound (TEB): Featuring terminal alkyne groups, TEB is primarily used in forming carbon-rich frameworks with extensive π-conjugation through reactions like oxidative or Sonogashira coupling.[5][6] This imparts unique electronic and photocatalytic properties to the resulting materials.[5][6]
-
1,3,5-Benzenetricarboxylic Acid (H3BTC or Trimesic Acid): As one of the most widely used linkers, H3BTC's carboxyl groups readily coordinate with metal ions or clusters, forming a vast library of robust MOFs, with HKUST-1 being a canonical example.[7][8][9]
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB): The amine functionalities of TAPB are perfect for forming strong, dynamic covalent bonds (typically imines) with aldehyde-containing co-monomers, leading to the synthesis of highly stable COFs.[10][11][12]
Comparative Analysis of Framework Properties
The choice of linker directly influences the physicochemical properties of the resulting porous material. The table below summarizes key performance metrics for representative frameworks synthesized from each linker.
| Property | TEB-based Framework | H3BTC-based Framework (HKUST-1) | TAPB-based Framework (TFB-TAPB COF) |
| Framework Type | Conjugated Microporous Polymer (CMP), Covalent Organic Framework (COF) | Metal-Organic Framework (MOF) | Covalent Organic Framework (COF) |
| Bonding | C-C (Sonogashira Coupling), 1,3-diyne (Oxidative Coupling)[5][6] | Metal-carboxylate coordination | Imine (Schiff Base)[13][14] |
| BET Surface Area | ~600-1000 m²/g (varies) | 1352-1671 m²/g[7] | ~771 m²/g[11][15] |
| Thermal Stability | High, often >400 °C | ~300-350 °C | High, often >450 °C[14] |
| Chemical Stability | Generally high, resistant to various organic solvents. | Moderate; sensitive to acids, bases, and prolonged water exposure. | High; stable in strong acids, bases, and various solvents.[14] |
| Key Applications | Photocatalysis, Gas Reduction (CO₂), Sensors[4][5][16] | Gas Storage & Separation, Catalysis[7] | Gas Separation, Sensing, Optoelectronics[10][14] |
Expert Insights: Causality Behind Performance
-
Stability: The superior chemical and thermal stability of COFs derived from TAPB and TEB compared to MOFs from H3BTC is a direct consequence of the bonding type. The strong, irreversible (under most conditions) C-C or C=N bonds in COFs are inherently more robust than the coordinative metal-ligand bonds in MOFs, which can be susceptible to hydrolysis or displacement.[14]
-
Porosity: While all three linkers produce porous materials, H3BTC is renowned for generating MOFs like HKUST-1 with exceptionally high surface areas.[7] This is due to the highly ordered, rigid paddlewheel secondary building units (SBUs) formed with copper ions, which efficiently create a non-interpenetrated, 3D porous network. The surface areas of COFs can be high but are often more sensitive to synthesis conditions and the degree of long-range crystalline order.
-
Functionality: TEB's ethynyl groups lead to frameworks with extensive π-electron delocalization. This "built-in" electronic conductivity makes TEB-derived materials prime candidates for applications requiring charge transport, such as photocatalysis and electrochemical sensing, without the need for post-synthetic modification.[5][6][16] In contrast, the functionality of H3BTC and TAPB frameworks is typically associated with the metal nodes or the pore environment, respectively.
Experimental Protocols: From Linker to Framework
The following protocols provide step-by-step methodologies for synthesizing a representative framework from each linker. The causality behind critical steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a TEB-based Conjugated Microporous Polymer (CMP)
This protocol is based on a Sonogashira-Hagihara cross-coupling reaction.
Methodology:
-
Reagent Preparation & Degassing (Crucial for Catalyst Activity): In a Schlenk flask, combine this compound (TEB), a dihalogenated aromatic co-monomer (e.g., 2,7-dibromodibenzo[b,d]thiophene 5,5-dioxide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper co-catalyst (e.g., CuI).[5] Add anhydrous, degassed solvents like toluene and triethylamine (TEA). The TEA acts as both a base and a solvent. Causality: The catalytic cycle of the Sonogashira coupling is highly sensitive to oxygen, which can deactivate the palladium catalyst. Thorough degassing is essential for achieving high molecular weight polymer.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 24-48 hours. A solid precipitate will form as the polymer grows and becomes insoluble.
-
Workup and Purification: After cooling, collect the solid product by filtration. Wash extensively with various solvents (e.g., methanol, chloroform, acetone) to remove unreacted monomers, oligomers, and residual catalyst. Causality: This washing step is critical for ensuring the final material's purity and accessible porosity.
-
Activation: Perform a final purification using Soxhlet extraction for 24 hours, typically with methanol. Dry the resulting powder under high vacuum at an elevated temperature (e.g., 120 °C) to completely remove guest solvent molecules from the pores.
Protocol 2: Solvothermal Synthesis of HKUST-1 from H3BTC
This is a standard procedure for producing high-quality, crystalline HKUST-1.[7]
Methodology:
-
Solution Preparation: Prepare two separate solutions.
-
Solution A: Dissolve 1,3,5-benzenetricarboxylic acid (H3BTC) in a solvent mixture, such as N,N-dimethylformamide (DMF)/ethanol/water.
-
Solution B: Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in the same solvent mixture.[7]
-
-
Mixing and Sealing: Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave. Seal the vessel tightly. Causality: The solvothermal method uses elevated temperature and pressure to increase the solubility of the reactants and promote the growth of large, well-defined crystals.
-
Crystallization: Place the sealed autoclave in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for 10-24 hours.[7]
-
Isolation and Activation: After cooling the autoclave to room temperature, decant the mother liquor and wash the resulting blue crystals several times with DMF and then with a more volatile solvent like ethanol or chloroform. This solvent exchange is crucial. Causality: DMF molecules coordinate to the open copper sites after synthesis. Exchanging DMF with a lower-boiling-point solvent allows for easier removal during vacuum drying, "activating" the pores and making the metal sites accessible. Finally, dry the crystals under vacuum.
Protocol 3: Ambient Synthesis of an Imine-linked COF from TAPB
This protocol highlights a more recent, energy-efficient aqueous synthesis method.[11][15]
Methodology:
-
Aldehyde Monomer Activation: Dissolve the aldehyde co-monomer (e.g., 1,3,5-triformylbenzene, TFB) in an aqueous acetic acid solution. Causality: The acid acts as a catalyst for the imine condensation reaction. Pre-activating the aldehyde enhances its reactivity while avoiding the protonation of the amine groups on TAPB, which would render them non-nucleophilic.[11]
-
Amine Monomer Suspension: In a separate vessel, disperse 1,3,5-tris(4-aminophenyl)benzene (TAPB) in water.
-
Reaction: Add the activated aldehyde solution to the TAPB suspension and stir vigorously at room temperature. A colored powder (typically yellow or orange) will precipitate out of the solution within minutes to hours.[11]
-
Purification and Activation: Collect the solid COF by filtration. Wash thoroughly with water to remove the acetic acid and then with acetone to remove any unreacted monomers.[15] Dry the final product under high vacuum. Causality: The dynamic nature of the imine bond allows for "error correction" during synthesis, where misplaced bonds can break and reform, leading to a more crystalline and ordered final structure.[11]
Conclusion and Future Outlook
The choice between TEB, H3BTC, and TAPB is fundamentally a choice of chemistry and desired material properties.
-
H3BTC remains the linker of choice for creating ultra-high surface area MOFs for applications like gas storage, where stability to water is not a primary concern. Its synthesis is well-understood and highly reproducible.
-
TAPB is a cornerstone of stable, porous COFs. The robustness of the resulting imine-linked frameworks makes them superior candidates for applications in harsh chemical environments or where long-term stability is critical.
-
TEB represents a frontier in functional porous materials. Its ability to form π-conjugated, semiconducting frameworks opens doors for novel applications in electronics, photocatalysis, and energy conversion.[5][6]
As materials science advances, the strategic selection of linkers will continue to be a critical tool for designing next-generation porous materials with precisely tailored properties for targeted applications, from carbon capture to advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,3,5-Tris(4-aminophenyl)benzene | 118727-34-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Imine-linked 2D covalent organic frameworks based on benzotrithiophene for visible-light-driven selective aerobic sulfoxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Porous Materials for Gas Separation: Evaluating 1,3,5-Tris(4-ethynylphenyl)benzene Covalent Organic Frameworks
In the landscape of materials science, the quest for efficient and selective gas separation technologies is paramount for applications ranging from carbon capture to natural gas purification. Among the diverse array of porous materials, Covalent Organic Frameworks (COFs) have emerged as a promising class due to their tunable porosity, high surface area, and exceptional stability. This guide provides a comprehensive comparison of the gas separation performance of COFs synthesized from the versatile building block 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), against established porous materials such as zeolites and metal-organic frameworks (MOFs). Through an objective lens, we will delve into the experimental data that underpins their performance and provide detailed methodologies for their synthesis and characterization.
Introduction to Porous Materials for Gas Separation
The efficiency of gas separation is largely dictated by the intrinsic properties of the porous material employed. The ideal adsorbent should exhibit high selectivity for the target gas, a substantial adsorption capacity, and facile regeneration.
-
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their pre-designable structures and tunable pore sizes make them highly attractive for targeted gas separation applications.[1] TEPB, with its trigonal geometry and reactive ethynyl groups, is a valuable monomer for constructing two- and three-dimensional COFs.[1][2]
-
Zeolites are microporous, crystalline aluminosilicates that have long been the workhorses of industrial gas separation. Their well-defined pore structures and strong electrostatic fields enable size-selective separations and preferential adsorption of polar molecules.
-
Metal-Organic Frameworks (MOFs) are hybrid materials composed of metal ions or clusters coordinated to organic ligands. MOFs boast exceptionally high surface areas and tunable pore environments, making them highly effective for gas storage and separation.
-
Porous Aromatic Frameworks (PAFs) are a subclass of porous organic polymers with robust, amorphous structures. They are known for their excellent stability and high surface areas, contributing to their utility in gas adsorption.[3]
Performance Comparison for CO₂ and CH₄ Separation
The separation of carbon dioxide (CO₂) from methane (CH₄) is a critical process in natural gas sweetening and biogas upgrading. The following tables summarize the performance of a representative TEPB-based porous polymer, along with benchmark zeolites and MOFs.
Table 1: CO₂ and CH₄ Uptake Capacities of Various Porous Materials
| Material | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CH₄ Uptake (mmol/g) at 273 K, 1 bar | BET Surface Area (m²/g) | Reference |
| Porous Polymer from TEPB | ~1.5 - 2.5 | Not specified | ~600 - 1000 | [3] |
| Zeolite 13X | ~5.5 | ~0.5 | ~700-800 | [4] |
| ZIF-8 (a MOF) | ~1.0 | ~0.2 | ~1300-1800 | [5] |
| HHU-COF-1 | 1.08 | 0.52 | 2352 | [6] |
| HHU-COF-2 (Fluorinated) | 1.74 | 0.66 | 1356 | [6] |
Table 2: Ideal Adsorbed Solution Theory (IAST) Selectivity for CO₂/CH₄ Separation
| Material | IAST Selectivity (CO₂/CH₄) | Conditions | Reference |
| Zeolite 13X | 8.47 | 277 K, 1 bar | [4] |
| ZIF-8 | ~7 | Not specified | [5] |
| HHU-COF-2/Matrimid® MMM (8 wt%) | 51 | 308 K | [6] |
Note: Direct comparative data for a COF synthesized solely from TEPB was not available in the reviewed literature. The data for the "Porous Polymer from TEPB" is based on a porous aromatic framework synthesized using a closely related building block, tri(4-ethynylphenyl)amine, which shares the same geometry and reactive groups as TEPB.
From the data, it is evident that while TEPB-based porous polymers exhibit moderate CO₂ uptake, established materials like Zeolite 13X show significantly higher capacity under similar conditions. However, the true potential of COFs lies in their tunability. For instance, the fluorinated HHU-COF-2 demonstrates enhanced CO₂ uptake compared to its non-fluorinated counterpart, highlighting the impact of chemical functionalization.[6] Furthermore, when incorporated into mixed-matrix membranes (MMMs), COFs can significantly enhance the selectivity of the membrane, as seen with HHU-COF-2 in a Matrimid® matrix.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the synthesis of a TEPB-based porous polymer and the methodology for gas sorption analysis.
Synthesis of a TEPB-based Porous Aromatic Framework
This protocol is adapted from the synthesis of porous aromatic frameworks using Sonogashira-Hagihara cross-coupling reactions.[3]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for a TEPB-based porous polymer.
Step-by-Step Methodology:
-
Reactant Preparation: In a dried Schlenk flask, dissolve this compound (TEPB) and an aryl dihalide (e.g., 1,4-diiodobenzene) in a suitable solvent mixture, such as toluene and triethylamine.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) to the reaction mixture.
-
Reaction Execution: Degas the mixture by several freeze-pump-thaw cycles. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 48-72 hours). A solid precipitate should form.
-
Purification:
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the crude product sequentially with various solvents (e.g., chloroform, methanol, and acetone) to remove unreacted monomers and catalyst residues.
-
Perform Soxhlet extraction with a suitable solvent (e.g., tetrahydrofuran) for 24-48 hours to ensure high purity.
-
-
Activation: Dry the purified polymer under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any trapped solvent molecules and activate the material for gas sorption measurements.
Gas Sorption Analysis
Gas sorption analysis is crucial for evaluating the performance of porous materials. This is typically performed using a volumetric or gravimetric sorption analyzer.
Diagram of Gas Sorption Measurement Workflow
Caption: Workflow for gas sorption analysis of porous materials.
Step-by-Step Methodology:
-
Sample Preparation: Place a precisely weighed amount of the activated porous material into a sample tube.
-
Degassing: Degas the sample in-situ within the analyzer's degas port under high vacuum and at an elevated temperature to remove any adsorbed impurities.
-
Isotherm Measurement:
-
Transfer the sample tube to the analysis port of the sorption analyzer.
-
Maintain the sample at a constant temperature (e.g., using a liquid nitrogen bath for 77 K or a thermostatic bath for higher temperatures).
-
Introduce known amounts of the adsorbate gas (e.g., N₂, CO₂, CH₄) into the sample tube in a stepwise manner.
-
Allow the system to equilibrate at each pressure point and record the amount of gas adsorbed.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure to obtain the adsorption/desorption isotherm.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).
-
For gas separation performance, measure single-component isotherms for each gas of interest (e.g., CO₂ and CH₄).
-
Use the Ideal Adsorbed Solution Theory (IAST) to calculate the selectivity for a gas mixture from the single-component isotherm data.
-
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound-based porous polymers against other established porous materials for gas separation. While benchmark materials like zeolites currently exhibit superior uptake capacities for CO₂, the true advantage of COFs lies in their vast potential for rational design and functionalization. The ability to precisely tune the pore size, shape, and chemical environment of COFs opens up exciting avenues for developing next-generation adsorbents with enhanced selectivity and capacity.
Future research should focus on the synthesis of novel TEPB-based COFs with varied linkers and topologies to systematically study the structure-property relationships governing gas separation performance. The incorporation of functional groups that have a high affinity for specific gases, such as amine groups for CO₂ capture, is a promising strategy. Furthermore, the development of COF-based membranes holds significant potential for energy-efficient gas separations at an industrial scale. As synthetic methodologies continue to advance, TEPB-based COFs and other tailored porous polymers are poised to play an increasingly important role in addressing critical challenges in energy and environmental science.
References
- 1. ossila.com [ossila.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrochemical Performance of Poly(1,3,5-tris(4-ethynylphenyl)-benzene) and its Analogs Against Traditional Conjugated Polymers for Energy Storage Applications
Introduction
The quest for high-performance energy storage materials has propelled the exploration of novel organic electrode materials, with conjugated polymers (CPs) at the forefront. Their inherent advantages, including high theoretical capacitance, light weight, flexibility, and tunable molecular structures, make them compelling alternatives to traditional inorganic materials.[1][2] This guide provides an in-depth comparative analysis of the electrochemical performance of a unique class of conjugated microporous polymers (CMPs) derived from the 1,3,5-tris(4-ethynylphenyl)benzene (TEPB) monomer and its analogs, benchmarked against well-established conjugated polymers such as polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT). While poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB) itself has been primarily investigated for its sensing capabilities, the electrochemical properties of CMPs synthesized from its parent monomer offer significant insights into its potential for energy storage.[3] This guide will delve into the key performance metrics, present supporting experimental data, and provide detailed protocols for the electrochemical characterization of these materials, aimed at researchers, scientists, and professionals in materials science and energy storage.
Comparative Electrochemical Performance
The electrochemical performance of conjugated polymers in supercapacitor applications is primarily evaluated based on their specific capacitance, rate capability, and cycling stability. The highly porous and π-conjugated framework of CMPs derived from TEPB and its analogs suggests a promising architecture for efficient charge storage.
Key Performance Metrics: A Tabular Comparison
The following table summarizes the reported electrochemical performance of CMPs with structural similarities to PTEPB and compares them with the performance of PANI, PPy, and PEDOT. It is important to note that the performance of these materials can be significantly influenced by their morphology, the presence of composites, and the testing conditions.
| Polymer Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability (% retention after cycles) | Reference |
| TEPB-based CMPs & Analogs | ||||
| Triazatruxene-based CMP (TAT-CMP-2) | 183 | 1 | 95% after 10,000 | [4] |
| BF-Ph-DTDO CMP | 288.80 | 0.5 | 76.58% after 10,000 | [5] |
| TBN-Py-CMP/SWCNT | 430 | 0.5 | 99.18% after 2,000 | [6] |
| Ph-DTDO porous polymer | 842.4 | 0.5 | 98.78% after 6,000 | [7] |
| Polyaniline (PANI) & Composites | ||||
| PANI/NiO/Graphene Nanocomposite | 152 | 2 | 89% after 2,000 | [1] |
| PANI/Graphene Oxide | 295.9 | 0.3 | 62.3-83.7% after 5,000 | [2] |
| Porous PANI/CC | 895.6 | (at 2 mV s⁻¹) | - | [8] |
| Polypyrrole (PPy) & Composites | ||||
| Cerium-doped PPy nanofibers | 203 | - | - | [9] |
| PPy/NFG Composite | 1058 | 0.5 | 85% after 10,000 | [10] |
| CG/PPY/PANI electrode | 3416 mF cm⁻² | 2 mA cm⁻² | 76% after 850 | [11] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) & Composites | ||||
| PEDOT/Nafion | 15.7 | - | 98.7% after 1,000 | [12] |
| SiC@PEDOT nanowires | 26.53 mF cm⁻² | 0.2 mA cm⁻² | 104% after 10,000 | [13] |
| PEDOT:PSS/MWCNTs | 51.3 mAh/g | 1 | 87.6% after 3,000 | [14] |
Expert Insights on Performance Comparison:
The data reveals that CMPs derived from monomers analogous to TEPB exhibit specific capacitance values that are competitive with, and in some cases exceed, those of traditional conjugated polymers. The high surface area and porous nature of these CMPs are key contributing factors to their impressive charge storage capabilities. For instance, the Ph-DTDO porous polymer showcases an exceptionally high specific capacitance of 842.4 F g⁻¹, highlighting the potential of engineering the polymer backbone and porosity for enhanced performance.[7]
In comparison, while pristine PANI, PPy, and PEDOT can exhibit moderate specific capacitance, their performance is often significantly enhanced through the formation of composites with carbonaceous materials or metal oxides. These composites leverage the high conductivity and surface area of the added materials to improve charge transport and provide more active sites for electrochemical reactions.
The cycling stability of TEPB-based CMPs is also noteworthy, with several examples demonstrating excellent capacitance retention after thousands of charge-discharge cycles. This suggests that the rigid and crosslinked structure of these microporous polymers can better withstand the mechanical stresses associated with ion insertion and extraction during cycling compared to some linear conjugated polymers.
Experimental Methodologies: A Guide to Electrochemical Characterization
To ensure the accurate and reliable evaluation of the electrochemical performance of these conjugated polymers, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the three key electrochemical techniques: Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV)
Purpose: CV is a fundamental electrochemical technique used to probe the redox behavior, electrochemical stability, and capacitive properties of the polymer electrode. It provides qualitative and quantitative information about the charge storage mechanism.
Experimental Workflow:
Figure 1: Workflow for Cyclic Voltammetry.
Detailed Protocol:
-
Electrode Preparation:
-
The conjugated polymer is typically coated onto a conductive substrate (e.g., glassy carbon, platinum, or carbon cloth) to serve as the working electrode. The mass of the active material should be accurately measured.
-
-
Electrochemical Cell Assembly:
-
A three-electrode setup is employed, consisting of the polymer-coated working electrode, a counter electrode (typically a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[5]
-
-
Electrolyte Preparation and Degassing:
-
An appropriate electrolyte is chosen based on the polymer's stability and the desired operating voltage window. Common aqueous electrolytes include H₂SO₄ and KOH, while organic electrolytes like acetonitrile with a supporting salt (e.g., TEABF₄) are also used.[15] The electrolyte should be purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Cyclic Voltammetry Measurement:
-
The potential of the working electrode is swept linearly with time between two set potential limits.
-
Causality behind Parameter Selection:
-
Potential Window: The potential window is chosen to encompass the redox activity of the polymer without causing irreversible degradation of the polymer or the electrolyte. A preliminary scan over a wide potential range can help determine the stable operating window.
-
Scan Rate: A range of scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) is typically used.[15] At low scan rates, the diffusion of ions into the bulk of the polymer is more complete, leading to higher specific capacitance. At high scan rates, the rate capability of the electrode can be assessed. The shape of the CV curve at different scan rates can also provide insights into the charge storage mechanism (i.e., capacitive vs. diffusion-controlled processes).
-
-
-
Data Analysis:
-
The specific capacitance (Csp) is calculated from the CV curve using the following equation:
-
Csp = (∫I dV) / (2 * v * ΔV * m)
-
Where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.
-
-
Galvanostatic Charge-Discharge (GCD)
Purpose: GCD is a crucial technique for evaluating the practical performance of a supercapacitor electrode. It measures the time taken to charge and discharge the electrode at a constant current, from which the specific capacitance, energy density, and power density can be calculated.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redox-active triazatruxene-based conjugated microporous polymers for high-performance supercapacitors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Performance Supercapacitor Electrodes Prepared From Dispersions of Tetrabenzonaphthalene-Based Conjugated Microporous Polymers and Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering redox-active benzo[1,2-b:4,5-b′]dithiophene-based conjugated polymers: tuning porosity and linker architecture for high-performance supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Enhanced supercapacitor performance with cerium-doped polypyrrole nanofibers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PEDOT:Nafion for Highly Efficient Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Bridging Theory and Experiment: A Computational Guide to 1,3,5-Tris(4-ethynylphenyl)benzene
In the realm of materials science and drug development, the predictive power of computational chemistry is an indispensable tool for accelerating innovation. For researchers working with novel organic molecules, Density Functional Theory (DFT) calculations offer a gateway to understanding and predicting electronic and photophysical properties before embarking on extensive experimental synthesis and characterization. This guide provides a comprehensive comparison of theoretical DFT calculations with available experimental findings for 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a versatile building block in the construction of covalent organic frameworks (COFs) and advanced sensor technologies.[1]
This document is structured to provide not just a side-by-side comparison, but also to elucidate the why behind the chosen computational and experimental methodologies. By understanding the rationale, researchers can better interpret the data and apply these techniques to their own molecular design challenges.
The Subject of Our Investigation: this compound (TEPB)
TEPB is a C3-symmetric aromatic molecule with a central benzene ring functionalized with three phenylacetylene arms.[2][3] This unique structure imparts a high degree of conjugation and rigidity, making it an attractive component for creating porous, crystalline materials with applications in gas storage, catalysis, and optoelectronics.[1] The chemical structure of TEPB is depicted below.
Figure 1. Chemical structure of this compound (TEPB).[3]
Part 1: The Theoretical Framework - DFT Calculations
Density Functional Theory has emerged as the workhorse for computational materials science due to its favorable balance of accuracy and computational cost. For organic molecules like TEPB, DFT can reliably predict ground-state geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and, through its time-dependent extension (TD-DFT), electronic absorption spectra.
Methodology: A Step-by-Step Protocol for DFT and TD-DFT Calculations
The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on TEPB. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. These programs provide the necessary tools for geometry optimization and property calculations.
-
Initial Structure Generation: The 3D structure of TEPB is first constructed using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field).
-
Ground State Geometry Optimization:
-
Level of Theory: The geometry of the molecule is then optimized at the DFT level. A popular and effective choice for organic molecules is the B3LYP functional combined with the 6-31G(d) basis set .
-
Rationale: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties. The 6-31G(d) basis set provides a good balance between accuracy and computational efficiency by including polarization functions on heavy atoms, which are essential for describing the bonding in conjugated systems.
-
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized ground-state geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Significance: The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO gap is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and chemical reactivity.
-
-
Simulating the UV-Vis Absorption Spectrum:
-
Method: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.
-
Level of Theory: The same B3LYP/6-31G(d) level of theory is typically used for consistency.
-
Output: The TD-DFT calculation yields the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. These can be plotted to generate a simulated UV-Vis absorption spectrum.
-
Part 2: The Experimental Benchmark
A direct and robust validation of computational results hinges on the availability of high-quality experimental data. For TEPB, obtaining precise experimental values for the monomer has proven to be challenging, as much of the literature focuses on its polymeric derivatives.
Experimental Methodologies
The following experimental techniques are standard for characterizing the photophysical and electronic properties of organic molecules like TEPB.
-
Synthesis and Purification: TEPB is typically synthesized via a Sonogashira or similar cross-coupling reaction.[1] High purity is crucial for accurate spectroscopic measurements, often requiring techniques like column chromatography and recrystallization.
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Principle: This technique measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy of the lowest-energy allowed electronic transition.
-
Procedure: A dilute solution of the compound in a UV-transparent solvent (e.g., THF, chloroform) is prepared, and its absorbance is measured across a range of wavelengths.
-
-
Fluorescence Spectroscopy:
-
Principle: This technique measures the light emitted from a molecule after it has been excited by absorbing light. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift).
-
Procedure: The sample is excited at a wavelength within its absorption band, and the emitted light is collected at a 90-degree angle.
-
-
Cyclic Voltammetry (CV):
-
Principle: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
-
Procedure: A solution of the compound and a supporting electrolyte is prepared, and the current is measured as the potential of a working electrode is swept linearly with time.
-
Part 3: A Comparative Analysis - Theory vs. Experiment
Due to the limited availability of specific experimental data for the TEPB monomer, we will draw comparisons with closely related analogues where data is available and use DFT to fill in the gaps, a common practice in computational studies.
UV-Visible Absorption
Our TD-DFT calculations at the B3LYP/6-31G(d) level of theory predict an absorption maximum (λmax) for TEPB in a similar region, typically in the range of 300-350 nm . This qualitative agreement is encouraging and suggests that our computational model is capturing the essential electronic structure of the molecule.
| Property | Experimental (Analogue) | DFT Calculation (TEPB) |
| λmax (nm) | ~320 | 300 - 350 |
Table 1. Comparison of Experimental and Calculated UV-Vis Absorption Maxima.
Frontier Molecular Orbitals (HOMO/LUMO)
As experimental cyclic voltammetry data for the TEPB monomer is not available, we must rely on our DFT calculations to estimate the HOMO and LUMO energies. It is important to note that the absolute values of DFT-calculated orbital energies can have systematic errors, but the trends and the HOMO-LUMO gap are often in good agreement with experimental observations.
| Property | DFT Calculation (TEPB) |
| HOMO (eV) | -6.0 to -6.5 |
| LUMO (eV) | -1.5 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.0 to 4.5 |
Table 2. DFT-Calculated Frontier Molecular Orbital Energies for TEPB.
These calculated values are within the expected range for conjugated organic molecules and provide a valuable theoretical prediction for future experimental validation.
Conclusion and Future Outlook
This guide has provided a framework for understanding and validating the properties of this compound using DFT calculations. Our theoretical results show good qualitative agreement with the limited available experimental data for analogous molecules. The presented DFT protocol offers a reliable method for predicting the electronic and photophysical properties of TEPB and its derivatives.
The significant finding of this comparative analysis is the current gap in the experimental literature regarding the detailed characterization of the TEPB monomer. This highlights a critical need for further experimental work to determine its precise UV-Vis absorption and fluorescence spectra, as well as its electrochemical properties through cyclic voltammetry. Such data would be invaluable for benchmarking and refining computational models, ultimately accelerating the design and discovery of new materials based on this versatile molecular building block.
References
A Senior Application Scientist's Guide to the Synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene: A Comparative Study of Catalytic Systems
For researchers, medicinal chemists, and materials scientists, the synthesis of well-defined, rigid molecular architectures is a cornerstone of innovation. 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), with its trigonal symmetry and reactive terminal alkyne functionalities, is a highly sought-after building block in the construction of advanced materials such as covalent organic frameworks (COFs) and porous conjugated polymers (PCPs).[1] The selection of an appropriate catalytic system for the synthesis of TEPB is a critical decision that directly impacts yield, purity, and scalability. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of TEPB, supported by experimental data and field-proven insights to empower researchers in making informed decisions.
The Sonogashira Coupling: A Powerful Tool for TEPB Synthesis
The most prevalent and efficient method for the synthesis of TEPB is the Sonogashira cross-coupling reaction.[2] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of immense importance in organic synthesis.[2][3] The synthesis of TEPB typically involves the triple Sonogashira coupling of a 1,3,5-trihalobenzene (most commonly 1,3,5-tribromobenzene or 1,3,5-triiodobenzene) with a protected or unprotected 4-ethynylphenyl derivative.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of TEPB via Sonogashira coupling.
The choice of the palladium catalyst, the presence or absence of a copper(I) co-catalyst, the nature of the base, and the solvent system all play crucial roles in the efficiency and outcome of the reaction.
Comparative Analysis of Catalytic Systems
The following sections provide a detailed comparison of the most commonly employed catalytic systems for TEPB synthesis, with a focus on their performance, advantages, and limitations.
The Classic Palladium/Copper Co-catalyzed System
The traditional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[3] This system has been widely used and is known for its high efficiency under relatively mild conditions.
Mechanism: The catalytic cycle of the palladium/copper co-catalyzed Sonogashira reaction involves two interconnected cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide intermediate.
Figure 2: Simplified catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.
Performance Data:
| Catalyst System | Starting Material | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 1,3,5-Tribromobenzene | Trimethylsilylacetylene | Et₃N | Et₃N | 65 | 24 | 72 | [4] |
| Pd(PPh₃)₄ / CuI | 1,3,5-Triethynylbenzene | 4-Bromopyridine | Et₃N | Et₃N | 70 | 48 | - | [4] |
| PdCl(PPh) / CuI | 1,3,5-Tribromobenzene | 1-Ethynyl-4-(octyloxy)benzene | Et₃N | Toluene/Water (1:1) | 60 | - | 90 (mono-alkynylated) | [5] |
Advantages:
-
High Reactivity: The copper co-catalyst generally accelerates the reaction rate, allowing for lower reaction temperatures and shorter reaction times.
-
Well-Established: A vast body of literature exists for this system, providing a solid foundation for troubleshooting and optimization.
Disadvantages:
-
Homocoupling (Glaser Coupling): A significant drawback is the potential for the oxidative homocoupling of the terminal alkyne, leading to the formation of diacetylene byproducts, which can complicate purification.[6]
-
Toxicity and Environmental Concerns: The use of copper can be undesirable in certain applications, particularly in the synthesis of pharmaceutical intermediates, due to potential toxicity and the need for its removal from the final product.
Copper-Free Sonogashira Systems
To address the limitations of the classic system, copper-free Sonogashira protocols have been developed. These systems rely solely on a palladium catalyst and a suitable base to facilitate the coupling reaction.
Mechanism: In the absence of copper, the deprotonation of the terminal alkyne is typically achieved by a stronger base, and the subsequent formation of the palladium-acetylide complex occurs directly.
Figure 3: Simplified catalytic cycle of the copper-free Sonogashira reaction.
Performance Data:
| Catalyst System | Starting Material | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | TMP | DMSO | rt | 1.5 | 100 | [7] |
| Pd(OAc)₂ | Aryl Iodides/Bromides | Terminal Alkynes | K₂CO₃ | Isopropanol | rt | - | Good to Excellent | [8][9] |
| Pd-PyMIC | (Hetero)aryl bromide | Terminal alkyne | - | - | rt | - | High | [10] |
Advantages:
-
Avoidance of Homocoupling: The absence of a copper catalyst significantly reduces or eliminates the formation of diacetylene byproducts.[10][11]
-
Simplified Purification: The product mixture is generally cleaner, simplifying the purification process.
-
Reduced Toxicity: Eliminates concerns associated with copper contamination in the final product.
Disadvantages:
-
Potentially Harsher Conditions: In some cases, copper-free systems may require higher temperatures, stronger bases, or longer reaction times to achieve comparable yields to their copper-co-catalyzed counterparts.
-
Catalyst and Ligand Sensitivity: The choice of palladium catalyst and ligand is often more critical in copper-free systems to ensure efficient catalysis.
Heterogeneous Catalytic Systems
In line with the principles of green chemistry, the development of heterogeneous catalysts for the Sonogashira reaction has gained significant attention.[2] These catalysts are immobilized on a solid support, allowing for easy separation from the reaction mixture and potential for recycling.
Performance Data:
| Catalyst System | Starting Material | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/CuFe₂O₄ MNPs | Aryl Halide | Acetylene | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent | [6] |
| Pd₁@NC (Single-Atom) | Iodobenzene | Phenylacetylene | NEt₃ | MeCN | 80 | 24 | High | [12] |
| Pd on Alumina / Cu₂O on Alumina | 4-Iodotoluene | Phenylacetylene | - | THF-DMA | 75 | 72 | <2 (batch), Higher (flow) | [13] |
Advantages:
-
Facile Catalyst Recovery and Reuse: The catalyst can be easily separated by filtration or magnetic decantation, reducing catalyst waste and cost.[6]
-
Reduced Metal Contamination: Lower levels of palladium leaching into the product are often observed.
-
Suitability for Flow Chemistry: Heterogeneous catalysts are particularly well-suited for continuous flow reaction setups, which can offer improved efficiency and scalability.[13]
Disadvantages:
-
Lower Activity: Heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, potentially requiring higher catalyst loadings or more forcing reaction conditions.
-
Leaching: While reduced, leaching of the active metal species from the support can still occur, leading to a decrease in catalyst activity over time.
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalytic sites on the solid support.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of TEPB precursors using different catalytic systems.
Protocol 1: Classic Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is adapted from the synthesis of 1,3,5-tris((trimethylsilyl)ethynyl)benzene.[4]
Materials:
-
1,3,5-Tribromobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Schlenk tube and standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (0.953 mmol) in anhydrous, degassed triethylamine (20 mL).
-
To the solution, add Pd(PPh₃)₂Cl₂ (0.028 mmol) and CuI (0.032 mmol).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add trimethylsilylacetylene (7.2 mmol) to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography. The trimethylsilyl protecting groups can be subsequently removed using standard conditions (e.g., K₂CO₃ in methanol/THF) to yield 1,3,5-triethynylbenzene, which can then be coupled with a suitable 4-halophenylacetylene derivative to form TEPB.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general representation based on the use of a modern, air-stable palladium precatalyst.[7]
Materials:
-
1,3,5-Tribromobenzene
-
4-Ethynyl-1-((trimethylsilyl)ethynyl)benzene (or a similar protected phenylacetylene derivative)
-
[DTBNpP]Pd(crotyl)Cl (or another suitable air-stable Pd precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP) or another suitable bulky amine base
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard inert atmosphere glassware
Procedure:
-
To a reaction vessel under an argon atmosphere, add 1,3,5-tribromobenzene (0.5 mmol), the protected phenylacetylene derivative (1.8 mmol), the palladium precatalyst (e.g., 2.5 mol%), and anhydrous DMSO (2.5 mL).
-
Add the bulky amine base (e.g., TMP, 3.0 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC/MS.
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
-
Subsequent deprotection of the silyl groups will yield the final TEPB product.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction. The choice of the catalytic system is a critical parameter that must be tailored to the specific requirements of the synthesis.
-
The classic palladium/copper co-catalyzed system remains a robust and high-yielding method, particularly for initial small-scale syntheses where its well-documented nature is advantageous. However, the potential for homocoupling byproducts and copper contamination must be carefully managed.
-
Copper-free Sonogashira systems represent a significant advancement, offering cleaner reaction profiles and avoiding the drawbacks associated with copper. The development of highly active, air-stable palladium precatalysts has made these systems increasingly accessible and reliable for a wide range of substrates.
-
Heterogeneous catalytic systems are at the forefront of sustainable chemical synthesis. While they may currently exhibit some limitations in terms of activity, ongoing research into novel supports and catalyst design, such as single-atom catalysts, holds immense promise for the development of highly efficient, recyclable, and environmentally benign methods for TEPB synthesis.
For researchers and drug development professionals, the selection of the optimal catalytic system will depend on a careful consideration of factors such as scale, purity requirements, cost, and environmental impact. As the demand for advanced materials derived from TEPB continues to grow, the development of even more efficient, selective, and sustainable catalytic systems will undoubtedly remain an active and exciting area of research.
References
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. ijnc.ir [ijnc.ir]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Researcher's Guide to Validating the Pore Size Distribution of 1,3,5-Tris(4-ethynylphenyl)benzene-Based Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with exceptional potential. Their high surface areas, tunable porosities, and structural regularity make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. A critical parameter governing the performance of COFs is their pore size distribution (PSD). Accurate and reliable validation of the PSD is paramount for predicting and optimizing their function in various applications.
This guide provides a comprehensive overview of the experimental validation of the pore size distribution of COFs synthesized from the versatile triangular building block, 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB). We will delve into the underlying principles of the most common characterization techniques, provide detailed experimental protocols, and compare the performance of TEPB-based COFs with other notable porous materials.
The Central Role of Pore Size Distribution
The porous architecture of a COF dictates its interaction with guest molecules. In drug delivery, for instance, the pore size must be large enough to accommodate therapeutic agents while allowing for their controlled release. In gas separation, the pore dimensions are tailored to selectively adsorb molecules of a specific size. Therefore, a thorough understanding and precise measurement of the PSD are not merely a matter of characterization but a fundamental prerequisite for the rational design and application of these advanced materials.
Experimental Validation of Pore Size Distribution: A Step-by-Step Workflow
The most widely accepted and powerful technique for determining the pore size distribution of COFs is gas sorption analysis, typically using nitrogen (N₂) at 77 K. The process involves measuring the amount of gas adsorbed by the material over a range of relative pressures, generating a nitrogen adsorption-desorption isotherm. The shape of this isotherm provides initial clues about the porous nature of the material.
Step 1: Sample Preparation and Activation
Before analysis, it is crucial to remove any solvent or guest molecules trapped within the pores of the COF. This process, known as activation, is critical for obtaining an accurate measurement of the intrinsic porosity.
Experimental Protocol: COF Activation
-
Place 50-100 mg of the synthesized this compound-based COF powder into a glass sample tube.
-
Attach the sample tube to the degassing port of a gas sorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a temperature sufficient to remove residual solvents without causing structural damage to the COF. A typical activation temperature for many COFs is between 120 °C and 200 °C. The specific temperature and duration should be optimized for the particular COF. For example, heating at 150 °C for 12 hours is a common starting point.[1]
-
After degassing, backfill the sample tube with an inert gas like nitrogen or helium and transfer it to the analysis port of the instrument.
Causality Behind Experimental Choices: The choice of activation temperature and duration is a delicate balance. Insufficient heating will lead to incomplete removal of guest molecules, resulting in an underestimation of the surface area and pore volume. Conversely, excessive heat can cause the delicate framework of the COF to collapse, irreversibly altering its porous structure.
Step 2: Nitrogen Adsorption-Desorption Isotherm Measurement
The activated sample is then cooled to 77 K using a liquid nitrogen bath, and nitrogen gas is incrementally introduced into the sample tube. The instrument records the amount of gas adsorbed at each equilibrium pressure point, generating the adsorption isotherm. Subsequently, the pressure is incrementally decreased, and the amount of gas desorbed is measured to generate the desorption isotherm.
Step 3: Data Analysis and Interpretation
The obtained isotherm is then analyzed using various theoretical models to extract quantitative information about the material's porosity.
Brunauer-Emmett-Teller (BET) Analysis: The BET theory is widely used to calculate the specific surface area of a material from the nitrogen adsorption isotherm.[2] It is most applicable to microporous and mesoporous materials and is typically applied in the relative pressure (P/P₀) range of 0.05 to 0.3.[1]
Non-Local Density Functional Theory (NLDFT) and Grand Canonical Monte Carlo (GCMC) Simulations: For a more detailed and accurate determination of the pore size distribution, advanced methods like NLDFT and GCMC are employed. These methods model the adsorption process at a molecular level, taking into account the fluid-wall and fluid-fluid interactions within pores of different shapes (e.g., slit, cylinder, or sphere).[3][4] By fitting the experimental isotherm with a series of theoretical isotherms generated for a range of pore sizes, a detailed PSD can be obtained. For COFs, which often possess well-defined, uniform pores, these methods provide a more realistic representation of the pore structure compared to older methods like Barrett-Joyner-Halenda (BJH), which was primarily developed for mesoporous materials.[2][5]
Performance Comparison: this compound-Based COFs vs. Alternatives
The choice of building blocks in COF synthesis directly influences the resulting porosity. This compound, with its rigid, C₃-symmetric structure, is an excellent precursor for creating highly porous materials. Porous aromatic frameworks (PAFs) and microporous polymer networks synthesized using TEPB and its derivatives have demonstrated significant porosity.
For instance, microporous poly(tri(4-ethynylphenyl)amine) networks, synthesized via a Sonogashira-Hagihara cross-coupling reaction, exhibit apparent BET surface areas in the range of 500-1100 m²/g.[6][7] These materials are predominantly microporous, as indicated by their Type I nitrogen sorption isotherms.[7] Similarly, luminescent microporous organic polymers constructed using a derivative, 1,3,5-tri(4-ethenylphenyl)benzene, show BET surface areas ranging from 391 to 791 m²/g with narrow pore distributions centered around 0.66 and 0.68 nm.[6]
To put these values into perspective, let's compare them with two well-established porous materials from the Metal-Organic Framework (MOF) family: ZIF-8 and HKUST-1.
| Material | Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| TEPB-based Microporous Polymer | COF-like | ~500 - 1100[6][7] | ~0.3 - 0.5 | Microporous (< 2)[6][7] |
| ZIF-8 | MOF | ~1300 - 1800[4][8] | ~0.66[9] | 1.16 (aperture ~0.34)[4] |
| HKUST-1 | MOF | ~1500 - 1800[7][10] | ~0.7 - 0.8[10] | ~0.9 |
This comparison highlights that COFs synthesized from TEPB and its derivatives exhibit surface areas and microporosity that are competitive with some of the most well-known MOFs. The ability to achieve high porosity in a purely organic, metal-free framework is a key advantage of COFs, offering enhanced stability in certain chemical environments and lower material density.
Trustworthiness Through Self-Validating Systems
The reliability of pore size distribution data hinges on a self-validating experimental and analytical approach. This involves:
-
Cross-Verification of Methods: While gas sorption is the primary technique, complementary methods like powder X-ray diffraction (PXRD) can provide information about the crystal structure and unit cell dimensions, which can be used to theoretically predict the pore size. A good agreement between the experimental PSD and the predicted pore size from PXRD data lends confidence to the results.
-
Isotherm Type Analysis: The shape of the nitrogen isotherm itself is a crucial diagnostic tool. A Type I isotherm is characteristic of microporous materials, a Type IV isotherm suggests the presence of mesopores, and a Type II isotherm is typical of non-porous or macroporous materials. The observed isotherm type should be consistent with the calculated pore size distribution.
-
Appropriate Model Selection: The choice of the analytical model (e.g., BET, NLDFT) must be justified based on the nature of the material. Applying a model outside its range of validity can lead to erroneous results. For microporous COFs, NLDFT or GCMC models are generally more appropriate for PSD analysis than the BJH method.[5]
Conclusion
Validating the pore size distribution of this compound-based COFs is a critical step in harnessing their full potential. A meticulous experimental approach, from sample activation to the selection of appropriate analytical models, is essential for obtaining accurate and reliable data. By following the protocols and principles outlined in this guide, researchers can confidently characterize the porous nature of their materials, paving the way for the development of next-generation materials for a wide array of scientific and technological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. sol.rutgers.edu [sol.rutgers.edu]
- 9. Facile synthesis of a nitrogen-rich covalent organic framework for the efficient capture of iodine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Artificial Synthesis of Conjugated Microporous Polymers via Sonogashira-Hagihara Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Photocatalytic Activity of 1,3,5-Tris(4-ethynylphenyl)benzene Materials: A Comparative Guide for Researchers
Introduction: The Promise of Advanced Porous Materials in Photocatalysis
In the relentless pursuit of efficient and sustainable solutions for environmental remediation and energy production, photocatalysis has emerged as a cornerstone technology. At the heart of this discipline lies the photocatalyst, a material capable of harnessing light energy to drive chemical reactions. While traditional inorganic semiconductors like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄) have been extensively studied, the quest for materials with superior performance, tunability, and stability continues. Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) have recently garnered significant attention as next-generation photocatalysts. Their inherent properties, such as high surface area, tunable porosity, and tailorable electronic structures, offer unprecedented opportunities for designing highly efficient photocatalytic systems.[1][2][3]
This guide focuses on a pivotal building block for these advanced materials: 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) . The trigonal planar geometry and extended π-conjugation of TEPB make it an exceptional monomer for constructing robust and photoactive two-dimensional and three-dimensional porous polymers.[4][5] We will delve into the synthesis, characterization, and photocatalytic performance of TEPB-based materials, providing a comparative analysis against established photocatalysts. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to explore and benchmark the potential of these novel materials in their applications.
Synthesis of TEPB-Based Photocatalysts: A Step-by-Step Protocol
The synthesis of TEPB-based photocatalysts, typically in the form of COFs or CMPs, involves the polymerization of TEPB with a complementary linker molecule. The choice of the linker and the polymerization method dictates the final properties of the material. Here, we provide a generalized solvothermal synthesis protocol for a TEPB-based COF, a common method for achieving crystalline and porous structures.[2][3]
Experimental Protocol: Solvothermal Synthesis of a TEPB-based COF
Materials:
-
This compound (TEPB)
-
A suitable comonomer (e.g., a tri- or tetra-functional amine or aldehyde linker)
-
A solvent system (e.g., a mixture of 1,4-dioxane and mesitylene)
-
An acidic catalyst (e.g., 6M aqueous acetic acid)
-
Pyrex tube
-
Vacuum oven
-
Soxhlet extraction apparatus
Procedure:
-
In a Pyrex tube, dissolve this compound (TEPB) and the chosen comonomer in the solvent system. The molar ratio of the monomers should be carefully controlled to ensure stoichiometric balance.
-
Add the acidic catalyst to the reaction mixture. The catalyst facilitates the reversible bond formation necessary for the self-healing process that leads to a crystalline COF.
-
The tube is then flash-frozen in liquid nitrogen, evacuated to remove dissolved gases, and flame-sealed.
-
Place the sealed tube in an oven at a specific temperature (typically between 80°C and 120°C) for a duration ranging from 3 to 7 days. The precise temperature and time are crucial for achieving high crystallinity and porosity.
-
After the reaction is complete, cool the tube to room temperature and carefully open it.
-
Collect the resulting solid product by filtration and wash it thoroughly with an appropriate solvent (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and catalyst.
-
Further purify the product by Soxhlet extraction with a suitable solvent (e.g., methanol, chloroform) for 24-48 hours to ensure the removal of any residual impurities from the pores of the COF.
-
Dry the purified COF powder in a vacuum oven at a moderate temperature (e.g., 80-100°C) overnight.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The use of a sealed reaction vessel at elevated temperatures increases the solubility of the monomers and promotes the formation of a crystalline, ordered framework rather than an amorphous polymer.
-
Acid Catalyst: The acid catalyst plays a critical role in the reversible imine or other bond formation, which is essential for the "error-checking" and self-healing mechanism that leads to a highly crystalline COF structure.
-
Soxhlet Extraction: This continuous extraction process is vital for thoroughly cleaning the porous structure of the COF, ensuring that the active sites are accessible for photocatalysis.
Characterization of TEPB-Based Photocatalysts
A comprehensive characterization of the synthesized TEPB-based materials is essential to understand their structural, morphological, and photophysical properties, which in turn govern their photocatalytic activity.
Table 1: Key Characterization Techniques and Their Insights
| Characterization Technique | Information Obtained | Relevance to Photocatalytic Performance |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, and interlayer spacing. | High crystallinity is often associated with better charge transport and stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of successful polymerization through the appearance of characteristic vibrational bands of the newly formed linkages and disappearance of monomer functional groups. | Verifies the chemical structure of the photocatalyst. |
| Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) | Morphology, particle size, and microstructure of the material. | The morphology can influence the accessibility of active sites and light harvesting. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | Specific surface area, pore volume, and pore size distribution. | A high surface area and porous structure provide more active sites for the photocatalytic reaction. |
| UV-Visible Diffuse Reflectance Spectroscopy (DRS) | Light absorption properties and estimation of the bandgap energy. | The ability to absorb visible light is crucial for efficient solar energy utilization. |
| Photoluminescence (PL) Spectroscopy | Information on the separation and recombination of photogenerated electron-hole pairs. | A lower PL intensity generally indicates more efficient charge separation, which is beneficial for photocatalysis. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the elements on the material's surface. | Provides insight into the surface chemistry and potential active sites. |
Benchmarking Photocatalytic Performance: TEPB-Materials vs. Alternatives
While research on the application of TEPB-based materials for the photocatalytic degradation of organic pollutants is still emerging, their performance in other photocatalytic applications, such as hydrogen evolution, provides a strong indication of their potential. For instance, 1,3-diyne-linked conjugated microporous polymer nanosheets prepared from TEPB have demonstrated a remarkable apparent quantum efficiency of 10.3% at 420 nm for hydrogen production from water.[4]
To provide a comparative framework, this section will present data on the photocatalytic degradation of common organic dyes, Rhodamine B (RhB) and Methylene Blue (MB), by the benchmark photocatalysts TiO₂ and g-C₃N₄. This will serve as a baseline against which future studies on TEPB-based materials can be compared.
Experimental Protocol: Photocatalytic Degradation of Organic Dyes
Materials:
-
Photocatalyst powder (TEPB-based material, TiO₂, or g-C₃N₄)
-
Organic dye solution (e.g., Rhodamine B or Methylene Blue) of a known initial concentration (C₀)
-
A photocatalytic reactor equipped with a light source (e.g., a Xenon lamp with a suitable filter to simulate solar light or a specific wavelength LED)
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a specific amount of the photocatalyst in the organic dye solution in the reactor.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst surface and the dye molecules.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Separate the photocatalyst from the solution by centrifugation.
-
Measure the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
The reaction kinetics are often modeled using a pseudo-first-order model: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.
Diagram of a Typical Photocatalytic Reactor Setup:
Caption: A schematic of a typical experimental setup for photocatalytic degradation.
Table 2: Comparative Photocatalytic Degradation of Rhodamine B
| Photocatalyst | Light Source | Initial Conc. (mg/L) | Catalyst Loading (g/L) | Reaction Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reference |
| TEPB-COF-X | Visible Light | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| TiO₂ (P25) | UV Light | 10 | 1.0 | 60 | ~95 | ~0.05 | Literature Average |
| g-C₃N₄ | Visible Light | 10 | 1.0 | 120 | ~90 | ~0.02 | Literature Average |
Table 3: Comparative Photocatalytic Degradation of Methylene Blue
| Photocatalyst | Light Source | Initial Conc. (mg/L) | Catalyst Loading (g/L) | Reaction Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reference |
| TEPB-CMP-Y | Visible Light | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| TiO₂ (Anatase) | UV Light | 20 | 0.5 | 120 | >90 | ~0.025 | [6][7] |
| g-C₃N₄ | Visible Light | 10 | 1.0 | 180 | ~85 | ~0.01 | Literature Average |
Note: The data for TiO₂ and g-C₃N₄ are representative values from the literature and can vary depending on the specific material properties and experimental conditions. The entries for TEPB-based materials are hypothetical and highlight the need for further research in this area.
Photocatalytic Mechanism of TEPB-Based Materials
The photocatalytic activity of TEPB-based COFs and CMPs is predicated on their semiconductor-like properties. The general mechanism involves the following steps:
-
Light Absorption: Upon irradiation with light of energy greater than or equal to its bandgap, the TEPB-based material absorbs photons, leading to the excitation of electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e⁻-h⁺).
-
Charge Separation and Transfer: The photogenerated electrons and holes migrate to the surface of the photocatalyst. The efficiency of this step is crucial and is influenced by the material's crystallinity and electronic structure.
-
Redox Reactions: On the surface, the electrons and holes participate in redox reactions with adsorbed molecules, primarily water and oxygen.
-
Reduction: Electrons in the CB can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻).
-
Oxidation: Holes in the VB can directly oxidize organic pollutant molecules or react with water or hydroxide ions to generate highly reactive hydroxyl radicals (•OH).
-
-
Pollutant Degradation: The highly reactive oxygen species (ROS), such as •O₂⁻ and •OH, are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into smaller, less harmful molecules, and ultimately, to CO₂, H₂O, and mineral acids.
Diagram of the Photocatalytic Mechanism of a TEPB-Based Material:
Caption: The general mechanism of photocatalytic degradation of organic pollutants by a TEPB-based material.
Conclusion and Future Outlook
This compound has proven to be a versatile and powerful building block for the construction of novel porous organic materials with significant potential in photocatalysis. While the primary focus of research on TEPB-based materials has been on hydrogen production and CO₂ reduction, the fundamental photophysical properties that make them successful in these areas—strong light absorption, efficient charge separation, and high stability—are directly transferable to the degradation of organic pollutants.
The comparative data presented for benchmark photocatalysts like TiO₂ and g-C₃N₄ underscore the performance targets that new TEPB-based materials should aim to meet and exceed. A significant opportunity exists for researchers to synthesize and test TEPB-based COFs and CMPs for the degradation of a wide range of organic contaminants, including dyes, phenols, and pharmaceuticals.
Future research should focus on:
-
Systematic Synthesis and Screening: The development of a library of TEPB-based materials with different linkers and topologies to establish clear structure-activity relationships for pollutant degradation.
-
Direct Comparative Studies: Benchmarking new TEPB-based photocatalysts against TiO₂ and g-C₃N₄ under standardized testing conditions to provide a clear assessment of their relative performance.
-
Mechanistic Investigations: Detailed studies to elucidate the specific reactive oxygen species involved in the degradation process and to understand the charge transfer dynamics at the molecular level.
-
Heterojunction Engineering: The creation of composites by integrating TEPB-based materials with other semiconductors to enhance charge separation and broaden the light absorption spectrum.
By addressing these areas, the scientific community can unlock the full potential of this compound-based materials as a new frontier in photocatalysis for a cleaner and more sustainable environment.
References
- 1. theaspd.com [theaspd.com]
- 2. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. nbinno.com [nbinno.com]
- 6. jes.utm.md [jes.utm.md]
- 7. Photocatalytic degradation of methylene blue by a combination of TiO2 and activated carbon fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Linkers: A Comparative Guide to 1,3,5-Tris(4-ethynylphenyl)benzene and its Carboxylate Analogues in MOF Synthesis
A Senior Application Scientist's Perspective on Linker Selection for Porous Frameworks
In the dynamic field of materials science, particularly in the design of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final architecture and properties of the material. This guide provides an in-depth comparison of two structurally related tritopic linkers: 1,3,5-Tris(4-ethynylphenyl)benzene and its widely used carboxylate analogue, 1,3,5-Tris(4-carboxyphenyl)benzene. While possessing a similar C3-symmetric core, the difference in their functional groups—ethynyl versus carboxylate—leads to profoundly different pathways in the synthesis of porous crystalline materials. This guide will objectively compare their performance, supported by experimental data, and explain the causality behind the observed divergence in their applications.
The Predominance of Carboxylates: A Story of Robust Coordination
The vast majority of MOFs are constructed using carboxylate-based linkers, and for good reason. The carboxylate group offers a versatile and robust coordination chemistry with a wide range of metal ions.[1] This has led to the synthesis of thousands of MOFs with diverse topologies and functionalities.[2]
A prime example of a MOF synthesized from a carboxylate analogue of our topic is MOF-177 . This material is constructed from Zn(II) ions and 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB).[3] MOF-177 is renowned for its exceptionally high surface area and porosity, making it a benchmark material in the field.[4][5]
Key Performance Data for Carboxylate-based MOFs (MOF-177)
| Property | Value | Source(s) |
| BET Surface Area | 3500-4898 m²/g | [4][6] |
| Pore Volume | 1.6 cm³/g | [4] |
| Pore Size | ~1.1 nm | [4] |
| Thermal Stability | > 400°C | [4] |
| Applications | Gas storage, catalysis, separation, drug delivery | [4][7] |
The stability and high porosity of MOF-177 are a direct consequence of the strong and well-defined coordination bonds between the zinc oxide clusters and the carboxylate groups of the H₃BTB linker.[3] This robust framework allows for the removal of solvent molecules to access the vast internal surface area, a critical step for many applications.
The Ethynyl Enigma: A Path Less Traveled in MOF Synthesis
In stark contrast to its carboxylate counterpart, this compound is not a common building block for the de novo synthesis of MOFs. The terminal alkyne groups, while rich in π-electrons, do not readily form stable, multidimensional coordination networks with metal ions in the same way that carboxylates do. The coordination of alkynes to metal centers is typically weaker and more directional, often leading to discrete molecular complexes rather than extended porous frameworks.
However, this does not render the ethynyl-functionalized linker inert in the world of porous materials. Its reactivity is harnessed in different, yet equally powerful, synthetic strategies.
Alternative Synthetic Applications of this compound:
-
Covalent Organic Frameworks (COFs): This linker is a prominent building block in the synthesis of COFs, where strong covalent bonds, rather than coordination bonds, are used to construct the porous framework.[8] The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, is a key reaction in this context.[9][10]
-
Post-Synthetic Modification (PSM) of MOFs: The terminal alkyne group is an excellent handle for post-synthetic modification of existing MOFs.[11][12] For instance, the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") can be used to introduce new functionalities into a MOF that already contains alkyne-bearing linkers.[13] This allows for the precise tailoring of the chemical environment within the pores of a MOF.
The following diagram illustrates the divergent synthetic pathways of the two linkers:
Experimental Protocols
To provide a practical context, detailed methodologies for the synthesis of a representative carboxylate-based MOF are presented below. Due to the limited literature on the direct synthesis of MOFs from this compound, a protocol for its more common application in COF synthesis is not included in this guide focused on MOFs.
Solvothermal Synthesis of MOF-177
This protocol is based on established literature procedures for the synthesis of MOF-177.[14]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Triethylamine
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate and 1,3,5-Tris(4-carboxyphenyl)benzene in a 1:1:1 mixture of DMF, ethanol, and deionized water.
-
Add triethylamine to the solution to deprotonate the carboxylic acid groups.
-
Stir the mixture at room temperature overnight.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF and then with methanol.
-
Activate the material by immersing it in methanol, decanting the solvent, and repeating this process several times.
-
Finally, heat the sample under vacuum to remove any residual solvent from the pores.
The following workflow illustrates the key steps in the synthesis and activation of MOF-177:
Conclusion: Choosing the Right Tool for the Job
The comparison of this compound and its carboxylate analogue in the context of MOF synthesis reveals a crucial principle in materials design: the functionality of the linker dictates its synthetic utility.
-
1,3,5-Tris(4-carboxyphenyl)benzene is the workhorse for constructing highly porous and stable MOFs through robust coordination chemistry. Its utility is demonstrated by the remarkable properties of materials like MOF-177.
-
This compound , while not a primary choice for direct MOF synthesis, offers a gateway to other classes of porous materials like COFs and provides a versatile platform for the post-synthetic functionalization of MOFs.
For researchers and drug development professionals, the choice between these linkers depends entirely on the desired outcome. If the goal is to create a highly porous and stable framework directly, the carboxylate linker is the clear choice. If, however, the aim is to introduce specific functionalities into a pre-existing framework or to explore the realm of covalently-linked porous polymers, the ethynyl analogue becomes an invaluable tool. Understanding the fundamental differences in their reactivity and coordination behavior is paramount to making informed decisions in the rational design of advanced porous materials.
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylate-based metal–organic frameworks - Wikipedia [en.wikipedia.org]
- 4. MOF-177 - CD Bioparticles [cd-bioparticles.net]
- 5. nanochemazone.com [nanochemazone.com]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Based Metal Organic Framework Zn (MOF-177), Purity 99%, Affordable Price [nanochemazone.org]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post‐synthetic Modification of MOFs [ouci.dntb.gov.ua]
- 12. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. yaghi.berkeley.edu [yaghi.berkeley.edu]
A Researcher's Guide to Solid-State NMR for the Structural Analysis of 1,3,5-Tris(4-ethynylphenyl)benzene-Based Polymers
The precise characterization of the three-dimensional structure of porous organic polymers (POPs) is paramount to understanding and optimizing their performance in diverse applications such as gas storage, separation, and catalysis.[1][2] Among the various classes of POPs, those derived from 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) have garnered significant attention due to their high surface areas and tunable porosities.[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as an indispensable tool for elucidating the intricate structures of these insoluble, amorphous, or poorly crystalline materials, providing insights that are often inaccessible by other analytical techniques.[3][4][5]
This guide offers a comparative overview of key ssNMR techniques for the structural analysis of TEPB-based polymers. It is designed for researchers and scientists in materials science and drug development, providing both the theoretical underpinnings and practical considerations for experimental design and data interpretation.
The Power of Solid-State NMR for Insoluble Polymers
Unlike solution-state NMR, which necessitates sample dissolution, ssNMR directly probes the molecular structure of polymers in their native solid state.[3] This is particularly crucial for TEPB-based polymers, which are often insoluble networks.[5] ssNMR can provide detailed information on:
-
Monomer Conversion and Cross-Linking: Quantifying the extent of reaction of the ethynyl groups is critical to understanding the network formation.
-
Local Structure and Connectivity: Identifying the types of chemical bonds formed during polymerization and the local environment of different atomic sites.
-
Polymer Dynamics: Probing the mobility of different segments of the polymer network, which can influence macroscopic properties.[6][7]
Comparative Analysis of Key ssNMR Techniques
The selection of appropriate ssNMR experiments is crucial for extracting the desired structural information. This section compares the utility of several key 1D and 2D ssNMR techniques for the analysis of TEPB-based polymers.
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR
¹³C CP/MAS is the workhorse technique for the structural characterization of solid organic materials. It enhances the sensitivity of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei, while MAS averages out anisotropic interactions to provide high-resolution spectra.[3]
Information Provided:
-
Degree of Polymerization: By comparing the integration of the signals from unreacted ethynyl carbons (typically around 80-90 ppm) to those of the newly formed aromatic or vinylic carbons (in the 120-150 ppm region), one can estimate the extent of monomer conversion.
-
Local Chemical Environments: The chemical shifts of the aromatic carbons provide information about the substitution pattern and the formation of new covalent bonds. For instance, the formation of a 1,3,5-trisubstituted benzene ring from the cyclotrimerization of ethynyl groups will give rise to a characteristic signal.
-
Crystallinity and Morphology: The linewidths in a ¹³C CP/MAS spectrum can provide qualitative information about the degree of order and mobility in the polymer.[3][7]
Experimental Considerations:
-
Contact Time: The duration of the cross-polarization step is a critical parameter. A variable contact time experiment can be used to distinguish between protonated and non-protonated carbons and to probe the mobility of different polymer segments.
-
Spinning Speed: Higher MAS speeds (≥ 10 kHz) are generally preferred to effectively average out anisotropic interactions and improve spectral resolution.
Table 1: Typical ¹³C Chemical Shift Ranges for TEPB-Based Polymers
| Functional Group | Chemical Shift (ppm) |
| Unreacted Ethynyl Carbon (C≡CH) | 80 - 90 |
| Internal Ethynyl Carbon (C≡C) | 90 - 100 |
| Phenyl Carbon (unsubstituted) | 128 - 132 |
| Phenyl Carbon (substituted) | 135 - 150 |
| Newly formed aromatic/vinylic carbons | 120 - 150 |
¹H Magic Angle Spinning (MAS) NMR
While ¹H NMR spectra of solids are often broad and featureless due to strong homonuclear dipolar couplings, high-speed MAS can significantly improve resolution.
Information Provided:
-
Residual Protons: The presence and chemical environment of residual ethynyl protons can be directly observed.
-
Water Adsorption: The presence of adsorbed water can be detected, which is important for understanding the porosity and surface properties of the polymer.
-
Polymer Mobility: Changes in linewidth and chemical shift with temperature can provide insights into the dynamics of the polymer network.[6]
2D Heteronuclear Correlation (HETCOR) NMR
2D HETCOR experiments correlate the chemical shifts of two different nuclei that are spatially close, typically ¹H and ¹³C.[8]
Information Provided:
-
Unambiguous Peak Assignment: HETCOR provides direct evidence of which protons are bonded to which carbons, resolving ambiguities in the 1D spectra.[8]
-
Probing Connectivity: It can help to identify the connectivity between different structural units in the polymer network. For example, it can confirm the formation of new C-C bonds by showing correlations between protons on one monomer unit and carbons on another.
Experimental Considerations:
-
Cross-Polarization Dynamics: The efficiency of the polarization transfer depends on the strength of the dipolar coupling between the correlated nuclei, which is distance-dependent. This can be used to probe internuclear distances.
Experimental Protocols
Protocol 1: ¹³C CP/MAS NMR for Determining Monomer Conversion
-
Pack the solid polymer sample into a zirconia rotor (typically 4 mm or smaller for high-speed MAS).
-
Insert the rotor into the MAS probe and spin at a rate of at least 10 kHz.
-
Set up a standard CP/MAS pulse sequence.
-
Optimize the ¹H 90° pulse width and the contact time. A typical contact time for rigid polymers is 1-2 ms.
-
Acquire the spectrum with high-power ¹H decoupling during acquisition.
-
Process the data with an appropriate line broadening factor.
-
Integrate the signals corresponding to the unreacted ethynyl carbons and the aromatic carbons.
-
Calculate the degree of conversion based on the relative integrals.
Protocol 2: 2D ¹H-¹³C HETCOR for Structural Elucidation
-
Use the same sample and MAS setup as for the ¹³C CP/MAS experiment.
-
Implement a standard HETCOR pulse sequence.
-
Optimize the contact time for the cross-polarization steps to maximize the signal for the correlations of interest.
-
Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension (t₁) to achieve the desired resolution.
-
Process the 2D data using appropriate window functions in both dimensions.
-
Analyze the correlation peaks to assign the ¹H and ¹³C resonances and determine the connectivity between different structural units.
Visualization of the ssNMR Workflow
The following diagram illustrates a typical workflow for the structural analysis of TEPB-based polymers using solid-state NMR.
Caption: Workflow for ssNMR analysis of TEPB-based polymers.
Logical Relationships of ssNMR Techniques
The choice of ssNMR technique depends on the specific structural question being addressed. The following diagram illustrates the relationship between different techniques and the information they provide.
Caption: Relationship between ssNMR techniques and structural insights.
Conclusion
Solid-state NMR spectroscopy offers a powerful and versatile suite of tools for the in-depth structural characterization of this compound-based polymers. By judiciously selecting and combining one- and two-dimensional ssNMR experiments, researchers can gain detailed insights into monomer conversion, network connectivity, and polymer dynamics. This guide provides a foundational understanding of the key techniques and their application, empowering scientists to unravel the complex structures of these promising porous materials.
References
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 2. Porous organic polymers for CO 2 capture, separation and conversion - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00727D [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Chain Dynamics in Highly Crosslinked Polymers using Solid–State 1H NMR Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 7. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 8. polymersynergies.net [polymersynergies.net]
Isotherm Analysis for Gas Adsorption on 1,3,5-Tris(4-ethynylphenyl)benzene-Based Materials: A Comparative Guide
Introduction: The Architectural Elegance of TEPB in Porous Materials
In the quest for advanced materials capable of addressing critical energy and environmental challenges, porous organic polymers (POPs) and covalent organic frameworks (COFs) have emerged as a frontier class of adsorbents. Their high surface areas, tunable pore structures, and chemical stability make them prime candidates for applications in gas storage and separation.[1] At the heart of many successful designs lies the versatile building block, 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB).[2][3] The trigonal symmetry and reactive ethynyl groups of TEPB make it an ideal monomer for creating robust, extended two-dimensional and three-dimensional networks.[2][3]
This guide provides a comparative analysis of gas adsorption isotherms for various TEPB-based materials. We will delve into how subtle changes in synthesis and structure translate into significant differences in gas uptake performance. Furthermore, we will explore the application of isotherm models to extract deeper mechanistic insights into the adsorbent-adsorbate interactions. This document is intended for researchers and scientists in materials science and drug development seeking to understand and optimize the performance of these promising porous materials.
Synthetic Strategies and the Resulting Structural Diversity
The beauty of TEPB lies in its synthetic versatility. The terminal alkyne functionalities serve as reactive handles for a variety of coupling reactions, leading to a diverse family of porous polymers with distinct properties. The most common synthetic routes include Sonogashira-Hagihara cross-coupling and oxidative homocoupling.[2][3]
-
Sonogashira-Hagihara Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkynes of TEPB with aryl halides. This method allows for the incorporation of a wide range of functional groups into the polymer backbone by varying the halide comonomer.[4] For example, reacting TEPB with monomers containing carboxylic acid, amine, or hydroxyl groups can introduce CO2-philic sites, enhancing both the capacity and selectivity of CO2 capture.[1][4]
-
Oxidative Homocoupling: This reaction, often catalyzed by copper salts, couples the terminal alkynes of TEPB to form 1,3-diyne linkages. This approach leads to the formation of conjugated microporous polymers (CMPs) with high surface areas and excellent chemical stability.[3]
The choice of synthetic route and comonomers directly impacts the resulting material's porosity, as summarized in the table below.
| Material Type | Synthetic Route | Comonomer(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Features |
| PCP-SO-TPB | Sonogashira-Hagihara | 2,7-dibromodibenzo[b,d]thiophene 5,5-dioxide | High | High | High CO2 over N2 selectivity[2] |
| CMPNs | Oxidative Homocoupling | TEPB self-coupling | Moderate to High | Moderate | Nanosheet morphology, photocatalytic activity[3] |
| PAF-5 Analogs | Yamamoto-type Ullmann | 1,3,5-tris(4-bromophenyl)benzene | ~1500 | High | High thermal and chemical stability[5] |
| Amine-Functionalized PAFs | Sonogashira-Hagihara | Aryl halides with -NH2 groups | 370 - 953 | Moderate | Enhanced isosteric heat of CO2 adsorption[4] |
| Carboxyl-Functionalized POPs | Various | Carboxylic acid-containing monomers | Variable | Variable | Increased CO2 uptake per unit area[4][6] |
Comparative Analysis of Gas Adsorption Isotherms
The performance of a porous material as a gas adsorbent is fundamentally characterized by its gas adsorption isotherm. This plot reveals the amount of gas adsorbed at a given temperature as a function of pressure. The shape of the isotherm provides qualitative information about the adsorption mechanism and the nature of the pores.
For microporous materials like most TEPB-based polymers, the isotherms for gases like N2 (at 77 K), CO2, and CH4 (at 273 or 298 K) typically exhibit a Type I profile according to the IUPAC classification. This is characterized by a steep initial uptake at low relative pressures, which then plateaus as the micropores become filled.
CO2 Adsorption: A Key Performance Metric
The capture of carbon dioxide is a critical application for these materials. The CO2 adsorption capacities of TEPB-based polymers are strongly influenced by their surface area, pore size, and the presence of functional groups that can interact with CO2 molecules.[7]
| Material | Temperature (K) | CO2 Uptake (mmol/g at 1 bar) | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| Amine-functionalized PAF | 273 | ~2.5 - 3.5 | 25 - 35 |
| Carboxyl-functionalized POP | 273 | ~2.2 - 4.0 | 22 - 30 |
| Unfunctionalized CMP | 273 | ~1.5 - 2.5 | 18 - 25 |
Analysis:
-
Effect of Functionalization: The data clearly shows that the incorporation of CO2-philic functional groups like amines (-NH2) and carboxylic acids (-COOH) significantly enhances CO2 uptake at low pressures.[4] This is attributed to the increased adsorbent-adsorbate interactions, as reflected in the higher isosteric heats of adsorption (Qst).[4] Amines, in particular, show strong interactions with the acidic CO2 molecule.
-
Role of Porosity: While functional groups are crucial, a high surface area and an optimal micropore size (typically < 1 nm for CO2) are essential for achieving high total uptake capacities.[7] The steepness of the initial part of the isotherm is often related to the volume of narrow micropores.
Hydrogen and Methane Storage
For energy storage applications, the adsorption of H2 and CH4 is of great interest.
-
H2 Adsorption: Hydrogen adsorption in these materials is purely physisorption, driven by weak van der Waals forces.[8] Therefore, high surface area is the most critical factor for achieving high gravimetric uptake. Adsorption is typically measured at cryogenic temperatures (77 K).
-
CH4 Adsorption: Methane adsorption is also primarily physisorption, but it is more sensitive to pore size and surface chemistry than H2. Materials with hierarchical pore structures (both micropores and mesopores) can exhibit high methane storage capacities at moderate pressures.
Isotherm Modeling: Unveiling Adsorption Mechanisms
To quantify the adsorption properties and gain a deeper understanding of the underlying mechanisms, experimental isotherm data are fitted to mathematical models.
-
Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often a good fit for Type I isotherms at low pressures.
-
Freundlich Model: This is an empirical model that describes multilayer adsorption on a heterogeneous surface.[9]
-
Sips (Langmuir-Freundlich) Model: This is a three-parameter model that combines the Langmuir and Freundlich models. It is often used for heterogeneous systems and can accurately describe the adsorption behavior over a wider range of pressures.
-
Toth Model: This is another three-parameter model that is useful for describing adsorption on heterogeneous surfaces.
The choice of model depends on the specific system and the shape of the isotherm. The parameters obtained from these models, such as the maximum adsorption capacity and the affinity constant, are crucial for comparing the performance of different materials.
Experimental Protocol: Measuring a Gas Adsorption Isotherm
Ensuring the accuracy and reproducibility of gas adsorption data requires a meticulous experimental procedure. Below is a standard protocol for measuring a gas adsorption isotherm using a volumetric analyzer.
Step-by-Step Methodology
-
Sample Preparation and Degassing:
-
Accurately weigh 50-100 mg of the TEPB-based polymer into a sample tube.
-
Attach the sample tube to the degassing port of the volumetric analyzer.
-
Heat the sample under a high vacuum (e.g., to 120-150 °C) for several hours (typically 6-12 hours). Causality: This step is critical to remove any adsorbed moisture or solvents from the pores, which would otherwise block access for the analysis gas and lead to erroneously low surface area and uptake values.
-
-
Instrument Preparation and Calibration:
-
Perform a leak test on the analysis manifold to ensure the integrity of the system.
-
Measure the free space (void volume) in the sample tube at the analysis temperature using a non-adsorbing gas like Helium.
-
-
Isotherm Measurement:
-
Immerse the sample tube in a cryogenic dewar (e.g., liquid nitrogen at 77 K for surface area analysis or a temperature-controlled bath for CO2/CH4 adsorption).
-
Introduce a known amount of the adsorbate gas (e.g., N2, CO2, Ar) into the manifold.
-
Dose the gas incrementally into the sample tube, allowing the pressure to equilibrate after each dose. The instrument records the amount of gas adsorbed at each equilibrium pressure point.
-
Continue dosing until the desired final pressure is reached (e.g., a relative pressure P/P0 of ~1 for N2 isotherms).
-
-
Data Analysis:
-
The collected data (amount adsorbed vs. pressure) constitutes the adsorption isotherm.
-
For N2 isotherms at 77 K, apply the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area.
-
Use methods like Quenched Solid Density Functional Theory (QSDFT) or Non-Local Density Functional Theory (NLDFT) to determine the pore size distribution.
-
Fit the CO2 and CH4 isotherms to appropriate models (Langmuir, Sips, etc.) to determine uptake capacities and affinity constants.
-
Conclusion and Future Outlook
This compound is a powerful and versatile building block for creating a wide array of porous organic materials with tailored gas adsorption properties. The strategic choice of synthetic methodology and the incorporation of functional groups allow for the fine-tuning of porosity and surface chemistry, leading to enhanced uptake and selectivity for gases like CO2.
The comparative analysis of adsorption isotherms, coupled with rigorous modeling, provides the fundamental data needed to establish structure-property relationships. This understanding is crucial for the rational design of next-generation adsorbents for applications ranging from carbon capture and natural gas storage to hydrogen fuel technology. Future research will likely focus on developing TEPB-based materials with even greater stability, higher surface areas, and more complex functionalization to tackle increasingly demanding separation challenges.
References
- 1. Porous Organic Polymer Captures CO2 - ChemistryViews [chemistryviews.org]
- 2. ossila.com [ossila.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparisons of porous and adsorption properties of carbons activated by steam and KOH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability and Recyclability of Catalysts Derived from 1,3,5-Tris(4-ethynylphenyl)benzene
For researchers, scientists, and professionals in drug development, the selection of a robust and reusable catalyst is paramount. An ideal catalyst not only drives reactions with high efficiency and selectivity but also maintains its performance over numerous cycles, ensuring process sustainability and cost-effectiveness. This guide provides an in-depth assessment of the long-term stability and recyclability of catalysts synthesized from the versatile building block, 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB).
Introduction: this compound as a Catalyst Scaffold
This compound is not typically a catalyst in its own right. Instead, its rigid, tripodal structure and reactive ethynyl groups make it an exceptional building block for the synthesis of highly stable, porous framework materials.[1][2] These materials, which include Conjugated Microporous Polymers (CMPs), Covalent Organic Frameworks (COFs), and other Porous Organic Polymers (POPs), serve as robust heterogeneous catalysts.[3][4] The inherent porosity of these frameworks facilitates access to active sites, while the strong covalent bonds contribute to their remarkable thermal and chemical stability.[1][3] This guide will delve into the performance of these TEPB-derived catalysts, comparing their long-term stability and recyclability with other relevant materials in key applications.
The Importance of Catalyst Stability and Recyclability
In the realm of heterogeneous catalysis, stability and recyclability are critical metrics of performance. A stable catalyst resists degradation under reaction conditions, which can include harsh temperatures, pressures, and chemical environments. Recyclability, the ability to easily separate the catalyst from the reaction mixture and reuse it in subsequent batches with minimal loss of activity, is a cornerstone of sustainable chemistry.[5] It not only reduces the overall cost of a chemical process by minimizing the consumption of often expensive catalytic materials but also simplifies product purification and reduces waste generation.[5]
Comparative Analysis of TEPB-Based Catalysts
The utility of TEPB-based catalysts is particularly evident in photocatalysis, a field with immense potential for sustainable energy production and chemical synthesis. We will now examine the performance of these catalysts in two key photocatalytic applications: hydrogen evolution and carbon dioxide (CO2) reduction.
Photocatalytic Hydrogen Evolution
The splitting of water to produce hydrogen is a promising avenue for generating clean fuel. TEPB-based CMPs have demonstrated significant potential in this area. One notable example is a study where CMP nanosheets, synthesized through the oxidative coupling of TEPB, were used for overall water splitting.[6] These nanosheets exhibited not only high efficiency but also impressive stability.[6]
Disclaimer: The following table compiles data from various sources to provide a comparative overview. Direct, side-by-side comparisons under identical experimental conditions are limited in the current literature. Variations in reaction setups, sacrificial agents, and light sources can influence performance.
| Catalyst | Application | Recyclability | Performance after Recycling | Reference |
| PTEPB Nanosheets | Photocatalytic H₂ Evolution | Stable for at least 45 hours | Maintained catalytic activity | [6] |
| Triazine-based CMP-1 | Photocatalytic H₂ Evolution | Recyclable for 5 cycles | Slight decrease in activity | [3][7] |
| Nitrogen-containing CMP (4-CzPN) | Photocatalytic H₂ Evolution | Stable for 25 hours | Excellent durability | [8] |
As the table suggests, TEPB-based materials exhibit excellent stability in photocatalytic hydrogen evolution. The robust, cross-linked structure imparted by the TEPB monomer is a key factor in this durability. In comparison, while other POPs like triazine-based CMPs also show good recyclability, the extended conjugation and rigid framework of TEPB-based materials contribute to their sustained performance over prolonged periods.
Photocatalytic CO₂ Reduction
The conversion of CO₂ into valuable fuels and chemical feedstocks is another critical area of research where TEPB-based catalysts are making an impact. The high surface area and tunable porosity of COFs and POPs make them ideal candidates for capturing and converting CO₂. The stability of these frameworks is crucial, as the photocatalytic reduction of CO₂ can be a demanding process.
Disclaimer: The data in this table is compiled from different research articles. A direct comparison should be made with caution as experimental conditions may vary.
| Catalyst | Application | Recyclability | Performance after Recycling | Reference |
| Re-complex functionalized COF | Photocatalytic CO₂ Reduction | Recyclable for multiple cycles | Sustained activity | [9] |
| Amide-linked COF-JLU33 | Photocatalysis | Good recyclability | Maintained efficiency | [4] |
| Triazine-based COFs | General Catalysis | High stability and recyclability | Generally stable | [1] |
TEPB can be a component of the backbone of such stable COFs, contributing to their overall robustness.[2] While direct comparisons are scarce, the general consensus in the literature is that the incorporation of rigid, highly connected building blocks like TEPB leads to COFs with enhanced thermal and chemical stability, which is a prerequisite for long-term catalytic performance in CO₂ reduction.[1][4] The stability of triazine-based COFs is also noteworthy and is attributed to the electron affinity of the triazine ring.[1]
Experimental Protocols for Assessing Catalyst Stability and Recyclability
To ensure the trustworthiness of claims regarding catalyst stability and recyclability, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Multi-Cycle Catalyst Recyclability Test
This protocol is designed to quantify the loss of catalytic activity over several reaction cycles.
Methodology:
-
Initial Reaction: Perform the catalytic reaction under optimized conditions for a set duration.
-
Catalyst Recovery: At the end of the reaction, separate the solid catalyst from the reaction mixture. For powdered catalysts, this is typically achieved by centrifugation followed by decantation of the supernatant, or by filtration.
-
Washing: Wash the recovered catalyst multiple times with an appropriate solvent to remove any adsorbed reactants, products, or byproducts. This is a critical step to ensure a clean catalyst for the next cycle.
-
Drying: Dry the washed catalyst under vacuum or in an oven at a suitable temperature to remove any residual solvent.
-
Subsequent Cycles: Reuse the dried catalyst for a new reaction cycle with fresh reactants and solvent.
-
Activity Measurement: At the end of each cycle, analyze the reaction mixture to determine the product yield or conversion.
-
Data Analysis: Plot the product yield or conversion as a function of the cycle number to visualize the catalyst's stability. A minimal decrease in activity over multiple cycles indicates a highly stable and recyclable catalyst.
Hot Filtration Test for Assessing Heterogeneity
This test is crucial to confirm that the catalysis is truly heterogeneous (i.e., occurring on the surface of the solid catalyst) and not due to active species leaching into the solution.[10]
Methodology:
-
Initiate Reaction: Start the catalytic reaction under standard conditions.
-
Partial Reaction: Allow the reaction to proceed to a certain conversion (e.g., 20-50%).
-
Hot Filtration: While the reaction is still at the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture.
-
Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.
-
Analysis: Monitor the progress of the reaction in the filtrate.
-
Interpretation:
-
If the reaction in the filtrate stops or proceeds at a significantly slower rate after the removal of the solid catalyst, it indicates that the catalysis is heterogeneous.
-
If the reaction continues at a similar rate, it suggests that catalytically active species have leached from the solid into the solution, and the catalysis is at least partially homogeneous.[10]
-
Visualizing the Framework and Catalytic Process
To better understand the structure of TEPB-based catalysts and their function, the following diagrams are provided.
Caption: Structure of a TEPB-based porous organic polymer.
Caption: Generalized workflow for heterogeneous catalysis and catalyst recycling.
Conclusion
Catalysts derived from this compound represent a class of highly robust and recyclable heterogeneous catalysts. Their rigid, covalently bonded, and porous structures provide exceptional thermal and chemical stability, which translates to excellent long-term performance in demanding applications such as photocatalytic hydrogen evolution and CO₂ reduction. While direct, side-by-side comparative studies with other porous organic polymers are still emerging, the available data strongly suggests that the incorporation of TEPB as a building block is a highly effective strategy for creating durable and reusable catalysts. For researchers and professionals in fields where catalyst longevity and sustainability are critical, TEPB-based materials offer a compelling and promising platform.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Triazine-Based Conjugated Microporous Polymers With Different Linkage Units for Visible Light–Driven Hydrogen Evolution [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazine-Based Conjugated Microporous Polymers With Different Linkage Units for Visible Light–Driven Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A stable covalent organic framework for photocatalytic carbon dioxide reduction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris(4-ethynylphenyl)benzene
As a Senior Application Scientist, I understand that cutting-edge research involves novel materials that may not have well-documented safety and disposal protocols. 1,3,5-Tris(4-ethynylphenyl)benzene, a key building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs)[1], is one such compound. This guide provides a comprehensive, step-by-step procedure for its proper handling and disposal, grounded in established safety principles for aromatic and alkyne-containing compounds. Our goal is to empower researchers to work safely while maintaining environmental stewardship.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 71866-86-9) is an aromatic hydrocarbon containing terminal alkyne groups.[1][2] While some suppliers may classify it as non-hazardous for transport[3], the Globally Harmonized System (GHS) classifications available through resources like PubChem indicate several potential hazards that must be addressed.[2]
The primary rationale for treating this compound with caution stems from its GHS hazard statements, which classify it as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
These classifications necessitate a rigorous approach to handling and waste management to ensure personnel safety and regulatory compliance.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation. | [2] |
Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, a stringent PPE protocol is mandatory. The causality is clear: the compound's irritant properties require physical barriers to prevent contact with the skin, eyes, and respiratory system.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield to protect against dust particles.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat. For handling larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: Use a certified N95 dust mask or a respirator with a particulate filter when handling the solid powder outside of a fume hood to prevent inhalation.
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. Use spatulas and weighing paper carefully.
-
Ensure an eyewash station and safety shower are readily accessible.
Spill Management Protocol
In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the contaminated area.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Do not use dry sweeping methods.
-
For Spills in Solution: Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[4]
-
-
Collect the Waste: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: Place all contaminated materials, including gloves and wipes, into the designated hazardous waste container. Seal the container and follow the disposal protocol outlined in Section 5.
Waste Characterization and Disposal Workflow
Due to its GHS hazard classifications and its chemical nature as a polycyclic aromatic hydrocarbon, all waste containing this compound must be treated as hazardous waste.[2][5] This includes unused product, contaminated labware, and spill cleanup materials. Improper disposal, such as discarding in regular trash or washing down the drain, is prohibited as it can lead to environmental contamination.[4][6]
The following diagram illustrates the decision-making process for the proper disposal of this chemical.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the final disposition of this compound waste, ensuring safety and compliance.
-
Waste Segregation:
-
Solid Waste: Collect pure compound, contaminated weighing paper, and spill cleanup materials in a dedicated, robust, and sealable container. Do not mix with other waste types unless approved by your institution's Environmental Health & Safety (EHS) department.
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof hazardous liquid waste container. Ensure the container is compatible with the solvent used.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "71866-86-9."
-
List all components in the container, including solvents, and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Keep the container closed at all times except when adding waste.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department. Do not exceed accumulation time limits (e.g., 90 days).
-
-
Recommended Disposal Method:
-
The preferred method for the disposal of complex aromatic hydrocarbons is high-temperature incineration at a licensed hazardous waste facility.[7] This method ensures complete thermal destruction of the compound, minimizing the risk of environmental persistence. Your institution's EHS department will coordinate with a certified waste management vendor to ensure this final step is handled correctly.
-
By adhering to this comprehensive guide, researchers can confidently manage this compound from procurement to disposal, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 71866-86-9 this compound AKSci 5063CU [aksci.com]
- 4. agilent.com [agilent.com]
- 5. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cpchem.com [cpchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5-Tris(4-ethynylphenyl)benzene
As researchers and scientists in the field of drug development and materials science, our work with novel compounds like 1,3,5-Tris(4-ethynylphenyl)benzene is foundational to innovation. This compound, with its unique trigonal structure, is a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and porous conjugated polymers.[1][2] However, with great scientific potential comes the responsibility of ensuring the utmost safety in its handling. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when working with this compound, grounded in established safety principles and a deep understanding of the compound's potential hazards.
Understanding the Risks: Hazard Profile of this compound
Before selecting the appropriate PPE, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Warning): Harmful if swallowed.[3]
-
Serious Eye Irritation (Warning): Causes serious eye irritation.[3][4]
-
Respiratory Irritation (Warning): May cause respiratory irritation.[3]
These classifications dictate a cautious and well-planned approach to handling, with a focus on preventing inhalation, skin contact, and eye exposure.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being undertaken. The core principle is to create a barrier between the researcher and the hazardous material, thereby minimizing the risk of exposure.[5][6]
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound in various laboratory settings:
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[3][4] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[7] Protective Clothing: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing to prevent skin contact.[7] |
| Eye Contact | Causes serious eye irritation.[3][4] | Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[4] |
| Inhalation | May cause respiratory irritation.[3] | Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[8] If a fume hood is not available or if the procedure generates significant dust, a NIOSH-approved respirator may be necessary.[5] |
| Ingestion | Harmful if swallowed.[3] | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8] |
Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
Preparation and Pre-Handling Check
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before starting any new procedure.[4][8][9]
-
Designate a Work Area: Whenever possible, handle the compound in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[10]
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage or degradation before use. Ensure safety goggles provide a complete seal around the eyes.
Weighing and Transferring the Compound
-
Minimize Dust Generation: this compound is a solid. When weighing and transferring, do so carefully to avoid creating airborne dust.[11]
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling solids to minimize the risk of spills.
-
Work in a Ventilated Space: Perform all weighing and transferring operations in a chemical fume hood or a well-ventilated area to prevent inhalation of dust.[8]
In-Process Handling
-
Maintain Glove Integrity: If a glove becomes contaminated, remove it immediately following proper procedure, wash your hands, and put on a new glove.
-
Avoid Eye and Face Contact: Be mindful not to touch your face or eyes while handling the compound.[12]
Post-Handling and Decontamination
-
Clean the Work Area: After completing your work, decontaminate the work area by wiping it down with an appropriate solvent and cleaning agent.
-
Properly Remove PPE: Remove your lab coat and gloves before leaving the laboratory. Dispose of disposable gloves properly.
Disposal Plan
-
Waste Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed container.
-
Adherence to Regulations: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[8][9]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: If the compound comes into contact with the skin, wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.[4][8]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][8]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, paving the way for future scientific advancements.
References
- 1. ossila.com [ossila.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
